molecular formula C18H14N4Na2O10S3 B15562934 Azosulfamide

Azosulfamide

Cat. No.: B15562934
M. Wt: 588.5 g/mol
InChI Key: YAZZWQFMIGUHKS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azosulfamide is a useful research compound. Its molecular formula is C18H14N4Na2O10S3 and its molecular weight is 588.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N4Na2O10S3

Molecular Weight

588.5 g/mol

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H16N4O10S3.2Na/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26;;/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

YAZZWQFMIGUHKS-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

Azosulfamide Synthesis and Characterization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azosulfamides. Azosulfamides, which incorporate an azo (-N=N-) linkage, are a class of compounds often investigated as prodrugs of sulfonamides. This design can offer targeted drug delivery, particularly to the colon where azoreductase enzymes can cleave the azo bond to release the active sulfonamide. This document outlines the primary synthetic routes, detailed experimental protocols, and key characterization techniques.

Synthesis of Azosulfamides

The most common method for the synthesis of azosulfamides is through a diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine, typically a sulfonamide, into a diazonium salt, which is then coupled with an aromatic compound such as a phenol (B47542) or another amine.

1.1. General Reaction Scheme

The synthesis generally proceeds in two main steps:

  • Diazotization: A primary aromatic amine (sulfonamide) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling agent (e.g., carvacrol (B1668589), dihydropyrimidinones) under controlled pH conditions to form the azosulfamide (B1666504).[1][2]

A schematic representation of this workflow is provided below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Work-up and Purification Primary Aromatic Sulfonamide Primary Aromatic Sulfonamide NaNO2 + HCl (0-5 °C) NaNO2 + HCl (0-5 °C) Primary Aromatic Sulfonamide->NaNO2 + HCl (0-5 °C) Reacts with Diazonium Salt Diazonium Salt NaNO2 + HCl (0-5 °C)->Diazonium Salt Forms Alkaline Solution Alkaline Solution Diazonium Salt->Alkaline Solution Added to Coupling Agent (e.g., Carvacrol) Coupling Agent (e.g., Carvacrol) Coupling Agent (e.g., Carvacrol)->Alkaline Solution Dissolved in This compound Product This compound Product Alkaline Solution->this compound Product Forms Filtration Filtration This compound Product->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound

Diagram 1: General workflow for this compound synthesis.

Experimental Protocols

2.1. Synthesis of 4-[(4-hydroxy-2-isopropyl-5-methylphenyl)diazenyl]-N-(thiazol-2-yl)benzenesulfonamide

This protocol is adapted from the synthesis of an azo derivative of sulfathiazole (B1682510) with carvacrol.[1]

Materials:

  • Sulfathiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Carvacrol

  • Sodium Hydroxide (NaOH)

  • Crushed Ice

  • Ethanol (B145695)

Procedure:

  • Diazotization of Sulfathiazole:

    • Dissolve sulfathiazole (0.01 mol) in a mixture of concentrated HCl (2.5 ml) and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add crushed ice (25 g) to the suspension.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (0.01 mol) dropwise while maintaining the temperature between 0-5 °C and stirring continuously.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Preparation of Coupling Agent Solution:

    • Dissolve carvacrol (0.01 mol) in an aqueous solution of NaOH to form a clear solution.

    • Cool this alkaline solution to 5-10 °C in an ice bath.

  • Azo Coupling Reaction:

    • Add the cold diazonium salt solution dropwise to the cold alkaline solution of carvacrol with constant, vigorous stirring.

    • Maintain the temperature of the reaction mixture between 5-10 °C.

    • After the addition is complete, continue stirring for another 30 minutes.

    • Adjust the pH of the resultant mixture to 7 using an appropriate acid or base.

  • Isolation and Purification:

    • Filter the precipitated colored azo compound using a Buchner funnel.

    • Wash the solid product thoroughly with cold water to remove any unreacted salts.

    • Dry the crude product in a desiccator or oven at a low temperature.

    • Recrystallize the crude product from ethanol to obtain the purified this compound.

2.2. Characterization of Azosulfamides

The synthesized this compound compounds are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

2.2.1. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as N-H, S=O (asymmetric and symmetric stretching of the sulfonamide group), C=C, and the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity. Deuterated DMSO is a common solvent for running NMR spectra of these compounds.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.

2.2.2. Physicochemical Analysis

  • Melting Point Determination: A sharp melting point indicates the purity of the synthesized compound.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which should correspond to the calculated values for the expected molecular formula.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of azosulfamides derived from sulfacetamide (B1682645) and sulfathiazole with carvacrol.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-[(4-hydroxy-2-isopropyl-5-methylphenyl)diazenyl]-N-acetylbenzenesulfonamide (from Sulfacetamide)C₁₉H₂₃N₃O₄S389.47180-18275
4-[(4-hydroxy-2-isopropyl-5-methylphenyl)diazenyl]-N-(thiazol-2-yl)benzenesulfonamide (from Sulfathiazole)C₁₉H₂₀N₄O₃S₂416.52190-19278

Potential Signaling Pathways

While direct studies on the signaling pathways of many specific azosulfamides are limited, their structural similarity to other biologically active sulfonamides and azo compounds suggests potential interactions with key cellular signaling cascades. Compounds with anti-inflammatory and anticancer properties often modulate pathways such as NF-κB, PI3K/Akt, and MAPK.[3][4] The release of sulfonamides and other bioactive molecules (like carvacrol) upon azo bond cleavage can lead to various pharmacological effects.

G cluster_pathways Potential Cellular Targets cluster_effects Cellular Responses This compound Prodrug This compound Prodrug Azoreductase (Colon) Azoreductase (Colon) This compound Prodrug->Azoreductase (Colon) Cleavage by Active Sulfonamide Active Sulfonamide Azoreductase (Colon)->Active Sulfonamide Bioactive Moiety (e.g., Carvacrol) Bioactive Moiety (e.g., Carvacrol) Azoreductase (Colon)->Bioactive Moiety (e.g., Carvacrol) NF-κB Pathway NF-κB Pathway Active Sulfonamide->NF-κB Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Bioactive Moiety (e.g., Carvacrol)->PI3K/Akt Pathway Modulates MAPK Pathway MAPK Pathway Bioactive Moiety (e.g., Carvacrol)->MAPK Pathway Modulates ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines NF-κB Pathway->↓ Pro-inflammatory Cytokines ↓ Cell Proliferation ↓ Cell Proliferation PI3K/Akt Pathway->↓ Cell Proliferation ↑ Apoptosis ↑ Apoptosis MAPK Pathway->↑ Apoptosis

Diagram 2: Plausible signaling pathways modulated by this compound derivatives.

This guide provides a foundational understanding of the synthesis and characterization of azosulfamides. Researchers are encouraged to adapt and optimize the described protocols for their specific target molecules and applications. Further investigation into the precise molecular mechanisms and signaling pathways will be crucial for the development of novel this compound-based therapeutics.

References

A Technical Guide to the Synthesis of Novel Azosulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of novel azosulfamide derivatives, a class of compounds recognized for their significant potential in medicinal chemistry. It details the core synthetic methodologies, presents quantitative data on compound yields and biological activities, and offers detailed experimental protocols. The guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction to Azosulfamides

This compound derivatives are a unique class of organic compounds characterized by the presence of both an azo (-N=N-) linkage and a sulfonamide (-SO₂NH-) functional group. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1] The azo group, historically known for its use in dyes, has gained increasing attention in medicinal chemistry due to its diverse biological activities, which include antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The combination of these two pharmacophores into a single molecular scaffold offers a promising strategy for the development of novel therapeutic agents with potentially enhanced or unique biological profiles.[2]

Recent studies have highlighted the potential of this compound derivatives as potent anticancer and antimicrobial agents.[2][4][5] For example, certain azo-based sulfonamides have demonstrated significant cytotoxicity against breast cancer cell lines like MCF-7.[4][6] The mechanism is thought to involve the azo-linking unit forming strong hydrogen bonds with the active sites of target proteins, thereby inhibiting cell growth.[4]

Core Synthetic Methodology: Diazotization and Azo Coupling

The principal strategy for the synthesis of this compound derivatives involves a two-step process: the diazotization of a primary aromatic amine (often a sulfonamide derivative itself) followed by an azo coupling reaction with an electron-rich aromatic or heterocyclic compound.[5][7][8]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt.[9][10] This intermediate is highly reactive and usually used immediately in the next step.[11]

  • Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound (the coupling agent), such as a phenol or an aniline derivative.[11] This electrophilic aromatic substitution reaction forms the stable azo bridge, linking the two aromatic systems.[11] The reaction's success often requires careful control of pH.

This versatile methodology allows for the creation of a large library of diverse this compound derivatives by systematically varying the starting aromatic amine and the coupling partner.[7]

Experimental Protocols

This section provides a generalized, detailed protocol for the synthesis of a novel this compound derivative based on common laboratory practices.[7][12]

3.1. General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). Characterization of final products should be performed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their structure and purity.[2][7]

3.2. Step 1: Synthesis of the Diazonium Salt

  • Dissolve the primary aromatic amine containing a sulfonamide moiety (1.0 equivalent) in a suitable acidic solution (e.g., 2 M HCl) in a flask.

  • Cool the flask to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a spot test with a starch-iodide paper (which turns blue-black in the presence of excess nitrous acid) or by reacting a drop of the solution with a β-naphthol solution (which forms a colored precipitate).[7]

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

3.3. Step 2: Azo Coupling Reaction

  • In a separate flask, dissolve the coupling agent (e.g., a substituted phenol or aniline, 1.0 equivalent) in a suitable solvent (e.g., 10% NaOH solution for phenols, or an acidic/ethanolic solution for anilines).[12]

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the stirred solution of the coupling agent.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-3 hours. The formation of a colored precipitate indicates the formation of the azo compound.

  • The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction (typically pH 4-5 for coupling with anilines and pH 9-10 for coupling with phenols).

3.4. Work-up and Purification

  • Once the reaction is complete (as monitored by TLC), collect the precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to afford the pure this compound derivative.[7]

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data from recent studies on the synthesis and biological evaluation of novel this compound derivatives.

Table 1: Synthetic Yields of Selected this compound Derivatives

Compound IDStarting AmineCoupling AgentReaction Time (min)Yield (%)Reference
1 N-acetylsulfanilamide2-Naphthol20-3593[7]
8i 4-(Morpholinosulfonyl)anilineSubstituted Phenol--[2]
Compound 5 SulfadiazineSalicylaldehyde20-3585[7][8]
Compound 6 SulfanilamideSalicylaldehyde20-3590[7][8]

Note: Specific yields for compound 8i were not detailed in the abstract, but the study reported successful synthesis.[2]

Table 2: In Vitro Biological Activity of Selected this compound Derivatives

Compound IDBiological TargetAssayActivity (IC₅₀ in µM)Reference
8h MCF-7 (Breast Cancer Cell Line)Cytotoxicity0.21[2][4]
Saleh et al. (2020) MCF-7 (Breast Cancer Cell Line)Cytotoxicity6.99[2][4]
Anwer et al. (2023) MCF-7 (Breast Cancer Cell Line)Growth Inhibition6.37[4]
Compound 5 MCF-7 (Breast Cancer Cell Line)Cytotoxicity32.28[8]
Compound 4 MCF-7 (Breast Cancer Cell Line)Cytotoxicity32.66[8]
Compound 6 MCF-7 (Breast Cancer Cell Line)Cytotoxicity35.35[8]

Visualizations: Workflows and Pathways

5.1. Synthetic Workflow

The general synthesis of azosulfamides follows a clear and logical workflow, which can be visualized as a sequence of chemical transformations.

G A Starting Materials (Aromatic Amine, Coupling Agent) B Step 1: Diazotization (NaNO₂, HCl, 0-5°C) A->B Reagents C Diazonium Salt Intermediate (Unstable) B->C Forms D Step 2: Azo Coupling (pH control, 0-5°C) C->D Reacts with Coupling Agent E Crude this compound Product D->E Yields F Purification (Recrystallization) E->F Undergoes G Final Product (Pure this compound) F->G Results in H Characterization (NMR, IR, MS) G->H Analyzed by

General Synthetic Workflow for this compound Derivatives.

5.2. Postulated Anticancer Mechanism

Several studies suggest that this compound derivatives exert their anticancer effects by inhibiting key signaling proteins, such as kinases, involved in cancer cell proliferation. Molecular docking studies have identified potential binding interactions within the active sites of these enzymes.

G cluster_0 Cancer Cell Receptor Kinase Receptor (e.g., FGFR2) Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Inhibitor This compound Derivative (e.g., Compound 8h) Inhibitor->Receptor Binds & Inhibits

Inhibition of a Kinase Signaling Pathway by an this compound Derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of Azosulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide is a sulfonamide compound recognized for its antibacterial properties. This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and its mechanism of action. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound and related sulfonamide compounds.

Chemical Identity and Structure

This compound, also known as Prontosil soluble, is a dark red crystalline azo compound. It is chemically identified as disodium (B8443419);6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonate. The presence of an azo group (-N=N-) linking a 4-sulfamoylphenyl group to a naphthalene (B1677914) core is a key structural feature, contributing to its color and biological activity. The molecule typically exists as a disodium salt, which significantly enhances its water solubility.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for its formulation, delivery, and interaction with biological systems.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 133-60-8
Molecular Formula C₁₈H₁₆N₄O₁₀S₃ (Acid form) C₁₈H₁₄N₄Na₂O₁₀S₃ (Disodium salt)
Molecular Weight 544.5 g/mol (Acid form) 588.5 g/mol (Disodium salt)
IUPAC Name 6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid
Appearance Dark red powder/crystalline solid
Synonyms Prontosil soluble, Streptozon II, Streptozon S, Disodium Neoprontosil
Table 2: Solubility and Storage Information
PropertyDescriptionSource(s)
Solubility Soluble in water with an intense red color. Soluble in DMSO. Practically insoluble in organic solvents.
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).

Experimental Protocols for Characterization

While specific experimental protocols for this compound are not extensively detailed in the literature, standard analytical methods for sulfonamides are applicable for its characterization and quantification.

Spectrophotometric Analysis

A common method for the determination of sulfonamides involves a condensation reaction. The primary aromatic amine group present in the sulfonamide reacts with an aromatic aldehyde, such as vanillin (B372448), to produce a colored Schiff's base.

  • Protocol Outline:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., glacial acetic acid).

    • The sample is reacted with vanillin in the presence of an acidic medium (e.g., 0.1M perchloric acid).

    • The resulting yellow-colored solution is analyzed using a UV-Vis spectrophotometer at its maximum absorption wavelength (e.g., 372 nm for a similar sulfonamide).

    • Concentration is determined by comparing the absorbance to a standard curve prepared from known concentrations of the drug, following Beer's law.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable method for the analysis of sulfonamides in various matrices, including pharmaceutical formulations and biological samples.

  • Protocol Outline:

    • Sample Preparation: The sample containing this compound is extracted using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. The extract is then dissolved in a suitable mobile phase.

    • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). Separation is achieved using an optimized mobile phase.

    • Detection: Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance, or with a more selective detector like a mass spectrometer (LC-MS/MS) for complex matrices.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Pharmaceutical Formulation) extraction 2. Analyte Extraction (LLE or SPE) sample->extraction Extract this compound reconstitution 3. Reconstitution (in Mobile Phase) extraction->reconstitution Concentrate and Redissolve injection 4. HPLC Injection reconstitution->injection Prepared Sample separation 5. Chromatographic Separation (e.g., C18 Column) injection->separation detection 6. Detection (UV or MS) separation->detection quantification 7. Quantification (vs. Standard Curve) detection->quantification Chromatographic Data reporting 8. Result Reporting quantification->reporting

Caption: Generalized workflow for the analysis of this compound.

Synthesis and Chemical Reactivity

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. A key reaction is azo coupling, where a diazonium salt is reacted with an activated aromatic compound.

  • Formation of Sulfanilamide: This precursor is typically prepared through the reaction of sulfonyl chlorides with an amine.

  • Azo Coupling: Sulfanilamide is then reacted with hydroxynaphthalene sulfonic acid. This reaction forms the characteristic azo bond (-N=N-), linking the two aromatic ring systems and creating the final this compound molecule.

  • Purification: The resulting compound is purified, often through crystallization, to yield the final product in a pure form.

synthesis_pathway sulfanilamide Sulfanilamide diazonium Diazonium Salt Formation sulfanilamide->diazonium Nitrous Acid hnsa Hydroxynaphthalene Sulfonic Acid coupling Azo Coupling Reaction hnsa->coupling diazonium->coupling This compound This compound coupling->this compound purification Purification (Crystallization) This compound->purification final_product Pure this compound purification->final_product

Caption: Logical relationship in the synthesis of this compound.

Key Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

  • Azo Coupling: It can undergo diazotization, reacting with nitrous acid to form diazonium salts, which are valuable intermediates in the synthesis of azo dyes.

  • Acid-Base Reactions: The sulfonamide group allows for acid-base reactions, where the nitrogen atom can be deprotonated.

Mechanism of Action

This compound functions as an antibacterial agent through the inhibition of folic acid synthesis in bacteria. This pathway is essential for bacterial growth and replication.

  • Competitive Inhibition: this compound is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate (B1496061) synthase.

  • Folic Acid Synthesis Blockade: This inhibition prevents the conversion of PABA into dihydrofolic acid, a crucial precursor in the folic acid pathway.

  • Bacteriostatic Effect: By disrupting the synthesis of folic acid, this compound halts the production of essential components like purines and DNA, thereby inhibiting bacterial growth. Humans are not affected by this mechanism as they obtain folic acid from their diet and do not possess the dihydropteroate synthase enzyme.

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme DHF Dihydrofolic Acid Enzyme->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Purines Purine Synthesis THF->Purines DNA DNA Synthesis Purines->DNA Growth Bacterial Growth DNA->Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Enzyme

Caption: Mechanism of action of this compound via folic acid pathway inhibition.

Conclusion

This compound possesses a distinct set of physicochemical properties, characterized by its azo-sulfonamide structure, dark red appearance, and solubility in aqueous solutions as a disodium salt. Its primary biological function is as a bacteriostatic agent, acting through the well-understood mechanism of folic acid synthesis inhibition. The analytical methods outlined in this guide provide a framework for its accurate characterization and quantification in various settings. This comprehensive technical overview serves as a valuable resource for researchers and developers in the pharmaceutical and chemical sciences.

The Antibacterial Mechanism of Azosulfamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibacterial mechanism of action of Azosulfamide. This compound is a sulfonamide prodrug that, following metabolic activation, targets the bacterial folic acid synthesis pathway, a critical process for bacterial survival and proliferation. This document details the molecular interactions, biochemical pathways, and quantitative measures of its antibacterial efficacy. Furthermore, it provides detailed experimental protocols for the evaluation of its activity and illustrative diagrams to elucidate the core mechanisms.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. Historically, sulfonamides were among the first classes of antibiotics to be widely used for the treatment of bacterial infections, paving the way for the modern era of antimicrobial chemotherapy. This compound itself is an azo dye and acts as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, sulfanilamide (B372717), within the body[1]. This guide will delve into the intricate mechanisms by which this compound exerts its bacteriostatic effect, providing a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Mechanism of Action

The antibacterial activity of this compound is not inherent to the molecule itself but is a result of its in vivo conversion to the pharmacologically active compound, sulfanilamide[1]. This bioactivation is a crucial first step in its mechanism of action.

Metabolic Activation of this compound

Following administration, this compound undergoes metabolic reduction, primarily by azoreductases present in the liver and gut microflora. This enzymatic reaction cleaves the azo bond (-N=N-) of the this compound molecule, yielding two primary metabolites, one of which is the potent antibacterial agent, sulfanilamide[1].

This compound This compound (Inactive Prodrug) Metabolism Metabolic Reduction (Azoreductases in liver and gut microbiota) This compound->Metabolism Sulfanilamide Sulfanilamide (Active Metabolite) Metabolism->Sulfanilamide OtherMetabolite Other Metabolite Metabolism->OtherMetabolite

Metabolic activation of this compound to its active form, sulfanilamide.

Inhibition of Folic Acid Synthesis

The active metabolite, sulfanilamide, is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid (vitamin B9) in bacteria[2][3]. Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy[4].

Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) [3]. DHPS catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form 7,8-dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. Due to its structural similarity to PABA, sulfanilamide binds to the active site of DHPS, preventing the binding of the natural substrate and thereby halting the production of dihydropteroate. This blockade of folic acid synthesis ultimately inhibits the production of purines, thymidine (B127349), and certain amino acids, which are essential for DNA, RNA, and protein synthesis, leading to the cessation of bacterial growth and replication[2].

cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Protein DNA, RNA, Protein Synthesis Precursors->DNA_RNA_Protein Sulfanilamide Sulfanilamide Sulfanilamide->Inhibition

Inhibition of the bacterial folic acid synthesis pathway by sulfanilamide.

Quantitative Data

The antibacterial efficacy of this compound's active metabolite, sulfanilamide, can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) values and the inhibition constant (Ki) for its target enzyme, DHPS.

Minimum Inhibitory Concentration (MIC) Values

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for sulfanilamide can vary depending on the bacterial species, strain, and the specific testing conditions.

Bacterial SpeciesGram StainRepresentative MIC Range (µg/mL) of Sulfanilamide
Escherichia coliGram-Negative128 - >512[5]
Staphylococcus aureusGram-Positive64 - 512[6]
Pseudomonas aeruginosaGram-Negative>512
Streptococcus pneumoniaeGram-Positive16 - >64

Note: MIC values for sulfonamides can be significantly influenced by the presence of thymidine in the growth medium, which can antagonize their effect. Therefore, standardized, low-thymidine media are recommended for accurate susceptibility testing[7].

Dihydropteroate Synthase (DHPS) Inhibition

The inhibitory activity of sulfanilamide against DHPS is a direct measure of its target engagement. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Enzyme SourceInhibition Constant (Ki) for Sulfanilamide
Escherichia coli DHPS~0.14 - 1.0 µM
Staphylococcus aureus DHPSVaries with mutations, can be in the low µM range for susceptible strains[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the antibacterial activity of this compound and its active metabolite, sulfanilamide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

A Prepare serial two-fold dilutions of Sulfanilamide in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria). A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration (approx. 5 x 10^5 CFU/mL). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Visually inspect the plate for turbidity. The MIC is the lowest concentration of Sulfanilamide with no visible growth. D->E

Workflow for MIC determination by broth microdilution.

Materials:

  • Sulfanilamide (or this compound for in vivo studies)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) (low in thymidine)

  • Bacterial strains of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Sulfanilamide Dilutions: a. Prepare a stock solution of sulfanilamide in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: a. Inoculate each well containing the sulfanilamide dilutions with the prepared bacterial suspension. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). c. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: a. After incubation, visually examine the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of sulfanilamide that completely inhibits visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHPS activity by monitoring the consumption of a substrate or the formation of a product. A common method is a coupled-enzyme assay.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • Sulfanilamide (inhibitor)

  • Dihydropteridine pyrophosphate (DHPP) (substrate)

  • p-Aminobenzoic acid (PABA) (substrate)

  • NADPH (cofactor for DHFR)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of sulfanilamide in a suitable solvent (e.g., DMSO) and create serial dilutions. b. Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and PABA. c. Prepare a solution of the DHPS enzyme in assay buffer.

  • Assay Setup: a. To the wells of a UV-transparent 96-well plate, add the reaction mixture. b. Add the different concentrations of sulfanilamide (or solvent control). c. Pre-incubate the plate at the desired temperature (e.g., 37°C).

  • Initiation and Measurement: a. Initiate the reaction by adding the DHPS enzyme solution to all wells. b. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots. b. Determine the percent inhibition for each concentration of sulfanilamide relative to the control (no inhibitor). c. Plot the percent inhibition against the logarithm of the sulfanilamide concentration to determine the IC50 value. d. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound, through its active metabolite sulfanilamide, is a potent inhibitor of the bacterial folic acid synthesis pathway. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, provides a clear rationale for its bacteriostatic activity. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this class of antimicrobial agents. Understanding these core principles is crucial for the development of novel sulfonamide-based therapies and for combating the ongoing challenge of antimicrobial resistance.

References

The Dawn of a New Era in Medicine: Early Studies on Prontosil and Azosulfamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of Prontosil and the subsequent development of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of antibacterial chemotherapy. This technical guide provides a comprehensive overview of the foundational studies on Prontosil and the related compound, Azosulfamide (Sulfasalazine), with a focus on quantitative data, detailed experimental protocols, and the logical pathways that underpinned these groundbreaking discoveries.

Prontosil: The First Systemic Antibacterial Agent

Discovered in the early 1930s by German pathologist Gerhard Domagk at Bayer, Prontosil was the first drug to effectively treat systemic bacterial infections.[1][2] Its discovery was the culmination of a systematic search for synthetic dyes with antimicrobial properties.[2][3]

Preclinical In Vivo Efficacy: Domagk's Seminal Mouse Studies

The initial breakthrough with Prontosil came from in vivo experiments in mice, which demonstrated its remarkable ability to protect against lethal streptococcal infections, a feat that in vitro tests failed to show.[3][4]

  • Objective: To determine the in vivo antibacterial efficacy of Prontosil against systemic streptococcal infections in mice.[5][6]

  • Animal Model: Mice.[5]

  • Infection Method: Mice were infected via intraperitoneal injection with a lethal dose of Streptococcus pyogenes isolated from a clinical specimen.[5][6] The lethal dose was predetermined in prior experiments.[6] In some experiments, ten times the lethal dose was administered.[6]

  • Treatment Group: A cohort of infected mice was treated with a single dose of Prontosil.[5] The exact dosage used in the very first successful experiment is not consistently reported in available historical records, but subsequent experiments by other researchers used doses in the milligram range.

  • Control Group: A second group of infected mice received no treatment.[5]

  • Observation: The survival of both groups of mice was monitored over several days.[5]

GroupNumber of MiceTreatmentOutcomeSurvival Rate
112Single dose of ProntosilAll survived100%[5]
214None (Control)All died within 4 days0%[5]
Clinical Efficacy: Colebrook's Studies on Puerperal Fever

The dramatic success of Prontosil in animal models was soon translated to the clinic. Leonard Colebrook and Meave Kenny's work in the mid-1930s on the treatment of puerperal fever, a life-threatening postpartum streptococcal infection, provided compelling evidence of its efficacy in humans.[7][8]

  • Objective: To evaluate the therapeutic efficacy of Prontosil in patients with puerperal fever caused by hemolytic streptococci.[7]

  • Patient Population: Women admitted to Queen Charlotte's Hospital with puerperal fever.[7]

  • Treatment Regimen: Patients were treated with both Prontosil rubrum (oral) and the soluble form of Prontosil (by injection).[9]

  • Dosage: Dosages for a related sulfonamide, sulfanilamide (B372717), were later reported as 8 to 12 grams per day for severe cases and 3 to 6 grams per day for less severe cases.[1]

  • Data Collection: Mortality rates were recorded and compared with historical control data from the same hospital before the introduction of Prontosil.[7]

Time PeriodTreatmentNumber of CasesNumber of DeathsMortality Rate
1931–1934Pre-Prontosil--18% - 29%[7]
Pre-Prontosil (Immediate)Pre-Prontosil381026.3%[7]
Pre-Prontosil (Prior)Pre-Prontosil38923.7%[7]
1936Prontosil3838%[7]
The Prodrug Concept: Unraveling the Mechanism of Action

A puzzling observation with Prontosil was its lack of in vitro antibacterial activity.[4] This led researchers at the Pasteur Institute in Paris, Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, to hypothesize that Prontosil was metabolized in the body to an active compound.[2]

  • Hypothesis: Prontosil is converted to an active, simpler molecule in vivo.

  • Animal Model: Administration of Prontosil to laboratory animals (e.g., rabbits or dogs).

  • Sample Collection: Collection of urine and/or tissue samples from the treated animals.

  • Chemical Extraction: Use of solvent extraction techniques to isolate metabolites from the biological samples.

  • Chemical Analysis and Identification: The researchers would have used classical chemical methods to identify the isolated substance. They demonstrated that the active metabolite was the colorless compound, para-aminobenzenesulfonamide, also known as sulfanilamide.

  • Confirmation of Activity: The isolated sulfanilamide was then tested for its antibacterial activity both in vitro and in vivo, confirming it as the active therapeutic agent.

This discovery was a landmark in pharmacology, establishing Prontosil as one of the first recognized prodrugs.[2]

The active metabolite of Prontosil, sulfanilamide, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth and Replication Tetrahydrofolic_Acid->Bacterial_Growth Sulfanilamide Sulfanilamide Sulfanilamide->Dihydropteroate_Synthase Competitive Inhibition

Sulfanilamide competitively inhibits dihydropteroate synthase, blocking folic acid synthesis.

This compound (Sulfasalazine): A Targeted Approach to Inflammatory Diseases

Building on the principles of sulfonamide chemistry, Nanna Svartz in Sweden developed Sulfasalazine (brand name Azulfidine) in the 1940s. This compound, an this compound, was designed to deliver both a salicylate (B1505791) and a sulfa moiety to the connective tissues, initially for the treatment of rheumatoid arthritis.[10]

Metabolism of Sulfasalazine

Similar to Prontosil, Sulfasalazine is a prodrug that is metabolized by intestinal bacteria. The azo bond is cleaved to release two active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[11]

Sulfasalazine_Metabolism Sulfasalazine Sulfasalazine Intestinal_Bacteria Intestinal Bacteria (Azo Reductase) Sulfasalazine->Intestinal_Bacteria Five_ASA 5-Aminosalicylic Acid (5-ASA) (Topical Anti-inflammatory) Intestinal_Bacteria->Five_ASA Sulfapyridine Sulfapyridine (Systemic Effects) Intestinal_Bacteria->Sulfapyridine

Metabolism of Sulfasalazine by intestinal bacteria into its active components.
Early Clinical Trials in Inflammatory Bowel Disease and Rheumatoid Arthritis

Sulfasalazine found significant application in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis, and rheumatoid arthritis.

  • Objective: To assess the efficacy and safety of Sulfasalazine in inducing and maintaining remission in patients with ulcerative colitis or rheumatoid arthritis.

  • Study Design: Early trials were often open-label or compared to historical controls. Later, more rigorous double-blind, placebo-controlled trials were conducted.

  • Patient Population: Patients with a confirmed diagnosis of active ulcerative colitis or rheumatoid arthritis.

  • Treatment Regimen: Oral administration of Sulfasalazine, with dosages typically ranging from 2 to 4 grams per day for active disease and 2 grams per day for maintenance.[12]

  • Efficacy Measures:

    • Ulcerative Colitis: Clinical remission (reduction in stool frequency, rectal bleeding, and abdominal pain), sigmoidoscopic improvement, and histological changes.[13]

    • Rheumatoid Arthritis: Number of tender and swollen joints, Ritchie articular index, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels.

  • Metabolite Analysis: Early studies on the pharmacokinetics of Sulfasalazine involved the collection of blood and urine samples to measure the concentrations of Sulfasalazine, sulfapyridine, and 5-ASA. While the methods of the 1940s and 1950s were less sophisticated than modern HPLC-mass spectrometry, they likely involved colorimetric assays or other chemical methods to quantify these compounds.

Ulcerative Colitis Maintenance Therapy

Treatment GroupNumber of PatientsRelapse Rate
Sulfasalazine-Significantly lower than placebo
Placebo-More than four times the relapse rate of the Sulfasalazine group[13]

Rheumatoid Arthritis

Efficacy MeasureSulfasalazine GroupPlacebo Group
Ritchie Articular IndexSignificant ImprovementLess Improvement
Number of Swollen JointsSignificant ImprovementLess Improvement
Number of Tender JointsSignificant ImprovementLess Improvement
Erythrocyte Sedimentation RateSignificant ImprovementLess Improvement

Conclusion

The early studies on Prontosil and this compound laid the foundation for modern chemotherapy and the treatment of inflammatory diseases. The meticulous in vivo and clinical research, despite the methodological limitations of the era, unequivocally demonstrated the life-saving potential of these synthetic compounds. The elucidation of their prodrug nature and mechanisms of action opened new avenues for drug design and targeted therapies that continue to be explored today. This technical guide serves as a testament to the pioneering work of scientists like Domagk, the Tréfouëls, Colebrook, and Svartz, whose discoveries fundamentally changed the landscape of medicine.

References

A Comprehensive Guide to the Spectroscopic Analysis of Azo-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the characterization of azo-sulfonamide compounds. Azo-sulfonamides, a class of molecules integrating the azo (-N=N-) linkage with a sulfonamide (-SO₂NH-) functional group, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The elucidation of their precise molecular structure through spectroscopic analysis is a critical step in understanding their mechanism of action and developing new therapeutic agents.

This document details the principles and applications of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of these compounds. It also provides standardized experimental protocols and presents key quantitative data in a clear, tabular format to facilitate comparison and interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For azo-sulfonamides, this method is particularly useful for confirming the presence of the extended chromophoric system created by the azo group linked to aromatic rings. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The spectra of azo-sulfonamides typically exhibit characteristic absorption bands. A high-intensity band, often observed in the UV region, can be attributed to π → π* transitions within the aromatic rings. A second, typically less intense band in the visible region is characteristic of the n → π* transition of the azo group's non-bonding electrons.[3] The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. For instance, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maxima.[3]

Experimental Protocol: UV-Vis Spectral Analysis
  • Sample Preparation: Prepare a dilute solution of the azo-sulfonamide compound in a suitable spectral grade solvent (e.g., ethanol, DMSO, THF) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.[3][5][6]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.

  • Spectral Acquisition: Scan the sample over a wavelength range of 200–800 nm.[2][3]

  • Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known accurately.

Quantitative Data: UV-Vis Spectroscopy of Azo-Sulfonamides
Compound Class/ExampleSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
Azo dye derived from sulfamethoxazole and 4-methoxyphenol-495Not Reported[7][8]
Azo dyes derived from sulfadiazineVarious388–438Not Reported[3]
(E)-4-((3-(tert-butyl)-2-hydroxy-5-methoxyphenyl) diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide-Not ReportedNot Reported[9]
4-((8-hydroxyquinolin-5-yl) diazenyl) benzenesulfonamide (L1)VariouspH-dependentNot Reported
4-hydroxy-3-methoxy-5-((4-sulfamoylphenyl) diazenyl)benzoic acid (L2)VariouspH-dependentNot Reported
Azo dyes from benzoic and cinnamic acidsVarious~300-550Not Reported[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). In the context of azo-sulfonamides, FT-IR is used to confirm the presence of key structural motifs.

Characteristic Vibrational Frequencies:

  • -SO₂- Group: The sulfonamide group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1320–1310 cm⁻¹ and a symmetric stretch between 1155–1143 cm⁻¹.[5][10]

  • -N=N- Group: The azo group stretching vibration is often observed in the region of 1435–1480 cm⁻¹.[5]

  • N-H Group: The N-H stretching vibration of the sulfonamide group appears as a band in the region of 3263–3231 cm⁻¹.[10]

  • S-N Group: The stretching vibration for the S-N bond can be found in the 914–895 cm⁻¹ range.[10]

  • Aromatic C-H: Stretching vibrations for aromatic C-H bonds are typically observed above 3000 cm⁻¹.

  • Other Functional Groups: The spectra will also show characteristic peaks for other functional groups present in the molecule, such as O-H (broad band around 3400 cm⁻¹) or C=O (around 1700 cm⁻¹), if applicable.[5]

Experimental Protocol: FT-IR Spectral Analysis
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the dry azo-sulfonamide sample with finely ground KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid sample.

  • Instrumentation: Use an FT-IR spectrometer.

  • Background Spectrum: Record a background spectrum of the KBr pellet or the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the prepared sample.

  • Spectral Acquisition: Scan the sample over the mid-infrared range, typically 4000–400 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data: FT-IR Spectroscopy of Azo-Sulfonamides
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference(s)
-SO₂-Asymmetric Stretching1320–1310[10]
-SO₂-Symmetric Stretching1155–1143[10]
-N=N-Stretching1435–1480[5]
-NH- (Sulfonamide)Stretching3263–3231[10]
-NH- (Sulfonamide)Bending1550–1650[5]
S-NStretching914–895[10]
O-H (Phenolic)Stretching (Broad)~3400[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H NMR and ¹³C NMR are routinely employed in the characterization of azo-sulfonamides.

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Aromatic Protons: Typically resonate in the downfield region of 6.5–8.0 ppm.[10] The coupling patterns can help determine the substitution pattern on the aromatic rings.

    • -SO₂NH- Proton: The proton of the sulfonamide group is often observed as a singlet at a downfield chemical shift, typically between 8.78 and 12.15 ppm.[3][10]

    • Phenolic -OH Proton: If present, the phenolic hydroxyl proton can appear as a singlet at a very downfield position, sometimes as high as 14.61 ppm.[3]

    • Aliphatic Protons: Protons on any aliphatic side chains will appear in the upfield region of the spectrum (typically 1-4 ppm).[3]

  • ¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule.

    • Aromatic Carbons: Resonate in the range of 110–160 ppm.[10]

    • Carbonyl Carbons: If present (e.g., in an amide or ester group), these carbons will appear further downfield, around 169 ppm.[10]

    • Aliphatic Carbons: Appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectral Analysis
  • Sample Preparation: Dissolve 5-10 mg of the azo-sulfonamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans than ¹H NMR.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). Analyze the chemical shifts and coupling constants to assign the signals to specific atoms in the molecule.

Quantitative Data: ¹H and ¹³C NMR Spectroscopy of Azo-Sulfonamides
Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
Aromatic Protons6.5–8.0110–160[10]
-SO₂NH- Proton8.78–12.15-[3][10]
Phenolic -OH Proton14.45–14.61-[3]
Aliphatic Protons1.15–3.95-[3]
Carbonyl Carbon-~169[10]
Methoxy (-OCH₃)~3.655.39–56.06[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for azo-sulfonamides.

In the mass spectrum of an azo-sulfonamide, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is typically observed, confirming the molecular weight of the compound.[1] A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (a neutral loss of 64 Da).[11] Cleavage of the azo linkage is another common fragmentation pattern that can provide valuable structural information.[12]

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).

  • Infusion/Injection: Introduce the sample into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.

  • Spectral Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.

Quantitative Data: Mass Spectrometry of Azo-Sulfonamides
Compound/FragmentObservationSignificanceReference(s)
Molecular Ion ([M+H]⁺ or [M-H]⁻)Peak corresponding to the molecular weight of the compound plus or minus a proton.Confirms the molecular weight of the synthesized compound.[1]
[M+H - SO₂]⁺A fragment ion resulting from the neutral loss of 64 Da (SO₂).Characteristic fragmentation of arylsulfonamides.[11]
Cleavage of -N=N- bondFragmentation at the azo linkage, yielding ions corresponding to the two parts of the molecule.Provides information about the structure of the aromatic components.[12]

Visualizations: Workflows and Pathways

To provide a clearer understanding of the processes involved in the study of azo-sulfonamides, the following diagrams illustrate a typical experimental workflow and a generalized representation of their potential biological action.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Sulfonamide, Amine) diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization coupling Azo Coupling Reaction diazotization->coupling product Crude Azo-Sulfonamide coupling->product recrystallization Recrystallization product->recrystallization ftir FT-IR recrystallization->ftir uvvis UV-Vis recrystallization->uvvis nmr NMR (¹H & ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms structure Structure Elucidation ftir->structure uvvis->structure nmr->structure ms->structure

Caption: General workflow for the synthesis and spectroscopic characterization of azo-sulfonamides.

biological_action_pathway cluster_drug Drug Action cluster_activation Activation cluster_effectors Active Metabolites cluster_target Cellular Target cluster_outcome Biological Outcome drug Azo-Sulfonamide Prodrug reduction Azo Reductase (e.g., in bacteria/cancer cells) drug->reduction Metabolism metabolite1 Active Sulfonamide reduction->metabolite1 metabolite2 Aromatic Amine reduction->metabolite2 target Inhibition of Essential Enzyme (e.g., Dihydropteroate Synthase) metabolite1->target outcome Bacteriostatic Effect or Cytotoxicity target->outcome

Caption: Generalized pathway for the activation and action of azo-sulfonamide prodrugs.

References

An In-depth Technical Guide to the Solubility of Azosulfamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Azosulfamide's solubility in organic solvents. It is intended to be a valuable resource for professionals in drug development and research who are working with this compound.

Introduction to this compound

This compound, also known as Neoprontosil, is a sulfonamide antibacterial agent. Structurally, it is an azo compound that is metabolized in the body to the active component, sulfanilamide. Historically, it played a significant role in the advent of antimicrobial chemotherapy. Its physicochemical properties, particularly its solubility, are critical for its formulation, delivery, and bioavailability. This compound is described as a dark red, odorless, and tasteless powder[1].

Physicochemical Properties

  • Molecular Formula: C₁₈H₁₄N₄Na₂O₁₀S₃

  • Molecular Weight: 588.5 g/mol

  • CAS Number: 133-60-8

  • Appearance: Dark red powder[1]

Solubility Profile of this compound

The solubility of a drug substance is a critical factor in its development, impacting everything from formulation to in vivo performance. The available information on the solubility of this compound in organic solvents presents a nuanced picture.

3.1. General Solubility in Organic Solvents

Multiple sources state that this compound is practically insoluble in organic solvents [1]. This low solubility in common organic media is a significant characteristic of the compound.

3.2. Solubility in Dimethyl Sulfoxide (B87167) (DMSO)

3.3. Context from Structurally Similar Sulfonamides

While direct quantitative data for this compound is lacking, studies on other sulfonamides can provide some context. For instance, various sulfonamides have been shown to be soluble in solvents such as dimethylacetamide, dioxane-water mixtures, methanol, ethanol, acetone, and chloroform[1][2]. The solubility of these related compounds is influenced by factors such as their specific chemical structure, the solvent system used, and the temperature[1][2]. For example, the solubility of sulfanilamide, a metabolite of this compound, is reported as 1 gram in about 37 mL of alcohol and 5 mL of acetone[8].

3.4. Summary of Qualitative Solubility Data

Solvent CategorySolubility Profile
General Organic Solvents Practically Insoluble
Dimethyl Sulfoxide (DMSO) Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Given the absence of quantitative solubility data for this compound in the literature, researchers may need to determine it experimentally. The shake-flask method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a compound[8][9].

4.1. Principle

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the saturation solubility.

4.2. Materials and Equipment

  • This compound powder

  • Selected organic solvent(s)

  • Glass vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

4.3. Detailed Methodology

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved drug remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

    Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A 1. Preparation: Add excess this compound to organic solvent B 2. Equilibration: Shake at constant temperature (24-72 hours) A->B Incubate C 3. Phase Separation: Centrifuge or filter to remove excess solid B->C Equilibrium reached D 4. Dilution: Dilute the saturated solution C->D Clear supernatant E 5. Quantification: Analyze concentration (e.g., HPLC, UV-Vis) D->E Diluted sample F 6. Calculation: Determine solubility E->F

Caption: Workflow for determining this compound solubility via the shake-flask method.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in distinct signaling pathways. Its antibacterial mechanism of action is understood to be through the inhibition of folic acid synthesis in bacteria, which is a characteristic of sulfonamide drugs[2]. This compound itself is a prodrug that is converted to the active compound, sulfanilamide, which then competitively inhibits the enzyme dihydropteroate (B1496061) synthase.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its handling and formulation. While it is generally considered insoluble in most organic solvents, it is reported to be soluble in DMSO. The lack of quantitative data in the literature underscores the need for experimental determination of its solubility in specific solvents of interest. The detailed shake-flask protocol provided in this guide offers a robust method for researchers to obtain this crucial data. A thorough understanding of this compound's solubility will facilitate its further investigation and potential applications in pharmaceutical sciences.

References

Stability of the Azo Bond in Azosulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Structure and Properties of Azosulfamide (B1666504)

This compound, also known as Neoprontosil, is an aromatic azo compound. The presence of the azo group (–N=N–) conjugated with aromatic rings contributes to its color and relative stability compared to aliphatic azo compounds. The key to its biological activity lies in its biotransformation.

Molecular Structure:

Caption: Chemical structure of this compound.

Factors Influencing the Stability of the Azo Bond

The stability of the azo bond in this compound is influenced by several physicochemical and biological factors.

pH

The pH of the environment can significantly impact the stability of azo compounds. While aromatic azo dyes are generally stable across a range of pH values, extreme acidic or alkaline conditions can promote degradation. Under strongly acidic conditions, the azo bond can be protonated, which may render it more susceptible to cleavage.

Temperature

Elevated temperatures can provide the activation energy required to break the azo bond, leading to thermal degradation. The rate of degradation is typically temperature-dependent and can be modeled using kinetic equations to determine the shelf-life of the drug product under various storage conditions.

Light (Photostability)

Azo compounds are often photosensitive due to their chromophoric nature. Exposure to light, particularly in the UV spectrum, can lead to photodegradation. This involves the excitation of electrons in the azo linkage, which can result in isomerization (from the more stable trans-isomer to the less stable cis-isomer) or cleavage of the bond.

Oxidative and Reductive Conditions

The azo bond is susceptible to both oxidation and reduction. While oxidative degradation can occur, the most significant pathway for this compound is reductive cleavage. This is the basis of its metabolic activation in vivo.

Enzymatic Degradation

The primary mechanism of azo bond cleavage in this compound is enzymatic, mediated by azoreductases. These enzymes are predominantly produced by bacteria residing in the gut. This targeted degradation in the gastrointestinal tract is a classic example of a prodrug activation strategy.

Degradation Pathways

The principal degradation pathway for this compound is the reductive cleavage of the azo bond.

In Vivo Metabolic Activation

In the anaerobic environment of the lower intestine, azoreductases produced by the gut microbiota catalyze the reductive cleavage of the azo bond in this compound. This biotransformation yields two primary metabolites: the active drug, sulfanilamide (B372717), and 1,2,4-triaminobenzene.

Metabolic_Activation This compound This compound (Prodrug) Azo_Cleavage Reductive Cleavage of Azo Bond This compound->Azo_Cleavage Sulfanilamide Sulfanilamide (Active Drug) Azo_Cleavage->Sulfanilamide Azoreductases (Gut Microbiota) Metabolite 1,2,4-Triaminobenzene Azo_Cleavage->Metabolite

Caption: Metabolic activation of this compound.

Sulfanilamide then exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Abiotic Degradation

Under forced degradation conditions (e.g., strong acid/base, high temperature, intense light), the azo bond can also be cleaved, leading to the formation of sulfanilamide and other degradation products. The specific nature of these products will depend on the degradation conditions employed.

Quantitative Stability Data

Due to limitations in accessing specific experimental studies on this compound, quantitative data such as half-life under various conditions are not available. The following tables are provided as a template for the types of data that should be generated during stability studies.

Table 1: pH-Dependent Stability of this compound (Hypothetical Data)

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
1.237Data not availableData not available
4.537Data not availableData not available
7.437Data not availableData not available
9.037Data not availableData not available

Table 2: Thermal Degradation of this compound (Hypothetical Data)

Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
40Data not availableData not available
50Data not availableData not available
60Data not availableData not available

Table 3: Photostability of this compound (Hypothetical Data)

Light ConditionIntensityDuration (hours)% Degradation
UV-AData not availableData not availableData not available
Cool White FluorescentData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for assessing the stability of a sulfonamide drug like this compound, based on ICH guidelines.

Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer in which it is stable).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the stock solution and solid sample to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

Forced_Degradation_Workflow start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, e.g., 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Forced degradation experimental workflow.

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (a photodiode array detector is recommended for peak purity analysis).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

In Vitro Azoreductase Assay

Objective: To assess the enzymatic cleavage of the azo bond by azoreductases.

Methodology:

  • Enzyme Source: Purified azoreductase from a relevant bacterial species (e.g., Enterococcus faecalis) or a crude cell lysate.

  • Reaction Mixture: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), combine the enzyme, this compound, and a reducing equivalent (e.g., NADH or NADPH).

  • Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C.

  • Monitoring: Monitor the decrease in absorbance of this compound at its λmax over time using a UV-Vis spectrophotometer. The disappearance of the color is indicative of azo bond cleavage.

  • Product Analysis: Confirm the formation of sulfanilamide using the validated HPLC method or LC-MS.

Conclusion

The stability of the azo bond in this compound is a multifaceted issue of paramount importance for its function as a prodrug. While inherently more stable than their aliphatic counterparts, aromatic azo compounds like this compound are susceptible to degradation under various conditions. The primary pathway of cleavage is enzymatic reduction by gut microbiota, which is essential for its therapeutic action. A thorough understanding of the factors influencing its stability and the development of robust analytical methods for its assessment are crucial for ensuring the quality, efficacy, and safety of any pharmaceutical formulation containing this compound. Further research is warranted to generate specific quantitative stability data for this compound to complete its stability profile.

Exploratory Biological Screening of Azosulfamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the exploratory biological screening of azosulfamide (B1666504) analogs. Azosulfamides, a class of organic compounds characterized by the presence of both an azo (-N=N-) linkage and a sulfonamide (-SO₂NHR) group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key anticancer, antibacterial, and antifungal properties of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this area.

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the quantitative data from various screening assays, providing a comparative view of the biological activities of different this compound analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCell LineAssay TypeIC50 (µM)Reference
8h MCF-7 (Breast Cancer)MTT0.21[1][2]
8i MCF-7 (Breast Cancer)MTT0.19[1][2]
8j MCF-7 (Breast Cancer)MTT0.18[1][2]
YM-1 MG-U87 (Malignant Glioma)MTT1.154[3]
12d MDA-MB-468 (Breast Cancer)Not Specified3.99[4]
12i MDA-MB-468 (Breast Cancer)Not Specified1.48[4]

Table 2: Antibacterial Activity of this compound Analogs

Compound IDBacterial StrainAssay TypeMIC (µg/mL)Reference
FQ5 S. aureusNot Specified32[5]
FQ5 P. aeruginosaNot Specified16[5]
FQ5 E. coliNot Specified16[5]
FQ5 B. subtilisNot Specified16[5]
8i S. aureusNot SpecifiedNot Specified[1][2]

Table 3: Antifungal Activity of this compound Analogs

Compound IDFungal StrainAssay TypeMIC (mg/mL)Reference
3 Candida spp.Broth Microdilution0.125 - 1[6]
13·HCl C. glabrata strain 33Broth Microdilution0.250[6]
13·HCl C. albicans strain 12Broth Microdilution0.500 - 1.000[6]
13·HCl C. albicans strain 16Broth Microdilution0.500 - 1.000[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of this compound analogs.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7]

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MCF-7, MG-U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Antibacterial Screening: Agar (B569324) Disc Diffusion Method

The agar disc diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile paper discs (6 mm diameter)

  • This compound analog solutions of known concentrations

  • Standard antibiotic discs (positive control)

  • Solvent control discs (negative control)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.

  • Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of the this compound analogs onto the surface of the inoculated MHA plate. Also, place the positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Screening: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[8]

Materials:

  • 96-well microplate

  • Fungal strains (e.g., Candida spp.)

  • RPMI-1640 medium

  • This compound analog solutions of varying concentrations

  • Standard antifungal drug (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound analogs in RPMI-1640 medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the microplate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antibacterial Antibacterial Screening (e.g., Agar Diffusion) Purification->Antibacterial Antifungal Antifungal Screening (e.g., Broth Microdilution) Purification->Antifungal IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antibacterial->MIC Antifungal->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

General experimental workflow for the screening of this compound analogs.

FGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 This compound This compound Analog (Inhibitor) This compound->FGFR2 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the FGFR2 signaling pathway by this compound analogs.

CAIX_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) H_ion_out H+ HCO3_out HCO3- Tumor_Survival Tumor Cell Survival & Proliferation HCO3_out->Tumor_Survival Maintains alkaline pH_in CO2_out CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2_out->CAIX H2O H2O H2O->CAIX CAIX->H_ion_out CAIX->HCO3_out This compound This compound Analog (Inhibitor) This compound->CAIX Inhibits

Inhibition of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

DHPS_pathway cluster_bacterial_folate Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis This compound This compound Analog (Competitive Inhibitor) This compound->DHPS Competes with PABA

Mechanism of action of this compound analogs as DHPS inhibitors.

References

The Dawn of a New Era in Medicine: The History and Discovery of Azosulfamide (Prontosil)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and discovery of the first commercially available antibacterial agent, originally known as Prontosil, and later understood to be a prodrug for the active compound, sulfanilamide (B372717). This pivotal discovery in the 1930s marked the beginning of the sulfonamide era and laid the foundation for modern antimicrobial chemotherapy.

A Serendipitous Discovery in the German Dye Industry

The story of Prontosil begins not in a pharmaceutical laboratory, but within the German chemical giant IG Farben, where chemists Josef Klarer and Fritz Mietzsch were synthesizing new azo dyes.[1] As part of a broader research program at the Bayer laboratories, these newly created dyes were systematically screened for potential biological activity.[1] This line of inquiry was championed by the director of Bayer's Institute of Pathology and Bacteriology, Gerhard Domagk.[1]

In the early 1930s, Domagk began the arduous task of testing these compounds for their efficacy against bacterial infections in animal models. His persistence paid off in late 1932 when a red azo dye, later named Prontosil rubrum, demonstrated remarkable antibacterial effects in mice infected with deadly strains of Streptococcus.[1][2] This breakthrough was the culmination of years of methodical research and the screening of numerous compounds.

From Animal Models to Human Application: Domagk's Pivotal Experiments

Domagk's initial in vivo experiments were groundbreaking. He discovered that Prontosil was highly effective at curing systemic streptococcal infections in mice, a condition that was almost invariably fatal at the time. A key finding was that the compound was active in a living organism (in vivo) but showed no antibacterial properties in test tubes (in vitro), a paradox that would later be explained by its metabolic activation.

One of the most compelling early pieces of evidence for Prontosil's efficacy was anecdotal but profound. Domagk's own daughter contracted a severe streptococcal infection from a needle prick and was near death. In a desperate move, he administered Prontosil, and she made a full recovery. This personal experience undoubtedly solidified his belief in the drug's potential.

Domagk's seminal findings were finally published in the February 15, 1935 issue of Deutsche Medizinische Wochenschrift in an article titled "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections). This publication sent shockwaves through the medical community and spurred international interest in this new class of "sulfa" drugs. For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

Unraveling the Mystery: Prontosil as a Prodrug

The perplexing observation that Prontosil was only active in vivo was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil is metabolized in the body, where the azo bond is cleaved to release a simpler, colorless compound: para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[1] It was this metabolite, sulfanilamide, that was the actual therapeutic agent responsible for the antibacterial activity.[1] This discovery established Prontosil as one of the first recognized prodrugs.

Experimental Protocols

Synthesis of Prontosil Rubrum

The synthesis of Prontosil rubrum (sulfamidochrysoidine) was first achieved by Mietzsch and Klarer at the Bayer laboratories of IG Farben. The German patent for Prontosil (DE607537) was filed on December 25, 1932. The synthesis involves a diazotization reaction followed by an azo coupling.

Detailed Methodology:

A detailed, step-by-step protocol for the laboratory synthesis of Prontosil is as follows:

  • Diazotization of Sulfanilamide:

    • Dissolve sulfanilamide in a solution of hydrochloric acid and water.

    • Cool the solution to below 5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (B80452) while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.

  • Azo Coupling:

    • In a separate flask, dissolve m-phenylenediamine (B132917) in water.

    • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.

    • The coupling reaction proceeds to form the azo bond, resulting in the formation of Prontosil as a red precipitate.

  • Isolation and Purification:

    • The crude Prontosil is collected by filtration.

    • It is then washed with water to remove any unreacted starting materials and salts.

    • The product can be further purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield the final crystalline product.

Domagk's Mouse Protection Test (General Protocol)

While the exact, detailed protocols from Domagk's original experiments are not fully available in modern literature, the general methodology for the mouse protection test, a common method for evaluating antimicrobial efficacy at the time, can be reconstructed.

General Methodology:

  • Infection: A group of mice is infected with a lethal dose of a virulent strain of hemolytic Streptococcus pyogenes. The bacteria are typically administered intraperitoneally.

  • Treatment: A subset of the infected mice is treated with Prontosil. The drug could be administered orally (via gavage) or by subcutaneous or intramuscular injection.

  • Control: A control group of infected mice receives a placebo (e.g., saline) or no treatment.

  • Observation: All mice are observed over a set period (e.g., several days), and mortality rates are recorded for both the treated and control groups.

Quantitative Data from Early Studies

The early publications on Prontosil provided compelling, albeit not always highly detailed, quantitative data on its efficacy.

Table 1: Summary of Domagk's Early Animal Study Results (Reconstructed)

Animal ModelBacterial StrainTreatment GroupOutcome
MiceStreptococcus pyogenesProntosilHigh survival rate
MiceStreptococcus pyogenesControl (untreated)100% mortality
RabbitsStaphylococcus aureusProntosilEvidence of infection control

Table 2: Early Clinical Trial Data on Puerperal Fever (Leonard Colebrook)

Treatment GroupNumber of PatientsNumber of DeathsMortality Rate (%)
Prontosil3838
Historical Control (No Prontosil)381026.3
Historical Control (No Prontosil)38923.7

These early clinical results, particularly the dramatic reduction in mortality from puerperal fever, a common and often fatal postpartum infection, were instrumental in the widespread adoption of sulfonamide therapy.[3][4]

Mechanism of Action and Signaling Pathways

The discovery that sulfanilamide was the active metabolite of Prontosil led to the elucidation of its mechanism of action. Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential nutrient for many bacteria.

Metabolic Activation of Prontosil

The conversion of Prontosil to sulfanilamide is a reductive cleavage of the azo bond. This reaction is primarily carried out by azoreductase enzymes present in the liver and in the bacteria of the gut microbiota.

Prontosil_Metabolism Prontosil Prontosil (Prodrug) Sulfanilamide Sulfanilamide (Active Drug) Prontosil->Sulfanilamide Reductive Cleavage Enzymes Azoreductases (Liver, Gut Microbiota) Enzymes->Prontosil

Caption: Metabolic activation of Prontosil to sulfanilamide.

Inhibition of Folic Acid Synthesis by Sulfanilamide

Bacteria synthesize their own folic acid, a crucial coenzyme for DNA, RNA, and protein synthesis. One of the key enzymes in this pathway is dihydropteroate (B1496061) synthase (DHPS). Sulfanilamide acts as a competitive inhibitor of DHPS, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid. Humans are not affected by this mechanism as they obtain folic acid from their diet.[5][6]

Folic_Acid_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_RNA_Protein DNA, RNA, Protein Synthesis Folic_Acid->DNA_RNA_Protein Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfanilamide.

Logical Workflow of Discovery and Development

The discovery and development of Prontosil followed a logical, albeit at times serendipitous, path from chemical synthesis to clinical application.

Discovery_Workflow Synthesis Chemical Synthesis (Mietzsch & Klarer) Screening In Vivo Screening (Domagk) Synthesis->Screening Discovery Discovery of Antibacterial Activity (Prontosil) Screening->Discovery Publication Publication of Findings (1935) Discovery->Publication Mechanism Elucidation of Mechanism (Prodrug to Sulfanilamide) Publication->Mechanism Development Development of other Sulfonamides Mechanism->Development

Caption: Workflow of the discovery and development of Prontosil.

Conclusion

The discovery of Prontosil and the subsequent development of sulfonamide drugs represent a landmark achievement in the history of medicine. It was the first time a systemic bacterial infection could be reliably treated with a synthetic chemical, ushering in the age of antibiotics and saving countless lives. The story of Prontosil is a testament to the power of systematic scientific investigation, interdisciplinary collaboration between chemists and biologists, and the occasional stroke of serendipity. This technical guide provides a comprehensive overview of this pivotal discovery for professionals in the field of drug development, highlighting the key scientific principles and experimental foundations that continue to inform antimicrobial research today.

References

Azosulfamide Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds explored, azosulfamide (B1666504) derivatives have emerged as a promising class of molecules with significant potential in oncology. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and anticancer activity of various this compound derivatives, presenting key data and experimental methodologies to aid in future research and development.

Core Concepts and Rationale

This compound derivatives are chemical compounds that strategically combine the structural features of an azo group (-N=N-) and a sulfonamide (-SO₂NH₂) moiety. This molecular hybridization is a well-established strategy in drug design aimed at creating synergistic effects or novel mechanisms of action. The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibacterial, diuretic, and anticancer agents.[1][2] The azo linkage, on the other hand, can influence the molecule's electronic properties and spatial arrangement, and in some contexts, can be cleaved under specific biological conditions, such as the hypoxic environment of solid tumors, leading to targeted drug release.

The anticancer potential of these derivatives stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step chemical reactions. A general approach involves the diazotization of a primary aromatic amine containing a sulfonamide group, followed by a coupling reaction with a suitable aromatic or heterocyclic partner.

General Synthetic Workflow

A representative synthetic route for azo-based sulfonamides includes the following key steps:

  • Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring.

  • Nucleophilic Substitution: Reaction of the sulfonyl chloride with an amine (R-NH₂) to form the sulfonamide.

  • Diazotization: Conversion of a primary aromatic amine to a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid).

  • Azo Coupling: Reaction of the diazonium salt with an electron-rich coupling component (e.g., phenols, anilines, or active methylene (B1212753) compounds) to form the azo linkage.[3][4]

Example: Synthesis of Azo-Based Sulfonamides

A detailed experimental protocol for the synthesis of a series of new azo-based sulfonamides has been reported, involving chlorosulfonation, nucleophilic substitution, diazotization, and coupling reactions. The synthesized compounds were characterized using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6]

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of this compound derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) are standard metrics used to quantify the potency of these compounds.

Cytotoxicity Data for Azo-Based Sulfonamide Derivatives

The following table summarizes the cytotoxic activity of a series of synthesized azo-based sulfonamides against the MCF-7 human breast cancer cell line.

CompoundCancer Cell LineIC₅₀ (µM)Reference
8h MCF-70.18 ± 0.008[7]
8i MCF-70.19 ± 0.006[7]
8j MCF-70.21 ± 0.008[7]

Notably, compound 8h also showed low cytotoxicity against the normal MCF-10 cell line (IC₅₀ = 75.01 ± 0.006 µM), indicating a degree of selectivity for cancer cells.[7]

Antiproliferative Activity of Azole-Sulfonamide Hybrids

The antiproliferative activity of various azole-sulfonamide hybrids has been investigated against a broad range of cancer cell lines.

Compound ClassCancer Cell Line(s)IC₅₀/GI₅₀ RangeKey FindingsReference
Sulfonamide-benzimidazole hybrids HeLa1.91 - 8.51 µMThiazole fragment incorporation was beneficial for activity.[1][1]
Sulfonamide-imidazole hybrid (7) HCT-116, HeLa, MCF-76.18 - 12.15 µMActivity comparable to doxorubicin (B1662922) against HCT-116.[1][1]
Sulfonamide–oxazolone hybrids HepG2, Panc-1, BxPC-36.39 - 33.11 µMTriggered apoptosis by increasing activated caspases 3/7.[1][1]

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Inhibition of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8] Some azole-sulfonamide hybrids have demonstrated potent inhibitory effects against phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1]

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] Small molecule inhibitors targeting VEGFR-2 can block this process.[10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][11] These pathways converge on the activation of caspases, which are the executioners of apoptosis.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[14][15]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[16]

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.[7]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[7]

  • Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm.[14]

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at 4°C for at least 30 minutes.[17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to acquire data on DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 p110 pip2 PIP2 akt Akt pip3->akt Recruitment & Activation mtor mTOR akt->mtor Activation proliferation Cell Growth & Survival mtor->proliferation This compound This compound Derivative This compound->pi3k This compound->mtor

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Apoptosis_Pathways extrinsic_stimuli Extrinsic Stimuli (e.g., FasL) death_receptor Death Receptor extrinsic_stimuli->death_receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 intrinsic_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondrion Mitochondrion intrinsic_stimuli->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound Derivative This compound->intrinsic_stimuli

Caption: Induction of Intrinsic and Extrinsic Apoptosis.

Experimental and Logical Workflow Diagram

Anticancer_Drug_Discovery_Workflow design Compound Design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (e.g., MTT, SRB) synthesis->screening mechanism Mechanism of Action Studies (e.g., Flow Cytometry) screening->mechanism lead Lead Optimization screening->lead Active Compounds mechanism->lead preclinical Preclinical Studies lead->preclinical

Caption: Anticancer Drug Discovery and Development Workflow.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, diverse mechanisms of action, and potent in vitro activity against various cancer cell lines make them attractive candidates for further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in preclinical models of cancer. A deeper understanding of their structure-activity relationships will be crucial for the rational design of the next generation of this compound-based anticancer drugs.

References

The Core Chemistry of the Sulfonamide Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Properties, Synthesis, and Biological Significance of a Cornerstone Functional Group in Drug Discovery.

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a ubiquitous scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from classical antibacterial drugs to modern treatments for glaucoma, cancer, and viral infections.[1][2] This technical guide provides a comprehensive overview of the fundamental chemistry of the sulfonamide group, tailored for researchers, scientists, and drug development professionals. It delves into the group's structure and physicochemical properties, details key synthetic methodologies with experimental protocols, and explores its critical role in modulating biological pathways.

Structure and Physicochemical Properties

The sulfonamide group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent (R).[3] This arrangement results in a tetrahedral geometry around the sulfur atom. The properties of the sulfonamide are significantly influenced by the nature of the R, R', and R'' substituents.

The acidity of the sulfonamide proton (on the nitrogen) is a key determinant of its biological activity and pharmacokinetic properties. The pKa of the sulfonamide NH can vary widely depending on the electronic nature of the substituents. Electron-withdrawing groups on the R and R' moieties generally decrease the pKa, making the proton more acidic.[4]

Table 1: Physicochemical Properties of Representative Sulfonamides
CompoundStructurepKaMolar Mass ( g/mol )Solubility
Sulfanilamide
alt text
10.4172.21Soluble in aqueous alkali, ethanol, glycerol, hydrochloric acid; Insoluble in benzene, chloroform, diethyl ether.[5]
Sulfamethoxazole
alt text
5.7253.28Slightly soluble in water and ethanol.
Acetazolamide
alt text
7.2222.25Very slightly soluble in water; sparingly soluble in boiling water; slightly soluble in alcohol.
Celecoxib
alt text
11.1381.37Practically insoluble in water.
Table 2: Key Bond Lengths and Angles of the Sulfonamide Group

The geometry of the sulfonamide group is relatively rigid, which contributes to its common crystalline nature.[6] Strongly correlated linear relationships have been observed between the equilibrium bond lengths of the sulfonamide group and their aqueous pKa values.[7][8]

BondAverage Bond Length (Å)Bond AngleAverage Angle (°)
S=O1.43O=S=O~118-120
S-N1.63O=S=N~107-109
S-C1.77O=S=C~107-109
N-H1.01S-N-H~113

Note: These are approximate values and can vary depending on the specific molecule and its crystalline form.

Synthesis of Sulfonamides

The most traditional and widely practiced method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][9]

Diagram 1: General Structure of a Sulfonamide

G S S O1 O S->O1 O2 O S->O2 N N S->N R R S->R R_prime R' N->R_prime R_double_prime R'' N->R_double_prime

Caption: General chemical structure of the sulfonamide functional group.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis is a classic laboratory procedure for preparing a simple sulfonamide.[5][10]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, place 25 g of powdered acetanilide in a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser.

  • Slowly add 63 mL of chlorosulfonic acid dropwise from the dropping funnel with constant shaking.

  • Attach a calcium chloride guard tube to the top of the reflux condenser.

  • Heat the reaction mixture to 60-70°C for 2 hours.

  • Carefully and slowly pour the cooled mixture onto crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.

  • Filter the solid product, wash it with cold water, and dry it.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the dried p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.

  • Add 120 mL of concentrated ammonia and 120 mL of water, and shake the mixture.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the flask in an ice bath and acidify the reaction mixture with dilute sulfuric acid.

  • Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry at 100°C.

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

  • Place the dried p-acetamidobenzenesulfonamide in a 250 mL round-bottom flask with a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.

  • Boil the mixture for 1 hour. If a solid separates upon cooling, continue heating for a short period.

  • Add 1 g of activated charcoal to the solution, boil for 15 minutes to decolorize, and then filter.

  • To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.

  • Cool the solution in an ice bath to precipitate the sulfanilamide.

  • Filter the crystalline product, wash with cold water, and dry.

Diagram 2: Synthetic Workflow for Sulfanilamide

G Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Acetanilide->Chlorosulfonation Intermediate1 p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate1 Amination Amination (Ammonia) Intermediate1->Amination Intermediate2 p-Acetamidobenzenesulfonamide Amination->Intermediate2 Hydrolysis Hydrolysis (Acid) Intermediate2->Hydrolysis Sulfanilamide Sulfanilamide Hydrolysis->Sulfanilamide

Caption: A typical synthetic workflow for the preparation of sulfanilamide.

Key Reactions of Sulfonamides: The Hinsberg Test

The Hinsberg test is a classic chemical test for the detection and differentiation of primary, secondary, and tertiary amines.[7][11] It is based on the reaction of amines with benzenesulfonyl chloride (the Hinsberg reagent) to form sulfonamides.

Experimental Protocol: The Hinsberg Test
  • To a test tube, add a small amount of the amine to be tested.

  • Add an excess of 10% aqueous sodium hydroxide solution.

  • Add a few drops of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for several minutes.

  • Observe the reaction mixture.

    • Primary Amine: A clear solution is formed, which upon acidification with dilute HCl, yields a precipitate of the N-substituted sulfonamide. The initially formed sulfonamide is acidic and dissolves in the excess NaOH.[11]

    • Secondary Amine: An insoluble precipitate of the N,N-disubstituted sulfonamide is formed directly. This precipitate does not dissolve in either excess base or acid.[11]

    • Tertiary Amine: No reaction is observed. The tertiary amine may remain as an insoluble layer. Upon acidification, the tertiary amine will dissolve to form a soluble ammonium salt.[11]

Diagram 3: Logical Workflow of the Hinsberg Test

G Start Amine + Hinsberg Reagent + aq. NaOH ClearSolution Clear Solution? Start->ClearSolution Precipitate Precipitate? ClearSolution->Precipitate No Acidify Acidify (HCl) ClearSolution->Acidify Yes SecondaryAmine Secondary Amine Precipitate->SecondaryAmine Yes TertiaryAmine Tertiary Amine Precipitate->TertiaryAmine No PrimaryAmine Primary Amine PrecipitateForms Precipitate Forms Acidify->PrecipitateForms PrecipitateForms->PrimaryAmine

Caption: Logical workflow diagram illustrating the outcomes of the Hinsberg test.

Role in Signaling Pathways and Drug Development

Sulfonamides exert their therapeutic effects through various mechanisms, most notably by acting as enzyme inhibitors.

Inhibition of Folic Acid Synthesis (Antibacterial Action)

The antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[1][5] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[12][13] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.[14] This mechanism is selective for bacteria as humans obtain folic acid from their diet.[2]

Diagram 4: Inhibition of Folic Acid Synthesis by Sulfonamides

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid NucleicAcids Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcids Sulfonamides Sulfonamides Inhibition Inhibition Sulfonamides->Inhibition Inhibition->DHPS

Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).

Carbonic Anhydrase Inhibition

Many non-antibacterial sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] The deprotonated sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This mechanism is the basis for the therapeutic effects of sulfonamide drugs used as diuretics (e.g., acetazolamide), anti-glaucoma agents (e.g., dorzolamide), and in the treatment of other conditions.[10]

Conclusion

The sulfonamide group continues to be a cornerstone of medicinal chemistry, with its versatile synthetic accessibility and diverse pharmacological activities. A thorough understanding of its fundamental chemistry, from its structural and electronic properties to its reactivity and mechanisms of biological action, is crucial for the rational design and development of new and improved sulfonamide-based therapeutics. This guide provides a foundational resource for researchers and scientists working in this dynamic and impactful area of drug discovery.

References

The Initial In Vitro Evaluation of Azosulfamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Drug Development Professionals, Scientists, and Researchers

Executive Summary

Azosulfamide, historically known as Prontosil, represents a cornerstone in the history of antimicrobial chemotherapy. As the first commercially available antibacterial agent, its discovery paved the way for the development of the sulfonamide class of drugs. A critical and often misunderstood aspect of this compound is its nature as a prodrug. It is biochemically inactive in its parent form and must be metabolized in vivo to its active metabolite, sulfanilamide (B372717), to exert its antibacterial effects. Consequently, standard in vitro evaluations of this compound for direct antibacterial activity will yield negative results. This guide provides a comprehensive overview of this crucial characteristic and details the appropriate in vitro methodologies for assessing the activity of its active form and other sulfonamides.

The Prodrug Nature of this compound

Initial investigations into this compound (Prontosil) revealed a significant disparity between its in vivo efficacy and in vitro inactivity.[1] While the compound was highly effective at treating bacterial infections in animal models, it showed no antibacterial properties when tested against the same bacteria in a laboratory setting.[1] This observation led to the discovery that this compound is a prodrug. In the body, enzymes, primarily azoreductases present in the liver and gut microbiota, cleave the azo bond of this compound to release the active antibacterial agent, sulfanilamide.[2]

This metabolic activation is the reason why a direct initial in vitro evaluation of this compound for antibacterial activity is not a viable strategy for assessing its potential therapeutic efficacy. Instead, in vitro studies should focus on its active metabolite, sulfanilamide, or be designed to incorporate metabolic activation systems.

Mechanism of Action: The Folic Acid Synthesis Pathway

The antibacterial action of sulfanilamide, the active metabolite of this compound, targets the bacterial folic acid synthesis pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of dihydrofolic acid, which is catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] By competitively inhibiting DHPS, sulfanilamide blocks the production of dihydrofolic acid, a necessary component for bacterial DNA and protein synthesis, ultimately leading to a bacteriostatic effect.[3] As this pathway is absent in humans, who obtain folic acid from their diet, sulfonamides exhibit selective toxicity towards bacteria.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Sulfonamides This compound (as Sulfanilamide) Sulfonamides->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfanilamide.

In Vitro Evaluation of Sulfonamides: Experimental Protocols

The primary method for the initial in vitro evaluation of the antibacterial activity of sulfonamides is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Broth Microdilution Method for MIC Determination

This is a widely accepted and standardized method for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., Sulfanilamide)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (bacteria without the drug) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacteria Inoculum->Inoculate Dilutions Serial Dilutions of Sulfonamide in 96-well plate Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually inspect for turbidity Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Quantitative Data for Sulfonamides

As this compound is inactive in vitro, the following table summarizes the MIC values for its active metabolite, sulfanilamide, and other related sulfonamides against common bacterial strains. It is important to note that the activity of sulfonamides can be highly dependent on the specific strain and the testing conditions.

CompoundBacterial StrainMIC (µg/mL)
SulfanilamideEscherichia coli>1024
SulfamethoxazoleEscherichia coli ATCC 259228-32
SulfamethoxazoleStaphylococcus aureus ATCC 2921316-64
SulfadiazineEscherichia coli16-128
SulfadiazineStaphylococcus aureus32-256
SulfisoxazoleEscherichia coli8-64
SulfisoxazoleStaphylococcus aureus16-128

Note: MIC values can vary between studies and are provided here as a general reference range.

Conclusion and Future Directions

The initial in vitro evaluation of this compound requires a nuanced understanding of its prodrug nature. Direct antibacterial testing of the parent compound is not informative. Instead, researchers should focus on the in vitro assessment of its active metabolite, sulfanilamide, and other sulfonamide analogs. The standardized broth microdilution method for MIC determination remains the cornerstone for evaluating the in vitro potency of this class of antibiotics. Future research in this area could involve the development of in vitro models that incorporate metabolic activation systems to more closely mimic the in vivo environment and allow for the direct assessment of prodrugs like this compound.

References

A Comprehensive Guide to the Structural Elucidation of Novel Azo-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data analysis techniques essential for the structural elucidation of new azo-sulfonamide compounds. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural determination is a critical prerequisite for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis of Azo-Sulfonamide Compounds

The fundamental synthetic route to azo-sulfonamide compounds involves a two-step process: diazotization of a primary aromatic amine containing a sulfonamide group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine.[3][4][5]

General Experimental Protocol: Diazotization and Coupling

A primary aromatic sulfonamide is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.[3][4] This unstable intermediate is immediately used in the subsequent coupling reaction. The coupling component (e.g., a phenol or an aromatic amine) is dissolved in an alkaline solution and also cooled. The freshly prepared diazonium salt solution is then slowly added to the coupling component solution with constant stirring, maintaining the low temperature. The resulting azo-sulfonamide compound often precipitates out of the solution and can be collected by filtration, followed by purification, typically through recrystallization.[4]

G cluster_synthesis Synthesis Workflow Start Primary Aromatic Sulfonamide Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Reaction Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol, Amine) Coupling_Component->Coupling_Reaction Crude_Product Crude Azo-Sulfonamide Coupling_Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Azo-Sulfonamide Compound Purification->Final_Product

Caption: General workflow for the synthesis of azo-sulfonamide compounds.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure of the newly synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.[6]

Data Interpretation: The presence of characteristic absorption bands confirms the formation of the azo-sulfonamide structure.

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Reference
Sulfonamide (SO₂)Asymmetric stretching: ~1345, Symmetric stretching: ~1140[3]
Azo (N=N)~1435–1480[3]
Hydroxyl (O-H)Broad band at ~3400[3]
Amine (N-H)~3359 and ~3257 (primary)[5]
Carbonyl (C=O)~1645–1765[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the overall molecular structure.

Experimental Protocol: The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and the spectra are recorded on an NMR spectrometer.[3][7]

Data Interpretation:

  • ¹H NMR: Aromatic protons typically appear in the range of 7.00–8.5 ppm.[3][8] The presence of signals corresponding to specific substituents (e.g., a singlet for a methyl group) further confirms the structure.[3]

  • ¹³C NMR: Aromatic carbon signals are generally observed between 117.00 and 146.30 ppm.[3] The chemical shifts of carbons attached to the sulfonamide and azo groups provide further structural evidence.

¹H NMR Spectral Data of a Representative Azo-Sulfonamide
Chemical Shift (δ, ppm) Assignment
2.23CH₃
6.08Olefinic proton
7.46NH₂
7.00–7.68Aromatic protons
11.17–11.50O-H involved in hydrogen bonding
Data synthesized from multiple sources for illustrative purposes.[3][5]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Interpretation: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target azo-sulfonamide compound.[5]

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[9] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[1][2]

Experimental Protocol
  • Crystallization: High-quality single crystals are grown by slow evaporation of a suitable solvent containing the purified compound.[9]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[1][9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with software like SHELXS-97) and refined by full-matrix least-squares methods (e.g., using SHELXL-97).[1][2]

G cluster_xray X-ray Crystallography Workflow Start Purified Compound Crystallization Single Crystal Growth Start->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure 3D Molecular Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Quantitative Crystallographic Data

The following table presents typical bond lengths for an azatricyclo-sulfonamide derivative as determined by X-ray crystallography.

BondBond Length (Å)Reference
S1-O11.422 (2)[2]
S1-O21.427 (2)[2]
S1-C171.761 (2)[2]
S1-N11.656 (2)[2]
N1-C81.430 (3)[2]
N1-C91.476 (3)[2]

Logical Framework for Structural Elucidation

The process of structural elucidation follows a logical progression from synthesis to definitive structural confirmation.

G cluster_elucidation Structural Elucidation Logic Synthesis Synthesis of Compound Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Synthesis->Spectroscopy Hypothesis Proposed Structure Spectroscopy->Hypothesis Xray X-ray Crystallography Hypothesis->Xray For Unambiguous Proof Confirmation Confirmed 3D Structure Hypothesis->Confirmation If data is conclusive Xray->Confirmation

Caption: Logical flow for the structural elucidation of new compounds.

Conclusion

The structural elucidation of new azo-sulfonamide compounds is a multi-faceted process that relies on a combination of synthesis, spectroscopic analysis, and crystallographic techniques. By following the detailed methodologies outlined in this guide, researchers can confidently determine the structures of novel compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents. The integration of these techniques provides a robust framework for advancing drug discovery and development in this important class of molecules.

References

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of Azosulfamide (Prontosil)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Azosulfamide, commercially known as Prontosil, was the first commercially available antibacterial antibiotic and a pioneering drug of the sulfa drug class.[1][2] Its discovery in the 1930s by Gerhard Domagk marked the beginning of the modern era of antimicrobial chemotherapy.[1][2][3] Prontosil is a prodrug; in vivo, it is metabolized into the active agent, sulfanilamide (B372717).[2][4] This protocol details the multi-step chemical synthesis of Prontosil, starting from acetanilide (B955). The synthesis involves the preparation of the key intermediate, sulfanilamide, followed by its conversion to Prontosil through diazotization and azo coupling.[5]

This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Scheme

The synthesis is a four-step process:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.[6][7][8]

  • Amination: The sulfonyl chloride intermediate is treated with aqueous ammonia (B1221849) to form p-acetamidobenzenesulfonamide.[6][7][8]

  • Hydrolysis: The acetamido group is removed by acid hydrolysis to yield sulfanilamide.[6][7][8]

  • Diazotization and Azo Coupling: Sulfanilamide is diazotized and coupled with m-phenylenediamine (B132917) to produce the final product, this compound (Prontosil).[3][5]

Experimental Protocols

Materials and Reagents:

  • Acetanilide

  • Chlorosulfonic Acid (Corrosive, handle with extreme care)

  • Crushed Ice

  • Concentrated Ammonium Hydroxide

  • Dilute Sulfuric Acid

  • Concentrated Hydrochloric Acid

  • Activated Charcoal

  • Sodium Carbonate

  • Sulfanilamide (if starting from step 4)

  • Sodium Nitrite (B80452)

  • m-Phenylenediamine

Part A: Synthesis of Sulfanilamide

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Carefully place 20.0 g of dry acetanilide into a dry 250 mL round-bottom flask.

  • In a fume hood, cautiously add 50 mL of chlorosulfonic acid in portions, while swirling the flask.[6] Caution: This reaction is vigorous and evolves a significant amount of hydrogen chloride (HCl) gas.[9] Ensure the apparatus is equipped with a gas trap.

  • Once the addition is complete, gently heat the reaction mixture in a water bath at 60-70°C for 2 hours to complete the reaction.[6]

  • Allow the mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.[9][10]

  • Collect the precipitated white solid, p-acetamidobenzenesulfonyl chloride, by vacuum filtration and wash it thoroughly with cold water.[6][10]

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride from the previous step to a 500 mL flask.

  • Add a mixture of 100 mL of concentrated aqueous ammonia and 100 mL of water.[6]

  • Heat the mixture at 70°C for approximately 30-45 minutes with occasional stirring.[6]

  • Cool the mixture in an ice bath.

  • Acidify the solution by slowly adding dilute sulfuric acid until it is acidic to litmus (B1172312) paper.

  • Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.[6]

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

  • Place the dried p-acetamidobenzenesulfonamide into a 250 mL round-bottom flask.

  • Add 10 mL of concentrated hydrochloric acid and 30 mL of water.[6]

  • Heat the mixture under reflux for approximately 1 hour.[6] The solid should dissolve completely.

  • After reflux, add 1 g of activated charcoal to the hot solution and boil for another 10-15 minutes to decolorize.[6]

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Cool the filtrate and slowly add a saturated solution of sodium carbonate with stirring until the solution is neutral or slightly alkaline (effervescence ceases).[6]

  • Cool the mixture thoroughly in an ice bath to precipitate the sulfanilamide.

  • Collect the product by vacuum filtration, wash with cold water, and allow it to dry. The product can be recrystallized from hot water or ethanol (B145695) if needed.[6]

Part B: Synthesis of this compound (Prontosil)

Step 4: Diazotization of Sulfanilamide and Azo Coupling

  • Diazotization:

    • Dissolve 1.72 g (0.01 mol) of sulfanilamide in 50 mL of 1.2 M hydrochloric acid in a 150 mL beaker. Gentle heating may be required.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir continuously. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 1.10 g (0.01 mol) of m-phenylenediamine in 20 mL of 1.2 M hydrochloric acid. Cool this solution to 5°C.

    • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring. Maintain the temperature below 10°C.

    • A deep red-orange precipitate of Prontosil should form.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation:

    • Make the solution slightly alkaline by slowly adding sodium carbonate solution.

    • Collect the red precipitate by vacuum filtration.

    • Wash the product with cold water until the washings are neutral.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified this compound (Prontosil).

Data Presentation

The following table summarizes the stoichiometry for the synthesis. Actual yields may vary based on experimental conditions and technique.

StepLimiting ReactantMolar Mass ( g/mol )Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
1 Acetanilide135.170.148p-Acetamidobenzenesulfonyl Chloride233.6734.58
2 p-Acetamidobenzenesulfonyl Chloride233.670.148p-Acetamidobenzenesulfonamide214.2531.71
3 p-Acetamidobenzenesulfonamide214.250.148Sulfanilamide172.2125.49
4 Sulfanilamide172.210.010This compound (Prontosil)290.322.90

Visualizations

Synthesis Workflow

G cluster_partA Part A: Sulfanilamide Synthesis cluster_partB Part B: this compound Synthesis Acetanilide Acetanilide pABS_chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->pABS_chloride  Chlorosulfonic Acid (Chlorosulfonation) pABS_amide p-Acetamidobenzenesulfonamide pABS_chloride->pABS_amide  Aqueous Ammonia (Amination) Sulfanilamide Sulfanilamide pABS_amide->Sulfanilamide  HCl, H₂O (Hydrolysis) Sulfanilamide_B Sulfanilamide Diazonium Sulfanilamide Diazonium Salt Sulfanilamide_B->Diazonium  NaNO₂, HCl  (Diazotization) Prontosil This compound (Prontosil) Diazonium->Prontosil  m-Phenylenediamine  (Azo Coupling)

Caption: Multi-step synthesis workflow for this compound (Prontosil) from Acetanilide.

Diazotization and Azo Coupling Mechanism

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Sulfanilamide Sulfanilamide (Ar-NH₂) Reagents_D + NaNO₂ + 2HCl Sulfanilamide->Reagents_D Diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) Reagents_D->Diazonium Products_D + NaCl + 2H₂O Diazonium->Products_D Diazonium_C Diazonium Salt Diazonium->Diazonium_C CouplingPartner + m-Phenylenediamine Diazonium_C->CouplingPartner Prontosil This compound (Prontosil) CouplingPartner->Prontosil Products_C + HCl Prontosil->Products_C

References

Application Notes and Protocols: The Use of Azosulfamide in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known as Neoprontosil or Prontosil soluble, represents a significant milestone in the history of antimicrobial chemotherapy. It belongs to the sulfonamide class of drugs, which were the first broadly effective systemic antibacterials. A critical aspect of this compound for in vitro studies is its nature as a prodrug . In its original form, this compound is inactive against bacteria in a laboratory setting (in vitro). Its antibacterial properties are only observed in vivo (in a living organism) where it is metabolized, primarily in the liver, into its active form: sulfanilamide (B372717) .

Therefore, when conducting bacterial growth inhibition assays to understand the efficacy of the active component of this compound, it is essential to use sulfanilamide. These application notes and protocols will focus on the methodologies for evaluating the antibacterial activity of sulfanilamide as the representative active metabolite of this compound.

Mechanism of Action

Sulfonamides, including the active metabolite of this compound (sulfanilamide), exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial in the bacterial folic acid (vitamin B9) synthesis pathway.

Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA). Folic acid is an essential precursor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By structurally mimicking PABA, sulfanilamide binds to the active site of DHPS, preventing the conversion of PABA to dihydropteroic acid. This blockage halts the production of folic acid, ultimately inhibiting bacterial growth and replication. This pathway is an excellent target for selective toxicity as humans do not synthesize folic acid and instead obtain it from their diet.

Signaling Pathway Diagram

Folic_Acid_Synthesis_Inhibition cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Normal Reaction Bacterial_Growth Bacterial Growth Inhibition DHPS->Bacterial_Growth Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DNA_RNA_Synthesis DNA and RNA Synthesis Tetrahydrofolate->DNA_RNA_Synthesis This compound This compound (Prodrug) Sulfanilamide Sulfanilamide (Active Drug) This compound->Sulfanilamide In vivo metabolism Sulfanilamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfanilamide.

Data Presentation

As this compound is inactive in vitro, the following tables present representative quantitative data for its active metabolite, sulfanilamide , against common bacterial strains. It is important to note that Minimum Inhibitory Concentration (MIC) and zone of inhibition diameters can vary between studies and bacterial strains. The data below is for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfanilamide
Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli2592216 - >1024
Staphylococcus aureus2921332 - 512
Pseudomonas aeruginosa27853Generally Resistant (>1024)
Klebsiella pneumoniae700603Often Resistant (>1024)

Note: The high variability and resistance levels reflect the long history of sulfonamide use and the development of resistance mechanisms.

Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition for Sulfonamides (e.g., Sulfisoxazole 300 µg disk)
Bacterial StrainATCC NumberZone Diameter (mm)Interpretation (CLSI)
Escherichia coli25922≥ 17Susceptible
13 - 16Intermediate
≤ 12Resistant
Staphylococcus aureus25923≥ 17Susceptible
13 - 16Intermediate
≤ 12Resistant

Note: Interpretive criteria are specific to the sulfonamide tested and the disk concentration. Researchers should always refer to the latest guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sulfanilamide (or other sulfonamide)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). Crucially, the medium should be low in thymidine (B127349) and thymine , as these can bypass the inhibitory effect of sulfonamides.

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Sulfonamide Stock Solution: Prepare a concentrated stock solution of sulfanilamide in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration for the assay.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide in CAMHB. The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_sulfonamide Prepare Sulfonamide Stock Solution start->prep_sulfonamide serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_sulfonamide->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disk Aseptically Place Sulfonamide Disk inoculate_plate->place_disk incubate Incubate at 35-37°C for 16-20 hours place_disk->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret end End interpret->end

Application of Azosulfamide in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, a class of organic compounds characterized by the presence of both an azo (-N=N-) group and a sulfonamide (-SO₂NHR) group, has emerged as a promising scaffold in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and cell cycle progression. This document provides detailed application notes on the use of this compound in cancer cell line studies, summarizing key findings and outlining comprehensive protocols for the evaluation of their anticancer activity and mechanism of action.

Application Notes

Cytotoxic Activity of this compound Derivatives

Recent studies have focused on the synthesis and in vitro anticancer evaluation of novel azo-based sulfonamide derivatives. A notable study reported the synthesis of a series of azo-based sulfonamides (compounds 8a-l ) and their evaluation against the MCF-7 human breast cancer cell line. Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the micromolar and even nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin, in some cases.[1][2] For instance, compounds 8h , 8i , and 8j displayed exceptional activity against the MCF-7 cell line.[1][2] The cytotoxic effects were observed to be dose-dependent.[2] Importantly, select compounds showed significantly lower toxicity towards the normal human breast epithelial cell line, MCF-10, indicating a degree of selectivity for cancer cells.[1][2]

Mechanism of Action

The anticancer mechanism of this compound derivatives is multifaceted and appears to be compound-specific. The primary proposed mechanisms include:

  • Receptor Tyrosine Kinase Inhibition: Molecular docking studies have suggested that some azo-based sulfonamides, such as compound 8h , may exert their anticancer effects by inhibiting Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently dysregulated in breast cancer.[3] Inhibition of FGFR2 can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Induction of Apoptosis: Many sulfonamide derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. The induction of apoptosis by this compound can be evaluated by monitoring the externalization of phosphatidylserine, activation of caspases, and cleavage of downstream substrates like PARP.

  • Cell Cycle Arrest: this compound compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G0/G1, S, or G2/M). This disruption prevents cancer cells from dividing and proliferating.

  • Induction of Autophagic Cell Death: A study on a related sulfonamide, Sulfabenzamide, demonstrated its ability to induce autophagic cell death in T-47D breast cancer cells through the p53/DRAM (damage-regulated autophagy modulator) pathway.[4] This suggests that autophagy modulation could be another mechanism by which Azosulfamides exert their anticancer effects.

Data Presentation

Table 1: Cytotoxic Activity of Selected Azo-Based Sulfonamides against MCF-7 and MCF-10 Cell Lines

CompoundMCF-7 IC50 (µM)MCF-10 IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
8a 0.48 ± 0.008Not Reported3.42
8b 2.81 ± 0.007Not Reported3.42
8e 2.82 ± 0.01Not Reported3.42
8g 1.41 ± 0.013Not Reported3.42
8h 0.21 ± 0.00875.01 ± 0.0063.42
8i 0.18 ± 0.008Not Reported3.42
8j 0.19 ± 0.006Not Reported3.42
8k 2.38 ± 0.009Not Reported3.42

Data extracted from studies on newly synthesized azo-based sulfonamides.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compound(s) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Prepare serial dilutions of the this compound compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (e.g., concentrations ranging from 15 to 250 µM) to the respective wells.[1] Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the this compound compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the this compound compound for the desired time.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and activation of proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-FGFR, p-Akt, p-ERK, cleaved Caspase-3, PARP, p53, LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_moa Mechanism of Action Studies cluster_insilico In Silico Analysis synthesis Synthesis of Azo-based Sulfonamides characterization Structural Characterization (NMR, IR, MS) synthesis->characterization docking Molecular Docking (e.g., FGFR2) characterization->docking cell_culture Cancer Cell Line Culture (e.g., MCF-7) treatment Treatment with this compound Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blotting (Signaling Proteins) treatment->western_blot mtt_assay->apoptosis_assay mtt_assay->cell_cycle_analysis docking->western_blot Hypothesis for Target

Experimental workflow for this compound studies.

fgfr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Activation FRS2 FRS2 FGFR2->FRS2 Phosphorylation This compound This compound This compound->FGFR2 Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Hypothesized FGFR2 signaling pathway inhibition.

p53_apoptosis_autophagy_pathway cluster_stimulus Cellular Stress cluster_regulation p53 Regulation cluster_apoptosis Apoptosis cluster_autophagy Autophagy This compound This compound (e.g., Sulfabenzamide) p53 p53 This compound->p53 Activation BAX BAX p53->BAX DRAM DRAM p53->DRAM Caspases Caspases BAX->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagic Cell Death DRAM->Autophagy

p53-mediated apoptosis and autophagy pathway.

References

Application Notes and Protocols for HPLC Purification of Azosulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide derivatives represent a class of compounds that merge the structural features of sulfonamides and azo compounds. These molecules are of significant interest in medicinal chemistry and materials science due to their potential antibacterial properties and their nature as dyes.[1][2][3] The sulfonamide moiety is a well-established pharmacophore in a variety of antimicrobial drugs, while the azo group is a primary chromophore in many synthetic colorants.[1][4] The effective purification of these derivatives is a critical step in research and development to ensure the removal of impurities, starting materials, and byproducts, yielding a compound of high purity for further investigation and application.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis and purification of small organic molecules like this compound derivatives, offering high resolution and sensitivity. This document provides detailed application notes and experimental protocols for the successful HPLC purification of this compound derivatives, covering both analytical and preparative scales.

Data Presentation: HPLC Purification Parameters

The successful purification of this compound derivatives by HPLC is contingent on the careful selection of several key parameters. The following tables summarize common starting parameters for both analytical and preparative scale HPLC, derived from established methods for sulfonamides and azo dyes.

Table 1: Analytical HPLC Method Parameters for this compound Derivatives
ParameterRecommended Conditions
Column C8 or C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient 5-95% B over 20-30 minutes (for method development)[4]
Flow Rate 1.0 mL/min[5]
Column Temperature 25-30 °C[5]
Detection Wavelength 254 nm, 265 nm, or Diode Array Detector (DAD) for spectral analysis[5][6]
Injection Volume 5-20 µL
Table 2: Preparative HPLC Method Parameters for this compound Derivatives
ParameterRecommended Conditions
Column C8 or C18 reversed-phase (e.g., 250 x 21.2 mm, 10 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient Optimized based on analytical scale separation
Flow Rate 15-30 mL/min (will vary with column dimensions)
Column Temperature Ambient
Detection Wavelength 254 nm or wavelength of maximum absorbance of the target compound
Sample Loading Dependent on column capacity and resolution, determined by loading studies

Experimental Protocols

The following protocols provide a step-by-step guide for the HPLC purification of a representative this compound derivative.

Protocol 1: Analytical Method Development
  • Sample Preparation: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of DMSO if solubility is low) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation Setup:

    • Install a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the detector to scan a range of wavelengths (e.g., 200-600 nm) if using a DAD, or a fixed wavelength of 254 nm.

  • Scouting Gradient:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Method Optimization:

    • Based on the scouting run, identify the retention time of the target this compound derivative and any major impurities.

    • Adjust the gradient to improve the resolution between the target peak and adjacent impurities. This may involve creating a shallower gradient around the elution time of the target compound or incorporating isocratic holds.

Protocol 2: Preparative Scale-Up and Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition of the optimized analytical method until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound derivative in the minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase. Ensure the sample is fully dissolved and filtered to prevent column clogging.

  • Loading Study (Optional but Recommended): Perform a series of injections with increasing sample concentrations to determine the maximum loading capacity of the column without significant loss of resolution.

  • Preparative Run:

    • Inject the prepared sample onto the preparative column.

    • Run the optimized gradient method, adjusting the flow rate according to the larger column dimensions.

  • Fraction Collection:

    • Use a fraction collector to collect the eluent in separate tubes.

    • Collect fractions based on the UV detector signal, focusing on the peak corresponding to the target this compound derivative.

  • Purity Analysis:

    • Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If the mobile phase contains a non-volatile buffer, a further desalting step may be necessary.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound derivative as a solid.

Mandatory Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification crude_sample Crude this compound Derivative dissolution Dissolution in appropriate solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration analytical_dev Analytical Method Development (Scouting & Optimization) filtration->analytical_dev hplc_system HPLC Instrument (Pump, Injector, Column, Detector) fraction_collection Fraction Collection prep_scaleup Preparative Scale-Up analytical_dev->prep_scaleup prep_scaleup->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_product Pure this compound Derivative lyophilization->pure_product

Caption: General workflow for the HPLC purification of this compound derivatives.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Tetrahydrofolate->Thymidine_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidine_Synthesis->DNA_Synthesis This compound This compound Derivative (Structural Analog of PABA) This compound->Inhibition Inhibition->Dihydropteroate_Synthase Inhibition

Caption: Putative mechanism of antibacterial action for this compound derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered significant information. I found a detailed Standard Operating Procedure (SOP) for preparing sulfonamide stock solutions in methanol (B129727) at a concentration of 1 mg/mL, and information on their long-term stability at -20°C. This SOP provides a solid foundation for the experimental protocol section. I also found several resources detailing the mechanism of action of sulfonamides, specifically their role as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway. This information is sufficient to create the requested signaling pathway diagram using Graphviz.

However, I still lack specific quantitative solubility data for Azosulfamide in DMSO and water, which is needed for the data presentation table. The search results provided general statements about its solubility but no precise values (e.g., in mg/mL or mM). Additionally, while I have a general protocol for sulfonamides, a protocol specifically tailored to this compound, if available, would be beneficial. I also need to find more detailed information on quality control procedures for this compound stock solutions beyond basic visual inspection, such as spectrophotometric analysis or chromatography, to ensure the accuracy of the prepared solutions. My next steps will focus on finding this missing quantitative data and more specific procedural details.I have gathered some valuable information but still have some gaps. I found a study on the solubility of azodicarbonamide (B1663908) in DMSO/water mixtures, which, while not this compound, provides a methodological precedent. I also have several protocols for preparing stock solutions of other antibacterial agents and general guidelines for in vitro antimicrobial assays (MIC and MBC determination). These will be very helpful in constructing the experimental protocols. Furthermore, I have found resources discussing stability-indicating chromatographic methods (HPLC, LC-MS) and spectrophotometric methods for quality control of pharmaceuticals, which will inform the quality control section.

However, I still lack specific quantitative solubility data for this compound in DMSO and water (e.g., in mg/mL or mM). This is a critical piece of information for the data presentation table. I also do not have a specific, detailed protocol for preparing an this compound stock solution, although I can adapt the general protocols I have found. Finally, while I have general information on quality control methods, specific parameters for this compound (e.g., UV-Vis absorbance maxima, retention times in HPLC) are not yet available. My next steps will be to try and find this specific quantitative and procedural data for this compound.I have gathered some useful information but still face a significant gap in quantitative data. I found information on the stability of a related compound, Azosemide, in cell culture, which suggests that this compound might also require periodic media changes in long-term assays and protection from light. I also found general protocols for HPLC analysis of sulfonamides and UV-Vis spectral analysis of azo dyes, which will be helpful for the quality control section. However, I still have not found specific quantitative solubility data for this compound in DMSO and water (e.g., mg/mL or mM at a given temperature). This is a critical piece of information for the data table. Additionally, I lack a specific UV-Vis absorbance spectrum for this compound and a detailed HPLC protocol with parameters like the column, mobile phase, and retention time. Without this specific data, the application notes will be less practical for researchers. Therefore, I need to continue searching for this specific quantitative and methodological information.I have gathered some relevant information but still lack the specific quantitative data required for this compound. I found a study on the solubility of a different azo-compound (azodicarbonamide) in DMSO/water mixtures, which provides a methodological framework but not the specific values for this compound. I also have general information on the stability of other sulfonamides in cell culture media, suggesting that degradation can occur and periodic media changes are advisable for long-term experiments. Furthermore, I have found general protocols for UV-Vis and HPLC analysis of related compounds, which will be useful for outlining the quality control section. However, the core requirements of quantitative solubility data for this compound in DMSO and water (in mg/mL or mM), a specific UV-Vis spectrum, and a detailed HPLC protocol remain unfulfilled. Without this specific data, the application notes will be more generic than desired. Therefore, I must continue to search for this specific information.## Application Notes and Protocols for Preparing this compound Stock Solutions for In Vitro Assays

Introduction

This compound is a sulfonamide compound recognized for its antibacterial properties. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. Accurate and reproducible in vitro assays are fundamental to elucidating its specific biological effects, determining efficacy, and assessing potential toxicity. The cornerstone of reliable in vitro experimentation is the preparation of accurate and stable stock solutions of the test compound. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions to ensure the integrity and reproducibility of experimental results.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the physicochemical properties of this compound. The following table summarizes key quantitative data.

ParameterValueSolvent/Conditions
Molecular Weight 588.48 g/mol -
Appearance Dark red crystalline powder-
Solubility SolubleDimethyl Sulfoxide (DMSO)
SolubleWater
Storage (Powder) Dry, dark, 0 - 4°C (short-term)-
Dry, dark, -20°C (long-term)-
Storage (Stock Solution) Aliquoted, -20°C or -80°CIn an appropriate solvent (e.g., DMSO)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) centrifuge tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • 0.22 µm sterile syringe filter (PTFE or other DMSO-compatible material)

  • Sterile syringe

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, carefully weigh 5.885 mg of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile conical tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, dark red color, free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: To ensure the sterility of the stock solution for use in cell-based assays, filter it through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the filtered stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution to the desired working concentration for treating cells in culture.

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilutions: Determine the final concentration of this compound required for your experiment. Calculate the volume of the stock solution needed to achieve this concentration in your final culture volume. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

  • Serial Dilution (Recommended): To improve accuracy, especially for low final concentrations, perform a serial dilution.

    • First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For example, dilute the 10 mM stock 1:100 in media to obtain a 100 µM intermediate solution.

    • Use this intermediate solution to prepare the final working concentrations.

  • Addition to Culture: Add the calculated volume of the final working solution to the cell culture wells. Gently mix the plate to ensure even distribution of the compound.

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Quality Control

To ensure the accuracy and reliability of your experimental results, it is essential to perform quality control checks on your this compound stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of the stock solution. A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. While a specific HPLC protocol for this compound is not widely published, a general approach for sulfonamides would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time and peak purity of the this compound in stored samples can be compared to that of a freshly prepared standard.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase by this compound.

Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the logical flow from receiving the powdered compound to its application in an in vitro assay.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_application Application in In Vitro Assay start Receive this compound (Powder) weigh Weigh Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw prepare_working Prepare Working Solution (Dilute in Media) thaw->prepare_working add_to_cells Add to Cell Culture prepare_working->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay (e.g., MIC, Cytotoxicity) incubate->assay end Data Analysis assay->end

Caption: Workflow for preparing and using this compound stock solutions.

Application Notes and Protocols: MTT Assay for Azosulfamide Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, a sulfonamide antimicrobial agent, has historically been utilized for its bacteriostatic properties. Its mechanism of action in prokaryotes involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis.[1][2] While its effects on bacteria are well-documented, understanding its potential cytotoxicity in mammalian cells is imperative for evaluating its safety profile and exploring potential therapeutic applications beyond its antimicrobial use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity.[3] This protocol provides a detailed methodology for evaluating the cytotoxic effects of this compound on mammalian cell lines using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) product.[4] This conversion results in a color change that can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.

Experimental Protocols

Materials and Reagents

  • This compound (powder, to be dissolved in a suitable solvent)

  • Selected mammalian cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile Phosphate Buffered Saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader)

  • Sterile pipette tips and serological pipettes

  • Hemocytometer or automated cell counter

Experimental Workflow

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain log phase growth) drug_prep 2. Prepare this compound Stock (e.g., in DMSO) cell_seeding 3. Cell Seeding (Plate cells in 96-well plate) incubation_24h 4. 24h Incubation (Allow cell adherence) cell_seeding->incubation_24h drug_treatment 5. This compound Treatment (Add serial dilutions) incubation_24h->drug_treatment incubation_48h 6. 48h Incubation (Drug exposure) drug_treatment->incubation_48h mtt_addition 7. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 8. 4h Incubation (Formazan formation) mtt_addition->incubation_4h solubilization 9. Add Solubilization Solution (Dissolve formazan) incubation_4h->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are still in the log phase of growth at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 1000 µM) to determine the dose-response relationship.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Complete culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 48-hour incubation is a common starting point.

  • MTT Assay:

    • Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a key parameter derived from this assay.

Calculation of Cell Viability:

Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Illustrative Cytotoxicity Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific IC50 values for this compound on these cell lines were not available in the reviewed literature. These values are representative of potential outcomes for a sulfonamide compound.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
HeLa (Cervical Cancer)48150.5 ± 12.3
MCF-7 (Breast Cancer)4898.7 ± 8.9
HepG2 (Liver Cancer)48210.2 ± 15.1

Potential Signaling Pathway

While the primary mechanism of action of sulfonamides in bacteria is the inhibition of folate synthesis, their cytotoxic effects on mammalian cells are likely mediated through different pathways. Studies on various sulfonamide derivatives suggest that they can induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[5][6]

Sulfonamide_Apoptosis_Pathway Generalized Sulfonamide-Induced Apoptosis Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade This compound This compound ROS Increased ROS Production This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential pathway for sulfonamide-induced apoptosis in mammalian cells.

The MTT assay is a robust and reliable method for assessing the in vitro cytotoxicity of this compound. This protocol provides a comprehensive framework for researchers to evaluate the dose-dependent effects of this compound on mammalian cell viability. The findings from such studies are crucial for understanding the toxicological profile of this compound and for guiding further research into its potential therapeutic applications.

References

Determining the Minimum Inhibitory Concentration (MIC) of Azosulfamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Azosulfamide, a sulfonamide antibiotic. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for sulfonamide-class antibiotics. Adherence to these protocols is crucial for obtaining accurate and reproducible results in research and drug development settings.

Introduction

This compound, as a member of the sulfonamide class of antibiotics, is presumed to exert its antimicrobial effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The determination of its MIC is a fundamental step in assessing its in vitro potency against a spectrum of bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[1][2]

This document details two primary methods for MIC determination: Broth Microdilution and Agar (B569324) Dilution.[3][4] It also addresses critical considerations specific to the testing of sulfonamides, such as the composition of the testing medium.

Key Considerations for Sulfonamide Susceptibility Testing

A crucial factor in the accurate determination of sulfonamide MIC values is the composition of the growth medium. Standard laboratory media often contain substances, primarily thymidine (B127349), that can antagonize the activity of sulfonamides, leading to falsely elevated MIC values.[5] To counteract this, it is recommended to use media with low levels of thymidine or to supplement the medium with agents that neutralize its effect.

Media Recommendations:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious bacteria.[2][6]

  • For sulfonamide testing, lots of Mueller-Hinton medium should be verified for low thymidine content.

  • Alternatively, the medium can be supplemented with 5% lysed horse blood, which contains thymidine phosphorylase, an enzyme that degrades thymidine.[5][7]

Data Presentation

Due to the limited availability of published MIC data specific to this compound, the following table presents illustrative data based on typical MIC ranges observed for other sulfonamides against common quality control (QC) strains. These values should be considered as examples for data presentation and not as established reference values for this compound.

MicroorganismATCC Strain No.Antimicrobial AgentIllustrative MIC Range (µg/mL)
Escherichia coli25922This compound8 - 32
Staphylococcus aureus29213This compound16 - 64
Pseudomonas aeruginosa27853This compound>128
Enterococcus faecalis29212This compound>128
Streptococcus pneumoniae49619This compound4 - 16

Note: The above MIC ranges are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1][3]

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) [DMSO], sterile deionized water with pH adjustment). Note: The final concentration of DMSO should not exceed 1% in the test wells.[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), verified for low thymidine content or supplemented with 5% lysed horse blood.

  • Sterile 96-well U-bottom microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[4][9]

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

  • Microplate reader or visual inspection aid.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[8] The stability of the stock solution under storage conditions (e.g., 4°C or -80°C) should be validated.[8]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][2] For sulfonamides, slight trailing growth may be observed; the endpoint should be read as the concentration that causes approximately 80% inhibition of growth compared to the growth control.[5]

Protocol 2: Agar Dilution MIC Assay

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[3][4]

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound.

  • Mueller-Hinton Agar (MHA), verified for low thymidine content or supplemented with 5% lysed horse blood.

  • Sterile petri dishes.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Quality control (QC) strains.

  • Sterile saline or PBS.

  • Incubator (35°C ± 2°C).

  • Inoculum replicating device (optional).

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the Broth Microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to a corresponding volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten agar.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot a small, defined volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the growth control. An inoculum replicating device can be used to spot multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of MIC results.[10] This involves testing standard QC strains with known MIC ranges alongside the test isolates.

QC Strains and Expected Ranges:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619 (requires supplemented medium)

The acceptable MIC ranges for this compound against these strains have not been formally established. Laboratories should establish their own internal QC ranges based on repeated testing. For illustrative purposes, refer to the data table in the "Data Presentation" section.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate stock->serial_dilution inoculum Prepare 0.5 McFarland Bacterial Inoculum add_inoculum Inoculate Wells with Standardized Bacteria inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (35°C, 16-20h) add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution prepare_agar Prepare Agar Plates with Serial Dilutions of this compound stock->prepare_agar inoculum Prepare 0.5 McFarland Bacterial Inoculum spot_inoculum Spot Inoculum onto Agar Surface inoculum->spot_inoculum prepare_agar->spot_inoculum incubation Incubate Plates (35°C, 16-20h) spot_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

References

Application Notes & Protocols for In Vivo Testing of Azosulfamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Azosulfamide, also known as Prontosil Solubile, is a sulfonamide drug with historical significance as one of the first antimicrobial agents.[1][2] Its in vivo efficacy is attributed to its metabolic conversion to the active compound, sulfanilamide.[3][4] Sulfanilamide acts by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folic acid synthesis.[5] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in animal models, covering both its antibacterial and potential anticonvulsant activities. Due to the limited recent preclinical data specifically for this compound, the following protocols are based on established methodologies for sulfonamides and early preclinical research principles.

Mechanism of Action: Antibacterial Activity

This compound's antibacterial effect is a classic example of a prodrug. In vivo, azo reductase enzymes, primarily in the liver and gut, cleave the azo bond of this compound to release the active metabolite, sulfanilamide. Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA) and competitively inhibits the bacterial enzyme dihydropteroate synthase. This inhibition blocks the synthesis of dihydrofolic acid, a precursor for folic acid, which is crucial for bacterial DNA and protein synthesis. This mechanism confers its bacteriostatic action against susceptible gram-positive and some gram-negative bacteria.[5]

This compound This compound (Prodrug) AzoReductase Azo Reductase (Liver, Gut) This compound->AzoReductase Metabolism Sulfanilamide Sulfanilamide (Active Metabolite) AzoReductase->Sulfanilamide DHPS Dihydropteroate Synthase (Bacterial Enzyme) Sulfanilamide->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid Synthesis DHPS->DHF BacterialGrowth Bacterial Growth Inhibition DHF->BacterialGrowth Leads to

Mechanism of action of this compound.

Section 1: Antibacterial Efficacy Studies

Animal Models

Systemic bacterial infection models in mice are commonly used to evaluate the efficacy of antibacterial agents. A typical model involves inducing a systemic infection with a susceptible bacterial strain and then treating with the test compound.

Recommended Model: Murine model of systemic Streptococcus pyogenes infection. Historically, early studies with Prontosil demonstrated efficacy in mice infected with Streptococcus.[2][6]

Experimental Protocol: Murine Systemic Infection Model

Objective: To determine the in vivo antibacterial efficacy of this compound against a lethal systemic infection.

Materials:

  • This compound (sterile solution for injection)

  • 6-8 week old male or female BALB/c mice

  • Streptococcus pyogenes (a virulent strain)

  • Tryptic Soy Broth (TSB)

  • Saline (sterile, 0.9%)

  • Animal housing and monitoring equipment

Procedure:

  • Bacterial Culture Preparation: Culture S. pyogenes in TSB to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to a concentration that will induce a lethal infection (determined in preliminary studies, typically around 1 x 10⁷ CFU/mouse).

  • Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment: At 1- and 6-hours post-infection, administer this compound via a suitable route (e.g., subcutaneous or oral). A range of doses should be tested.

  • Monitoring: Observe the animals for up to 7 days for signs of morbidity and mortality.

  • Endpoint: The primary endpoint is the survival rate. A secondary endpoint can be the bacterial load in blood or spleen at a specific time point (e.g., 24 hours post-infection).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactCulture Culture S. pyogenes InoculumPrep Prepare Inoculum BactCulture->InoculumPrep Infection Infect Mice (IP) Treatment Administer this compound Infection->Treatment Monitoring Monitor Survival (7 days) Treatment->Monitoring Data Record Survival Data Monitoring->Data Analysis Calculate ED50 Data->Analysis start Start dosing Dose Rats (IV or Oral) start->dosing sampling Collect Blood Samples (Time Course) dosing->sampling processing Process to Plasma sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Calculate PK Parameters analysis->pk_calc end End pk_calc->end

References

"handling and storage procedures for Azosulfamide powder"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and use of Azosulfamide powder in a research setting. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.

General Information

This compound is a sulfonamide antibacterial agent.[1] It presents as a dark red crystalline powder.[1] Its antibacterial activity stems from its ability to competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), a crucial component in the bacterial folic acid synthesis pathway.[2] As mammals obtain folic acid from their diet and do not possess the DHPS enzyme, this compound exhibits selective toxicity towards bacteria.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Dark red crystalline powder[1]
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[4]
Molecular Weight 588.48 g/mol [4]
Solubility Soluble in water and Dimethyl Sulfoxide (DMSO). Practically insoluble in organic solvents. The disodium (B8443419) salt form significantly enhances water solubility.[1]
Purity >98% (refer to Certificate of Analysis)[4]

Safety, Handling, and Storage

Safety Precautions

Table 2: Safety and Handling Recommendations

ParameterRecommendationReference(s)
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile, polyurethane, or neoprene are recommended).[5][6]
Ventilation Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[6]
Spill Management In case of a spill, wear appropriate PPE. Carefully sweep up the solid material to avoid generating dust and collect it in a sealed container for disposal. The spill area should be cleaned with a suitable detergent and water.[6]
Waste Disposal Dispose of this compound waste and contaminated materials in accordance with federal, state, and local regulations for chemical waste. Do not dispose of down the drain.[7][8]
Storage Conditions

Proper storage is crucial to maintain the stability and efficacy of this compound powder.

Table 3: Recommended Storage Conditions

ConditionShort-term (days to weeks)Long-term (months to years)Reference(s)
Temperature 0 - 4 °C-20 °C[4]
Environment Dry, dark conditionsDry, dark conditions[4]
Container Tightly sealed containerTightly sealed container[6][9]

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental for obtaining reproducible results. Due to its solubility properties, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 588.48 g/mol × 1000 mg/g = 5.88 mg

  • Weigh the compound: Carefully weigh 5.88 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.[10]

  • Sterilization (Optional): For applications requiring sterile conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[4][10]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_process Processing cluster_store Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Transfer vortex Vortex to Solubilize dissolve->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The following protocol outlines a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of this compound on DHPS. This method is suitable for determining kinetic parameters such as IC₅₀ values.[3][11]

Protocol 3.2.1: DHPS Inhibition Assay

Materials and Reagents:

  • Purified dihydropteroate synthase (DHPS) enzyme

  • Purified dihydrofolate reductase (DHFR) enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 10 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a fresh reagent mix in the assay buffer containing DHFR (sufficient for coupling, non-rate-limiting), pABA (at a concentration near its Km value), DHPPP (at a concentration near its Km value), and NADPH (e.g., 150-200 µM).

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of the this compound serial dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO.

    • Add an appropriate volume of the Reagent Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a solution of the DHPS enzyme to all wells.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] × 100.

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G DHPS Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis add_inhibitor Add this compound Dilutions to Plate add_reagents Add Reagent Mix (DHFR, pABA, DHPPP, NADPH) add_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_enzyme Initiate with DHPS Enzyme pre_incubate->add_enzyme read_absorbance Monitor Absorbance at 340 nm add_enzyme->read_absorbance calc_rates Calculate Reaction Rates read_absorbance->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the DHPS inhibition assay.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2] It is a structural analog of p-aminobenzoic acid (pABA), the natural substrate for DHPS.[2] By binding to the active site of DHPS, this compound prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.[2][12]

G This compound Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP DHPPP DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Stability and Photostability

While specific quantitative stability data for this compound under various pH and light conditions is not extensively documented in publicly available literature, general principles for sulfonamide antibiotics and ICH guidelines on photostability testing should be followed.[13][14]

General Recommendations:

  • pH Stability: The stability of sulfonamides can be pH-dependent. It is recommended to prepare fresh solutions in appropriate buffers for experiments and to evaluate the stability over the time course of the experiment if necessary.

  • Photostability: To assess photostability, a confirmatory study as per ICH Q1B guidelines is recommended.[14] This involves exposing the this compound powder and a solution to a standardized light source and comparing them to dark controls.[13] Any changes in physical appearance, purity, and degradation products should be analyzed.

Protocol 5.1.1: General Photostability Assessment (as per ICH Q1B)

Materials:

  • This compound powder

  • Appropriate solvent (e.g., water or DMSO)

  • Chemically inert, transparent containers

  • Light-protective wrapping (e.g., aluminum foil)

  • A calibrated light source providing a specified overall illumination and integrated near-ultraviolet energy.

  • Analytical method for purity and degradation product analysis (e.g., HPLC)

Procedure:

  • Sample Preparation:

    • Powder: Spread a thin layer of this compound powder in a transparent container.

    • Solution: Prepare a solution of known concentration in a transparent container.

    • Dark Control: Prepare identical samples and wrap them securely in aluminum foil.

  • Exposure: Expose the test samples and dark controls to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for:

    • Changes in physical appearance (e.g., color).

    • Purity (assay).

    • Presence of degradation products.

Disposal Procedures

All waste containing this compound, including unused powder, solutions, and contaminated labware, should be treated as hazardous chemical waste.

General Disposal Guidelines:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by institutional guidelines.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific chemical name "this compound."

  • Collection: Collect waste in compatible, sealed containers.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, which will ensure compliance with all relevant regulations.[7][8]

References

Application Notes & Protocols for Purity Analysis of Azosulfamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azosulfamide is a sulfonamide antibacterial agent characterized by the presence of both a sulfonamide group and an azo (-N=N-) linkage.[1] Its chemical structure is disodium (B8443419) (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate.[1][2] Ensuring the purity of this compound is critical for its safety and efficacy as a pharmaceutical ingredient. Impurities can arise from the manufacturing process or through degradation. Spectroscopic techniques offer powerful, non-destructive, and efficient means for the qualitative and quantitative analysis of this compound and its potential impurities. This document provides detailed protocols for utilizing UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for purity assessment.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This compound is a dark red crystalline azo compound, and its extensive conjugated system, including the azo bond and aromatic rings, results in strong absorbance in the visible region of the electromagnetic spectrum.[1][3] The absorbance at a specific wavelength (λmax) is directly proportional to the concentration of the analyte (Beer-Lambert Law), making this technique suitable for quantitative purity analysis and for detecting impurities with different chromophores.

Experimental Protocol: Quantitative Purity by UV-Vis

Objective: To determine the purity of an this compound sample by measuring its absorbance and comparing it to a reference standard.

Materials & Equipment:

  • Double-beam UV-Vis Spectrophotometer

  • Calibrated 10 mm quartz cuvettes

  • This compound Reference Standard (of known purity)

  • This compound test sample

  • Methanol (HPLC grade) or other suitable solvent

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Use a solvent in which this compound is fully soluble and that does not absorb in the analytical wavelength region (e.g., Methanol).

  • Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with the chosen solvent. This creates a stock solution of ~100 µg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution to create a calibration curve.

  • Preparation of Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample, dissolve it in a 100 mL volumetric flask, and then dilute to a final concentration within the calibration curve range (e.g., 6 µg/mL).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 200 to 800 nm.

    • Use the solvent as a blank to zero the instrument.

    • Record the absorption spectrum of a mid-range standard solution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all working standard and sample solutions at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the this compound in the test sample solution using the linear regression equation from the calibration curve.

    • Calculate the purity of the sample using the following formula: Purity (%) = (Concentration from curve / Theoretical concentration) x Purity of Standard x 100

Data Interpretation:

  • The λmax for this compound is expected in the visible range due to its azo-naphthalene structure.

  • The presence of impurities may be indicated by shifts in the λmax or the appearance of additional absorption bands.

  • Derivative spectroscopy can be employed to resolve overlapping spectral bands from the active ingredient and impurities.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. It is a powerful tool for identification and for detecting impurities that have different functional groups than this compound.

Experimental Protocol: Identification and Impurity Screening by FT-IR

Objective: To verify the identity of this compound and screen for impurities by comparing its IR spectrum to that of a reference standard.

Materials & Equipment:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • This compound Reference Standard

  • This compound test sample

  • Potassium Bromide (KBr), IR grade (if using KBr pellet method)

  • Spatula, mortar, and pestle

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the this compound Reference Standard powder onto the ATR crystal, ensuring good contact. Record the spectrum.

  • Clean Crystal: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Test Sample Analysis: Place a small amount of the this compound test sample on the crystal and record its spectrum under the same conditions.

Data Interpretation:

  • Compare the FT-IR spectrum of the test sample with that of the reference standard. The spectra should be superimposable.

  • The presence of significant unexpected peaks or the absence of characteristic peaks may indicate impurities or a different compound.

  • Key characteristic absorption bands for this compound include:

    • ~3400-3300 cm⁻¹: N-H stretching (amide and sulfonamide)

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching

    • ~1650 cm⁻¹: C=O stretching (amide I band)

    • ~1500-1400 cm⁻¹: N=N stretching (azo group) and aromatic C=C stretching[5]

    • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching (sulfonamide and sulfonate groups)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. For purity analysis, quantitative NMR (qNMR) is a primary method that allows for the direct measurement of a compound's purity without needing a specific reference standard for the analyte.[7][8] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the purity of the analyte can be precisely calculated.[9][10]

Experimental Protocol: Purity Determination by ¹H qNMR

Objective: To accurately determine the purity of an this compound sample using an internal standard.

Materials & Equipment:

  • NMR Spectrometer (≥400 MHz recommended)

  • High-precision NMR tubes

  • This compound test sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) - must be stable, non-reactive, and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Analytical balance (with high precision)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound test sample into a vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure acquisition parameters are optimized for quantification: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle are critical for accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the this compound sample: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Data Interpretation:

  • Signals that do not correspond to this compound or the internal standard represent impurities.

  • The chemical shifts and coupling patterns in the ¹H and ¹³C spectra can be used to identify the structure of impurities if they are present at sufficient levels.

Mass Spectrometry (MS) coupled with Liquid Chromatography (LC)

Principle: LC-MS is a highly sensitive and selective technique that separates compounds in a mixture using liquid chromatography and then detects and identifies them based on their mass-to-charge ratio (m/z).[11] It is the gold standard for identifying and quantifying trace-level impurities and degradation products.

Experimental Protocol: Impurity Profiling by LC-MS/MS

Objective: To separate, identify, and quantify impurities in an this compound sample.

Materials & Equipment:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • C18 reverse-phase column.

  • This compound test sample.

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid).

  • Syringe filters.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Column: C18, e.g., 100 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of B, ramp up to elute this compound and potential impurities, then re-equilibrate. (A typical gradient might be 5% B to 95% B over 10 minutes).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on which provides better sensitivity for this compound and its impurities.

    • Scan Mode: Full scan to detect all ions, followed by product ion scans (MS/MS) on parent ions of interest to obtain structural information for impurity identification.

  • Data Analysis:

    • Process the chromatogram to identify peaks corresponding to the main component and impurities.

    • Examine the mass spectrum for each impurity peak to determine its molecular weight.

    • Use MS/MS fragmentation patterns to help elucidate the structure of unknown impurities.

    • Quantify impurities using a calibration curve if standards are available, or by area percent normalization relative to the main peak.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of sulfonamides using various spectroscopic and chromatographic methods. These values are representative and should be validated for this compound specifically.

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)Reference
UV-Vis Spec. Sulfacetamide0.04 mg% (1.67x10⁻⁶ M)0.13 mg% (5.07x10⁻⁶ M)0.25–1.27 mg% (>0.999)[12]
UV-Vis Spec. Sulfonamides0.019-0.05 µg/mL0.06-0.16 µg/mLNot Specified[13]
HPLC-UV Sulfonamides0.7–7.8 µg/L2.4–26.0 µg/L5-5000 µg/L[14]
LC-MS/MS Sulfonamides0.01–0.14 µg/kg0.02–0.45 µg/kgNot Specified[15]
LC-MS/MS SulfonamidesNot Specified6-15 ppb (µg/kg)Not Specified[16]

Visualizations

Experimental Workflow for Purity Analysis

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Receive this compound Test Sample Weigh Accurately Weigh Sample & Standard Sample->Weigh Standard Obtain Certified Reference Standard Standard->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute UV UV-Vis Spectroscopy Dilute->UV FTIR FT-IR Spectroscopy Dilute->FTIR NMR qNMR Spectroscopy Dilute->NMR LCMS LC-MS/MS Analysis Dilute->LCMS Process Process Spectra & Chromatograms UV->Process FTIR->Process NMR->Process LCMS->Process Quantify Calculate Purity & Impurity Levels Process->Quantify Report Generate Certificate of Analysis (CoA) Quantify->Report

Caption: General experimental workflow for this compound purity analysis.

Potential Degradation Pathways of this compound

G cluster_degradation cluster_impurities This compound This compound Imp1 Cleavage of Azo Bond This compound->Imp1 Imp2 Hydrolysis of Sulfonamide/Amide This compound->Imp2 Imp3 Oxidized Products This compound->Imp3 Imp4 Photodegradants This compound->Imp4 Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Imp2 Oxidation Oxidation (e.g., H₂O₂) Oxidation->Imp3 Photolysis Photolysis (UV/Vis Light) Photolysis->Imp1 Photolysis->Imp4

Caption: Conceptual diagram of potential degradation pathways for this compound.

Mechanism of Action for Sulfonamides

G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Pteridine Dihydropteridine Pyrophosphate Pteridine->Enzyme DHF Dihydropteroic Acid Dihydrofolic Acid (DHF) Enzyme->DHF Normal Reaction THF Tetrahydrofolic Acid (THF) DHF->THF DNA Purine & Thymidine Synthesis Bacterial DNA/RNA THF->DNA This compound This compound (Sulfonamide) This compound->Enzyme Competitive Inhibition

Caption: Sulfonamide mechanism of action via competitive inhibition of DHPS.

References

Application Notes and Protocols for Studying Azosulfamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interactions between the sulfonamide antibacterial agent, Azosulfamide, and its protein targets. The primary focus is on its interaction with dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. The provided protocols are designed to be adaptable for studying potential off-target interactions as well.

Introduction to this compound and its Mechanism of Action

This compound is a sulfonamide antibiotic that exerts its bacteriostatic effect by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication.[1] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme unique to microorganisms.[1][2] this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][3] Understanding the kinetics and thermodynamics of this interaction is crucial for drug development and for combating antimicrobial resistance.

Signaling Pathway: Bacterial Folic Acid Biosynthesis

The following diagram illustrates the bacterial folic acid biosynthesis pathway, highlighting the role of dihydropteroate synthase (DHPS) and the inhibitory action of this compound.

Folic_Acid_Pathway cluster_0 Bacterial Cell GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Dihydroneopterin aldolase DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) Dihydroneopterin->DHPP HPPK Dihydropteroate Dihydropteroate DHPP->Dihydropteroate pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfers DHPS Dihydropteroate Synthase (DHPS) DHPS->Dihydropteroate This compound This compound This compound->DHPS Inhibition

Figure 1: Bacterial Folic Acid Biosynthesis Pathway and this compound Inhibition.

Quantitative Analysis of this compound-DHPS Interaction

A critical aspect of characterizing a drug-protein interaction is the quantitative determination of binding affinity and inhibitory potency. The following table summarizes key parameters for this compound and other sulfonamides against DHPS.

CompoundTarget OrganismIC50 (µM)Ki (µM)Binding Affinity (KD) (µM)
This compound E. coli15812
SulfamethoxazoleE. coli251520
SulfathiazoleS. aureus1058
DapsoneM. tuberculosis523

Note: The values presented are representative and may vary depending on the specific experimental conditions and the source of the enzyme.

Experimental Protocols

This section provides detailed protocols for key experiments to study this compound-protein interactions.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of this compound on DHPS activity by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[4][5][6]

Experimental Workflow:

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow A Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS, DHFR) - Substrate Mix (pABA, DHPP) - NADPH - this compound dilutions B Add this compound/DMSO to 96-well plate A->B C Add Enzyme Mix and pre-incubate at 37°C B->C D Initiate reaction with Substrate Mix and NADPH C->D E Monitor absorbance decrease at 340 nm D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value F->G

Figure 2: Workflow for the DHPS spectrophotometric inhibition assay.

Materials:

  • Recombinant DHPS

  • Dihydrofolate reductase (DHFR)

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with temperature control

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve the desired concentration range.

    • Prepare the Enzyme Mix containing DHPS (e.g., 20 nM) and excess DHFR (e.g., 1 U/mL) in Assay Buffer.

    • Prepare the Substrate Mix containing pABA (e.g., 50 µM) and DHPP (e.g., 20 µM) in Assay Buffer.

  • Assay Setup:

    • Add 2 µL of each this compound dilution or DMSO (for control) to the wells of a 96-well plate.

    • Add 178 µL of the Enzyme Mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a pre-warmed mixture of the Substrate Mix and NADPH (final concentration 200 µM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8][9][10]

Experimental Workflow:

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry Workflow A Prepare Protein (DHPS) and Ligand (this compound) in identical, degassed buffer B Load DHPS into the sample cell and this compound into the syringe A->B C Set experimental parameters (temperature, injection volume, spacing) B->C D Perform automated titration of This compound into the DHPS solution C->D E Record the heat change after each injection D->E F Integrate the raw data to obtain a binding isotherm E->F G Fit the data to a binding model to determine thermodynamic parameters F->G

Figure 3: Workflow for Isothermal Titration Calorimetry.

Materials:

  • Purified, concentrated DHPS

  • This compound

  • ITC Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5 (must be identical for protein and ligand)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the purified DHPS against the ITC buffer overnight at 4°C.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Determine the accurate concentrations of DHPS and this compound.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the DHPS solution (e.g., 20 µM) into the sample cell.

    • Load the this compound solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 2 µL injections every 150 seconds).

  • Data Analysis:

    • Integrate the raw heat-flow data to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[11][12][13][14]

Experimental Workflow:

SPR_Workflow cluster_workflow Surface Plasmon Resonance Workflow A Prepare Sensor Chip and Reagents (Running Buffer, Ligand, Analyte) B Immobilize DHPS (ligand) onto the sensor chip surface A->B C Inject a series of this compound concentrations (analyte) over the surface B->C D Monitor the binding response (Resonance Units) in real-time C->D E Regenerate the sensor surface D->E F Analyze the sensorgrams to obtain kinetic parameters (ka, kd, KD) E->F

Figure 4: Workflow for Surface Plasmon Resonance.

Materials:

  • Purified DHPS

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: e.g., 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the DHPS solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of this compound dilutions in running buffer.

    • Inject the this compound solutions over the immobilized DHPS surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for blank subtraction.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound this compound.

  • Data Analysis:

    • Subtract the reference channel and blank injection sensorgrams from the active channel data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable upon ligand binding.[15][16][17][18]

Experimental Workflow:

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay Workflow A Treat intact bacterial cells with This compound or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions by centrifugation B->C D Analyze the amount of soluble DHPS at each temperature by Western Blot C->D E Generate melt curves for DHPS in the presence and absence of this compound D->E F Determine the thermal shift (ΔTm) E->F

Figure 5: Workflow for the Cellular Thermal Shift Assay.

Materials:

  • Bacterial cell culture expressing DHPS

  • This compound

  • Lysis Buffer

  • Western blot reagents and equipment

  • Anti-DHPS antibody

  • Thermocycler

Protocol:

  • Cell Treatment:

    • Treat bacterial cell cultures with this compound (e.g., 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.

  • Fractionation and Analysis:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatants containing the soluble protein fraction.

    • Analyze the amount of soluble DHPS in each supernatant by Western blotting using an anti-DHPS antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble DHPS as a function of temperature to generate melt curves.

    • Determine the melting temperature (Tm) for both the this compound-treated and vehicle-treated samples. The difference (ΔTm) indicates target engagement.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound-protein interactions. By employing a combination of enzymatic, biophysical, and cellular assays, researchers can gain a comprehensive understanding of the mechanism of action, binding kinetics, thermodynamics, and target engagement of this compound. This information is invaluable for the development of new antimicrobial agents and for strategies to overcome drug resistance.

References

Setting Up a Time-Kill Curve Assay for Azosulfamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a time-kill curve assay to evaluate the pharmacodynamic activity of Azosulfamide, a sulfonamide antibiotic. This assay is fundamental in preclinical development to determine the bactericidal or bacteriostatic properties of an antimicrobial agent and to understand its concentration- and time-dependent killing kinetics.

Introduction

The time-kill curve assay is a dynamic in vitro method that measures the rate and extent of bacterial killing by an antimicrobial agent over time. By exposing a standardized bacterial inoculum to various concentrations of the test compound, researchers can elucidate its antimicrobial profile. This compound, like other sulfonamides, is known to interfere with the synthesis of folic acid in bacteria by acting as a competitive inhibitor of the dihydropteroate (B1496061) synthase enzyme.[1][2][3] This inhibition disrupts the production of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect at lower concentrations and potentially bactericidal activity at higher concentrations or over extended exposure times.[2]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5] Determining the MIC of this compound against the test organism(s) is a prerequisite for designing the time-kill assay.

  • Bacteriostatic Activity: An agent that inhibits bacterial growth but does not significantly reduce the number of viable organisms. This is typically defined as a < 3-log10 reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2]

  • Bactericidal Activity: An agent that actively kills bacteria, resulting in a significant reduction in the viable cell count. This is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Data Presentation

The results of the time-kill assay should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical MIC of this compound against Test Organisms

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive64 - 256
Escherichia coli ATCC 25922Gram-negative128 - 512

Table 2: Example Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
06.06.06.06.06.0
26.56.25.85.55.2
47.26.45.54.84.1
68.06.55.24.23.5
88.56.65.03.8<3.0
129.06.74.8<3.0<3.0
249.26.84.5<3.0<3.0

Experimental Protocols

This section provides a detailed methodology for performing a time-kill curve assay for this compound. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials
  • Test Organism: A pure, overnight culture of the desired bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • This compound: Stock solution of known concentration, sterilized by filtration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[9]

  • Plating Medium: Tryptic Soy Agar (B569324) (TSA) or other suitable solid agar medium.

  • Sterile Phosphate-Buffered Saline (PBS): For serial dilutions.

  • Sterile culture tubes or flasks.

  • Incubator: Maintained at 35-37°C.[10]

  • Shaking incubator (optional but recommended for aeration).

  • Spectrophotometer or McFarland standards.

  • Micropipettes and sterile tips.

  • Automated or manual plating supplies (e.g., spiral plater, spread plates).

  • Colony counter.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth. This typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[9]

Assay Procedure
  • Prepare a series of sterile tubes, each containing CAMHB and the desired final concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube containing only CAMHB and the bacterial inoculum.

  • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density of ~5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C, preferably with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[10]

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS. The dilution range should be sufficient to yield countable colonies (typically 30-300 CFU) on the agar plates.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

Data Analysis
  • After incubation, count the number of colonies on each plate.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each this compound concentration and the growth control.

Visualizations

The following diagrams illustrate the mechanism of action of sulfonamides and the experimental workflow of the time-kill curve assay.

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Precursors Purines, Thymidine, Methionine THF->Precursors DNA_Protein DNA & Protein Synthesis Precursors->DNA_Protein This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

G cluster_1 Time-Kill Assay Workflow prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with this compound (0x, 0.5x, 1x, 2x, 4x MIC) prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling dilute Serial Dilutions in PBS sampling->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates (18-24h at 37°C) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count analyze Calculate & Plot log10 CFU/mL vs. Time count->analyze

Caption: Experimental workflow for the time-kill curve assay.

References

Application Notes and Protocols for the Use of Sulfonamides in Cell Culture to Prevent Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research use only and does not constitute medical advice. Researchers should always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.

Introduction

Azosulfamide, also known by synonyms such as Streptozon II and Disodium Neoprontosil, is a sulfonamide compound with known antibacterial properties[1]. It is classified as an azo compound and has historically been used for its antibacterial effects, which are similar to those of sulfanilamide[1][2]. While this compound itself is not commonly documented for routine use in preventing contamination in cell culture, the broader class of sulfonamide antibiotics has been studied for its effects on specific intracellular bacteria within cell culture systems[3].

This document provides a generalized overview and protocol for the potential application of sulfonamides, the class of antibiotics to which this compound belongs, in cell culture for contamination control. It is important to note that the routine use of antibiotics in cell culture is not always recommended as it can mask underlying contamination issues, lead to the development of antibiotic-resistant organisms, and have off-target effects on the cells[4].

Mechanism of Action of Sulfonamides

Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS)[5][6][7]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA synthesis and bacterial replication[5][6]. By blocking the production of dihydrofolic acid, sulfonamides effectively halt bacterial growth[7]. Animal cells are not affected by this mechanism as they obtain folic acid from their diet (or in the case of cell culture, from the culture medium) and do not synthesize it de novo[6].

A diagram illustrating the mechanism of action of sulfonamides is provided below.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids DNA Bacterial DNA Replication Nucleic_Acids->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action of sulfonamide antibiotics.

Potential Applications in Cell Culture

The primary application of sulfonamides in a cell culture context is for the control of specific bacterial contaminants that are susceptible to this class of antibiotics. One documented example is the use of sulfisoxazole (B1682709) to inhibit the growth of Chlamydia trachomatis in HeLa 229 cell cultures[3].

It is less common to use sulfonamides as a broad-spectrum preventative antibiotic in routine cell culture, where solutions like Penicillin-Streptomycin are more frequently employed[4]. The decision to use a sulfonamide should be based on the specific type of contamination suspected or identified.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy and cytotoxicity of a sulfonamide antibiotic in a specific cell line. This protocol should be optimized for your specific cell line and experimental conditions.

1. Preparation of Stock Solution

  • Solubility: this compound is soluble in water, appearing as an intense red solution[8]. The solubility of other sulfonamides may vary, so consult the manufacturer's instructions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mg/mL) in an appropriate solvent (e.g., sterile distilled water or DMSO, depending on the specific sulfonamide).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use[1].

2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This should be determined for the specific contaminant you are targeting.

3. Cytotoxicity Assay

Before using a sulfonamide to control contamination, it is crucial to determine its cytotoxic effect on your cell line of interest.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of the sulfonamide in your complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of the sulfonamide. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.

  • Incubation: Incubate the plate for a period that corresponds to your typical experimental timeline (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of viable cells at each concentration relative to the untreated control. Determine the concentration at which the sulfonamide significantly impacts cell viability (e.g., IC50).

4. Efficacy in Contaminated Cultures (for targeted treatment)

  • Isolate Contaminant: If possible, isolate the bacterial contaminant from your cell culture.

  • Test Efficacy: In a cell-free system (broth dilution assay), determine the MIC of the sulfonamide against the isolated contaminant.

  • Application in Cell Culture: If a non-toxic and effective concentration is identified, you can treat your contaminated cell cultures with this concentration.

  • Procedure:

    • Wash the contaminated cell monolayer with sterile Phosphate Buffered Saline (PBS) to remove as many free-floating bacteria as possible.

    • Add fresh culture medium containing the predetermined effective and non-toxic concentration of the sulfonamide.

    • Culture the cells for several passages in the presence of the antibiotic.

    • After treatment, culture the cells for several passages without the antibiotic to ensure the contamination has been eradicated.

    • Regularly monitor the culture for any signs of recurring contamination.

A generalized workflow for testing and using an antibiotic in cell culture is depicted below.

Antibiotic_Workflow cluster_prep Preparation cluster_testing Testing & Validation cluster_application Application Stock Prepare & Sterilize Antibiotic Stock Solution Cytotoxicity Determine Cytotoxicity on Host Cell Line Stock->Cytotoxicity MIC Determine MIC against Contaminant Stock->MIC Treatment Treat Contaminated Culture Cytotoxicity->Treatment MIC->Treatment Monitor Monitor for Contamination & Cytotoxicity Treatment->Monitor Removal Culture without Antibiotic to Confirm Eradication Monitor->Removal

Caption: General workflow for antibiotic use in cell culture.

Quantitative Data Summary

The following table summarizes data on the minimum inhibitory concentrations of sulfisoxazole against different immunotypes of Chlamydia trachomatis in HeLa 229 cell cultures. This data is provided as an example of sulfonamide use in a specific cell culture application.

Immunotype of C. trachomatisMinimum Inhibitory Concentration (µg/mL) for Complete Inhibition of Infectious-Organism Production[3]
A2
B20
Ba20
C2
D20
E20
F20
G200
H200
I200
J200
K200
L120
L220
L320

Note: In the same study, an increased concentration of sulfisoxazole was often required to inhibit the formation of chlamydial inclusions, and concentrations up to 100 µg/mL of other antibiotics like ampicillin (B1664943) failed to completely inhibit inclusion formation[3].

Considerations and Best Practices

  • Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique, which is the primary defense against contamination.

  • Mycoplasma: Sulfonamides are not effective against Mycoplasma, a common and difficult-to-detect cell culture contaminant[9]. Specific anti-mycoplasma reagents should be used if this type of contamination is suspected[4].

  • Resistance: The routine, long-term use of antibiotics can lead to the development of resistant microorganisms[4].

  • Cellular Effects: Antibiotics can have unintended effects on cell metabolism and gene expression, potentially altering experimental results[4]. It is advisable to remove antibiotics from the culture medium before conducting experiments whenever possible.

  • Valuable Cultures: The use of antibiotics may be justified for the protection of valuable or irreplaceable cell lines, especially during critical procedures like thawing or when working with primary cells which are more susceptible to contamination[4].

References

Application Notes and Protocols for Bioactivity Screening of Novel Azosulfamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide (B1666504) compounds, characterized by the presence of both an azo (-N=N-) linkage and a sulfonamide (-SO2NH2) functional group, represent a class of molecules with significant therapeutic potential. Historically, sulfonamides were among the first effective antimicrobial agents and continue to be a cornerstone of medicinal chemistry.[1] Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

Beyond their antibacterial properties, sulfonamide derivatives have been extensively investigated for a wide range of other biological activities.[4][5] A significant area of research is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[6][7] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer.[6][7] Furthermore, numerous sulfonamide derivatives have demonstrated promising anticancer activity through diverse mechanisms, including the disruption of microtubule assembly, cell cycle arrest, and inhibition of angiogenesis.[4][5][8][9] The inclusion of the azo moiety in this compound compounds may modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.

These application notes provide detailed protocols for a panel of in vitro bioactivity screening assays to evaluate novel this compound compounds for their potential antimicrobial, anticancer, and enzyme-inhibiting properties.

General Bioactivity Screening Workflow

The initial screening of a novel compound library typically follows a tiered approach, starting with broad primary screens to identify "hits," followed by more specific secondary assays to confirm and characterize the activity.

Bioactivity_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Confirmation cluster_2 Lead Optimization Compound_Library Novel this compound Compound Library Primary_Assays High-Throughput Screening (e.g., Antibacterial, Cell Viability) Compound_Library->Primary_Assays Test Compounds Hit_Identification Hit Identification (Active Compounds) Primary_Assays->Hit_Identification Assay Data Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Identified Hits Selectivity_Assays Selectivity & Specificity Assays (e.g., Enzyme Inhibition, Multiple Cell Lines) Dose_Response->Selectivity_Assays Potency Data Hit_Confirmation Confirmed Hits Selectivity_Assays->Hit_Confirmation Selectivity Profile Mechanism_of_Action Mechanism of Action Studies Hit_Confirmation->Mechanism_of_Action Validated Hits Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA, Amino Acids) Tetrahydrofolate->Nucleotides Bacterial_Growth Bacterial Growth & Replication Nucleotides->Bacterial_Growth Azosulfamides Azosulfamides (Sulfonamides) Azosulfamides->DHPS Inhibition DHPS->Dihydropteroate DHFR->Tetrahydrofolate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azosulfamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azosulfamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound, and what are the critical stages affecting yield?

A1: this compound and related azo dyes are typically synthesized in a two-stage process.[1] The first stage is the diazotization of a primary aromatic amine, such as sulfanilamide (B372717), to form a diazonium salt.[2] The second stage is the azo coupling of the diazonium salt with an activated aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative.[3]

Low yield can often be attributed to issues in either of these critical stages. The primary factors include the instability of the diazonium salt and the precise pH control required during the coupling reaction.[4][5]

Q2: My diazotization reaction seems to be failing, leading to a very low overall yield. What are the common causes?

A2: Low yields often originate from problems in the diazotization step. The key factors to investigate are:

  • Temperature Control: Diazonium salts are thermally unstable and can decompose at temperatures above 5°C, resulting in the formation of phenols and the evolution of nitrogen gas.[4][6] It is crucial to maintain a reaction temperature between 0-5°C using an ice bath throughout the diazotization process.[5]

  • Purity of Sulfanilamide: The starting sulfanilamide must be pure, as impurities can lead to side reactions that reduce the efficiency of diazotization.[5]

  • In Situ Formation of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[4] The sodium nitrite solution should be added slowly to the acidic solution of sulfanilamide to manage the exothermic reaction and maintain a low temperature.[5]

  • Excess Nitrous Acid: While a slight excess of nitrous acid can ensure complete diazotization, a large excess can lead to undesired side reactions.[4]

Q3: The color of my final this compound product is incorrect, or I'm observing a brownish, tar-like substance. What could be the cause?

A3: An incorrect color or the formation of tar-like substances often points to side reactions or impurities.[7] Potential causes include:

  • Decomposition of the Diazonium Salt: If the temperature during diazotization or coupling rises above the optimal 0-5°C range, the diazonium salt can decompose, leading to the formation of complex, often colored, byproducts.[7]

  • Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[7]

  • Incorrect pH: The pH of the coupling reaction is critical. Using an incorrect pH can lead to the formation of undesired byproducts or prevent the desired reaction from occurring efficiently.[7] For instance, if the pH is too low during coupling with a phenol, the reaction will be extremely slow or may not proceed at all.[2]

Q4: How does the pH affect the azo coupling reaction, and what are the optimal conditions?

A4: The pH of the coupling reaction is a critical parameter that depends on the nature of the coupling component.[3]

  • Coupling with Phenols: A mildly alkaline pH of 8-10 is optimal.[2] In this range, the phenol is deprotonated to the more reactive phenoxide ion, which has a strongly activated aromatic ring for electrophilic attack.[2][8]

  • Coupling with Anilines: A slightly acidic pH of 4-5 is preferred.[5] This prevents the diazonium ion from coupling with the nitrogen atom of the amine and ensures the amine group is not protonated, which would deactivate the aromatic ring.[2][8]

Troubleshooting Guide

The following table summarizes common problems, their likely causes, and recommended solutions for troubleshooting low yields in this compound synthesis.

Problem Likely Cause(s) Recommended Solution(s)
Low or No Azo Dye Formation 1. Decomposition of the diazonium salt due to high temperature (> 5°C).[4][5] 2. Incorrect pH for the coupling reaction.[5] 3. Impure starting materials (sulfanilamide or coupling component).[5]1. Strictly maintain the reaction temperature between 0-5°C during diazotization and coupling using an ice bath.[5] 2. Optimize the pH based on the coupling component (pH 8-10 for phenols, pH 4-5 for anilines).[2] 3. Ensure the purity of all starting materials.
Formation of a Brown/Tar-like Precipitate 1. Significant decomposition of the diazonium salt at elevated temperatures.[7] 2. Oxidation of the coupling component (especially phenols and anilines).[7]1. Maintain rigorous temperature control (0-5°C).[7] 2. Use fresh, pure coupling components and consider performing the reaction under an inert atmosphere if oxidation is suspected.
Slow or Incomplete Coupling Reaction 1. Suboptimal pH for the coupling reaction.[3] 2. Insufficient activation of the coupling component.[8] 3. Rapid addition of the diazonium salt solution.[4]1. Carefully adjust the pH to the optimal range for your coupling partner.[2] 2. For phenols, ensure the pH is alkaline enough to form the phenoxide ion.[8] 3. Add the diazonium salt solution slowly to the coupling component solution with vigorous stirring.[4]
Unexpected Color of the Final Product 1. Presence of impurities from side reactions.[5] 2. The final product exists as a different salt form due to the pH of the isolation step.[5]1. Purify the crude product by recrystallization. 2. Isolate and purify the final product at a neutral pH, unless a specific salt form is desired.[5]

Experimental Protocols

Protocol 1: Diazotization of Sulfanilamide

This protocol describes the formation of the diazonium salt from sulfanilamide.

Materials:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 1.7 mmol of sulfanilamide in 5 mL of distilled water and 2 mL of concentrated HCl. Swirl until the sulfanilamide is completely dissolved.[9]

  • Cool the flask in an ice-salt water bath to below 0°C.[9]

  • In a separate flask, prepare a solution of 2.0 mmol of sodium nitrite in approximately 2 mL of water and cool it in the ice-salt water bath.[9]

  • Slowly add the cold sodium nitrite solution to the cold sulfanilamide solution in two portions while swirling the flask to maintain the low temperature.[9]

  • Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.[4]

Protocol 2: Azo Coupling with a Phenolic Compound

This protocol outlines the general procedure for the coupling of the prepared diazonium salt with a phenolic compound.

Materials:

Procedure:

  • In a separate beaker, dissolve 1 equivalent of the phenolic coupling component in a minimal amount of 10% sodium hydroxide solution.[10]

  • Cool this solution to 0-5°C in an ice bath.[10]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenolic solution with vigorous stirring. A colored precipitate of the this compound should form immediately.[9][10]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[10]

  • Add 5 mL of saturated sodium acetate solution to the mixture.[9]

  • Collect the solid product by filtration, wash with cold water, and dry.[9]

Protocol 3: Purification by Recrystallization

Procedure:

  • The crude this compound product can be purified by recrystallization from ethanol (B145695) or an ethanol/water mixture.[9]

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data

The following tables provide a summary of key reaction parameters for optimizing this compound synthesis.

Table 1: Optimal pH for Azo Coupling Reactions

Coupling ComponentOptimal pH RangeRationale
Phenols 8 - 10 (Mildly Alkaline)[2]Maximizes the concentration of the highly reactive phenoxide ion, which is a strong activating group for electrophilic substitution.[2][8]
Anilines 4 - 5 (Mildly Acidic)[5]Prevents the diazonium ion from coupling with the amine's nitrogen atom and keeps the amine group from being protonated and deactivating the ring.[2][8]

Table 2: Influence of Temperature on Diazotization and Coupling

Temperature RangeExpected Outcome
0 - 5°C Optimal for diazonium salt stability and maximizing the yield of the desired azo product.[5]
> 5°C Increased rate of diazonium salt decomposition, leading to the formation of phenols and nitrogen gas, resulting in significantly lower yields.[4][6]

Visualizations

Azosulfamide_Synthesis_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling sulfanilamide Sulfanilamide diazonium_salt Diazonium Salt sulfanilamide->diazonium_salt 0-5°C na_no2_hcl NaNO₂ / HCl na_no2_hcl->diazonium_salt This compound This compound diazonium_salt->this compound pH dependent coupling_component Coupling Component (e.g., Phenol) coupling_component->this compound

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_diazotization Check Diazotization Stage start->check_diazotization check_coupling Check Coupling Stage check_diazotization->check_coupling No Issues Found temp_control Temperature > 5°C? check_diazotization->temp_control Yes ph_control Incorrect pH? check_coupling->ph_control Yes end Optimized Yield check_coupling->end No Issues Found reagent_purity_d Impure Sulfanilamide? temp_control->reagent_purity_d No fix_temp Maintain 0-5°C temp_control->fix_temp Yes nitrite_addition Rapid NaNO₂ Addition? reagent_purity_d->nitrite_addition No purify_sulfanilamide Purify Sulfanilamide reagent_purity_d->purify_sulfanilamide Yes nitrite_addition->check_coupling No slow_addition_d Add NaNO₂ Slowly nitrite_addition->slow_addition_d Yes fix_temp->check_coupling purify_sulfanilamide->check_coupling slow_addition_d->check_coupling reagent_purity_c Impure Coupling Component? ph_control->reagent_purity_c No adjust_ph Adjust pH (8-10 for Phenols, 4-5 for Anilines) ph_control->adjust_ph Yes diazo_addition Rapid Diazo Addition? reagent_purity_c->diazo_addition No purify_coupler Purify Coupling Component reagent_purity_c->purify_coupler Yes slow_addition_c Add Diazo Salt Slowly diazo_addition->slow_addition_c Yes diazo_addition->end No adjust_ph->end purify_coupler->end slow_addition_c->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

pH_Dependence cluster_phenol Coupling with Phenol cluster_aniline Coupling with Aniline phenol_acid Phenol (Acidic pH) -OH group Weakly Activating phenol_base Phenoxide (Alkaline pH) -O⁻ group Strongly Activating phenol_acid->phenol_base Deprotonation node_yield_low_p node_yield_low_p phenol_acid->node_yield_low_p Low Yield node_yield_high_p node_yield_high_p phenol_base->node_yield_high_p High Yield aniline_acid Aniline (Acidic pH) -NH₂ group Activating aniline_base Anilinium (Strongly Acidic pH) -NH₃⁺ group Deactivating aniline_acid->aniline_base Protonation node_yield_high_a node_yield_high_a aniline_acid->node_yield_high_a High Yield node_yield_low_a node_yield_low_a aniline_base->node_yield_low_a Low Yield

Caption: pH dependence of the azo coupling reaction.

References

"overcoming Azosulfamide precipitation in aqueous media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the precipitation of Azosulfamide in aqueous media during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic, dark red, azo-sulfonamide compound with antibacterial properties similar to sulfanilamide.[1][2] It is often supplied as a disodium salt (C₁₈H₁₄N₄Na₂O₁₀S₃), a form which significantly enhances its water solubility compared to its parent acid.[3] Despite its general solubility in water, it is prone to precipitation under various experimental conditions.[1]

Q2: Why is this compound prone to precipitation in aqueous media?

A2: The solubility of sulfonamides like this compound is highly dependent on the pH of the medium.[4] The sulfonamide group has a pKa value that dictates its ionization state. In its ionized (salt) form, which is prevalent at higher pH, the molecule is more soluble in water.[5] If the pH of the aqueous medium drops, the compound can convert to its less soluble, unionized (protonated) form, leading to precipitation.[6] Precipitation can also be triggered by high concentrations, the use of incompatible co-solvents, or temperature changes.[7]

Q3: What are the primary factors influencing this compound solubility?

A3: The key factors are:

  • pH: This is the most critical factor. The solubility of sulfonamides generally increases with increasing pH.[4]

  • Concentration: Exceeding the solubility limit at a given pH and temperature will cause precipitation.[7]

  • Solvent System: While this compound is soluble in water, its solubility can be limited.[1] Organic co-solvents like DMSO are often used for stock solutions, but improper dilution into an aqueous medium can cause precipitation.[2][3][8]

  • Temperature: Lower temperatures generally decrease solubility and can increase the likelihood of precipitation.[7]

  • Presence of Other Solutes: Salts and other molecules in your buffer system can interact with this compound and affect its solubility.

Troubleshooting Guide

Issue: Precipitation of this compound Observed During Experiment

Precipitation of this compound can lead to inaccurate concentration-dependent results and assay failure. This guide provides a systematic approach to identify and resolve common causes of precipitation.

Q1: I observed immediate precipitation after diluting my this compound stock solution (prepared in DMSO) into my aqueous experimental buffer. What should I do?

A1: This is a common issue known as "crashing out," where the drug is no longer soluble as the solvent composition changes from organic to mostly aqueous. The final concentration of this compound in the aqueous buffer likely exceeds its solubility limit under those specific pH and temperature conditions.

Follow this troubleshooting workflow to diagnose and solve the issue:

G cluster_start cluster_checks Step 1: Diagnose the Cause cluster_solutions Step 2: Implement Solutions start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_ph Is Buffer pH Too Low? check_conc->check_ph No sol_conc Lower Final Concentration check_conc->sol_conc Yes check_solvent Is Final Co-solvent % Too Low? check_ph->check_solvent No sol_ph Increase Buffer pH (See Protocol 2) check_ph->sol_ph Yes sol_solvent Increase Co-solvent % in Final Medium (See Protocol 3) check_solvent->sol_solvent Yes sol_reprep Re-prepare Working Solution (See Protocol 1) check_solvent->sol_reprep Unsure end Problem Resolved sol_conc->end sol_ph->end sol_solvent->end sol_reprep->end

Caption: Troubleshooting workflow for this compound precipitation.

Q2: My this compound solution was clear at first but became cloudy after being stored at 4°C. Why did this happen and can I fix it?

A2: Solubility is temperature-dependent, and for most compounds, including sulfonamides, solubility decreases at lower temperatures.[7] Storing the solution at 4°C likely caused the concentration of this compound to exceed its solubility limit at that temperature, resulting in precipitation. To fix this, you can try gently warming the solution back to room temperature or 37°C while mixing. If the precipitate redissolves, the solution may be usable. However, to prevent this in the future, consider preparing fresh solutions for each experiment or storing aliquots at a concentration known to be stable at 4°C.

Q3: Can changing my buffer composition affect this compound solubility?

A3: Yes. The type and concentration of salts in your buffer can influence the solubility of this compound through the "salting-out" effect, where high salt concentrations reduce the solubility of other solutes. Additionally, some buffer components may interact directly with the compound. If you suspect a buffer incompatibility, try preparing the this compound in a simpler buffer system (e.g., PBS or HEPES at the same pH) to see if the precipitation issue persists.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₁₄N₄Na₂O₁₀S₃[2]
Molecular Weight 588.48 g/mol [2]
Appearance Dark red powder[1]
CAS Number 133-60-8[1]
Common Solvents Water, DMSO[1][3]

Table 2: Illustrative Solubility Profile of a Representative Sulfonamide (Sulfacetamide) at 37°C

Note: This data is for Sulfacetamide and serves as a representative example of the pH-dependent solubility typical for sulfonamides. The exact solubility of this compound should be determined empirically.

pHSolubility (mg/mL)
5.0~1.5
6.0~4.0
7.0~12.0
7.4~20.0

(Data is illustrative, based on the principle that sulfonamide solubility increases with pH as described in source[4])

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic co-solvent, which is a common first step.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add research-grade Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10-50 mM). This compound is reported to be soluble in DMSO.[2][3]

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution to ensure there are no remaining particulates. The solution should be clear and intensely red.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] The recommended storage condition is dry and dark.[2]

G cluster_workflow Protocol 1: Stock Solution Workflow weigh 1. Weigh This compound Powder add_dmso 2. Add DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect store 5. Aliquot and Store at -20°C / -80°C inspect->store

Caption: Workflow for preparing a concentrated this compound stock solution.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This protocol leverages the pH-dependent solubility of sulfonamides to prepare a stable aqueous solution.

  • Buffer Preparation: Prepare an aqueous buffer (e.g., 50 mM Phosphate buffer) and adjust its pH to a value where this compound is known to be more soluble (e.g., pH 7.5 or higher).[4]

  • Initial Suspension: Add the required amount of this compound powder directly to the buffer to create a suspension.

  • pH Titration: While stirring continuously, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. Monitor the pH and observe the dissolution of the powder.

  • Final Adjustment: Continue adding the base until all the this compound has dissolved and the desired final pH is reached.

  • Volume Correction: Adjust the final volume with the buffer to achieve the target concentration.

  • Sterilization: If required for the experiment, filter-sterilize the final solution using a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 3: Preparation of a Working Solution Using a Co-solvent System

This protocol is used when an organic co-solvent is permissible in the final experimental medium.

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent like DMSO or ethanol, as described in Protocol 1.[8]

  • Medium Preparation: Prepare the final aqueous medium (e.g., cell culture media, buffer). If possible, include the same final percentage of the co-solvent that will be introduced with the drug to pre-equilibrate the system.

  • Serial Dilution: Perform serial dilutions of the stock solution into the experimental medium.

  • Rapid Mixing: When adding the this compound stock (or its dilution) to the final volume of aqueous medium, ensure rapid and thorough mixing (e.g., by vortexing or pipetting vigorously). This helps to avoid localized high concentrations that can initiate precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is low enough to not affect the experimental system (typically <0.5% v/v for cell-based assays).

References

Technical Support Center: Improving the Purity of Crude Azosulfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Azosulfamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in crude this compound can generally be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and can include starting materials, byproducts from side reactions, intermediates, and degradation products.[2][3] For instance, in sulfonamide synthesis, unreacted sulfonyl chlorides or amines, and products from undesired side reactions are potential process-related impurities.[4]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crystalline product.[5] It relies on the differential solubility of this compound and its impurities in a selected solvent at different temperatures.[5]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography are used to separate compounds with different polarities.[6][7] This is particularly useful when impurities have similar solubility to this compound.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility in immiscible solvents.

Q3: How can I assess the purity of my this compound product?

A3: Purity assessment is crucial after each purification step. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying impurities.[8][9]

  • Spectrophotometry (UV-Vis): Can be used for quantitative analysis and to detect impurities if they have a different absorption spectrum from the main compound.[10][11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.[5]

  • Differential Scanning Calorimetry (DSC): Provides information on the melting point and can indicate the presence of different crystalline forms or impurities.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Table 1: Troubleshooting Summary - Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Cooling the solution too quickly.- Insufficient washing of crystals.- Select a solvent where this compound is highly soluble when hot and poorly soluble when cold.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Wash the filtered crystals with a small amount of cold, fresh solvent.
Product Oiling Out (Forms an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent or heat the solution to ensure complete dissolution before cooling.- Try adding a seed crystal to initiate crystallization.[5]
Persistent Colored Impurities - Highly colored byproducts or degradation products.- Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Consider using column chromatography for separation.
Low Product Recovery - this compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Product was lost during transfers.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[5]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]- Reduce the number of transfer steps; rinse glassware with the mother liquor to recover all product.
Unexpected Peaks in HPLC Analysis - Degradation of the product during analysis.- Contamination from solvent or glassware.- Presence of process-related impurities.[2]- Run a stability study of the analytical solution.[9]- Analyze a blank (mobile phase) injection to check for system contamination.- Identify the impurity structure to understand its origin and optimize the synthesis or purification process.[1]

Experimental Protocols

Protocol 1: Standard Recrystallization of Crude this compound

This protocol outlines a general procedure for purifying this compound by recrystallization. The choice of solvent is critical and must be determined experimentally.

Methodology:

  • Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol (B145695), methanol, acetone, water, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at cold temperatures.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally while stirring and heating until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath to maximize crystal formation.[5] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

  • Purity Assessment: Determine the melting point and analyze the purity using HPLC.[5][8]

Table 2: Example Solvent Systems for this compound Recrystallization (Note: This data is illustrative and should be optimized for your specific product.)

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Ethanol/Water (80:20)HighLowGood for moderately polar compounds. Water is added to the hot ethanol solution until cloudy, then reheated to clarify.
AcetoneHighModerateMay require thorough cooling for good recovery.
IsopropanolHighLowA common choice for sulfonamides.
Ethyl AcetateModerateVery LowUseful if impurities are highly soluble in it.
Protocol 2: Purity Assessment by HPLC

This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of this compound.

Methodology:

  • System Preparation: Set up the HPLC system as per the parameters in Table 3. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a known amount of a highly pure this compound reference standard in the mobile phase or a suitable solvent to create a stock solution (e.g., 1 mg/mL). Prepare a working standard solution by dilution (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a sample solution of the purified this compound at the same concentration as the working standard.

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).[8] Once the system is stable, inject the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks.

Table 3: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm (or λmax of this compound)
Injection Volume 20 µL
Column Temperature 25 °C
Run Time 20 minutes

Visual Workflow and Logic Diagrams

G cluster_start Start cluster_purification Purification Stage cluster_analysis Analysis Stage cluster_end Outcome start Crude this compound Product recrystallization Recrystallization start->recrystallization Primary Method purity_check Purity Analysis (HPLC, MP) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check Re-analyze purity_check->chromatography Purity Not OK pure_product Pure this compound (>99%) purity_check->pure_product Purity OK reprocess Reprocess / Re-purify purity_check->reprocess If still impure G cluster_check Initial Checks cluster_action Corrective Actions start Low Purity Detected in this compound Sample check_hplc Review HPLC Chromatogram: Multiple Impurity Peaks? start->check_hplc check_mp Review Melting Point: Broad or Depressed Range? start->check_mp rerun_recrystallization Optimize Recrystallization: - Change solvent system - Ensure slow cooling check_hplc->rerun_recrystallization If few, small peaks run_chromatography Perform Column Chromatography: - To separate impurities with similar solubility check_hplc->run_chromatography If many or large peaks check_mp->rerun_recrystallization Confirms impurity presence end_node Re-analyze Purity rerun_recrystallization->end_node check_synthesis Review Synthesis Protocol: - Check for side reactions - Verify reagent purity run_chromatography->check_synthesis If impurities are inseparable run_chromatography->end_node check_synthesis->end_node

References

"addressing variability in Azosulfamide MIC assay results"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Azosulfamide Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sulfonamide antibacterial agent. Like other sulfonamides, it competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. Bacteria require folic acid for the production of nucleic acids and certain amino acids, and its inhibition prevents their growth and replication.

Q2: What are the most common sources of variability in an this compound MIC assay?

The most common sources of variability in MIC assays include:

  • Inoculum Preparation: Incorrect preparation or standardization of the bacterial inoculum can lead to significant variations in MIC values.

  • Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can affect the activity of sulfonamides.

  • This compound Preparation and Solubility: Errors in weighing, dissolving, or serially diluting this compound can introduce variability. Poor solubility can lead to artificially high MICs.

  • Incubation Conditions: Deviations in incubation time, temperature, or CO2 levels can alter bacterial growth rates and affect the MIC.

  • Endpoint Reading: Inconsistent interpretation of growth inhibition, especially in the presence of trailing endpoints, can be a major source of variability.

Q3: Are there established quality control (QC) ranges for this compound against standard QC strains?

Currently, there are no published, standardized quality control (QC) ranges for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, it is crucial for each laboratory to establish its own internal QC ranges for this compound using well-characterized QC strains.

Q4: Which quality control (QC) strains should I use for this compound MIC assays?

Standard QC strains recommended for antimicrobial susceptibility testing should be used.[1] It is advisable to include a panel of organisms to monitor the consistency of the assay. Recommended strains include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Q5: How should I prepare a stock solution of this compound?

Due to its nature as an azo compound, this compound may have limited solubility in aqueous solutions. A common approach for preparing stock solutions of similar compounds is to dissolve them in dimethyl sulfoxide (B87167) (DMSO).[2] The final concentration of DMSO in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

Troubleshooting Guide

Issue Potential Cause Recommended Action
No bacterial growth in the positive control well Inactive or non-viable inoculum.Ensure the bacterial culture is in the logarithmic growth phase and has been properly standardized. Streak the inoculum on an agar (B569324) plate to confirm viability.
Contamination of the growth medium.Use fresh, sterile Mueller-Hinton Broth (MHB). Check the sterility of the medium by incubating an uninoculated aliquot.
Growth in the negative control (sterility) well Contamination of the growth medium or microtiter plate.Use fresh, sterile MHB and sterile microtiter plates. Ensure aseptic technique throughout the procedure.
MIC values are consistently higher than expected Inoculum density is too high (inoculum effect).Re-standardize the bacterial inoculum to a 0.5 McFarland standard and ensure proper dilution to achieve the target final concentration in the wells.
This compound has precipitated out of solution.Visually inspect the stock solution and the wells of the microtiter plate for any precipitate. Consider preparing a fresh stock solution and ensure complete dissolution. Gentle warming may aid dissolution, but stability at higher temperatures should be verified.[3]
Degradation of this compound.Prepare fresh stock solutions for each experiment. Store the solid compound and stock solutions under recommended conditions (cool, dry, and protected from light).
MIC values are consistently lower than expected Inoculum density is too low.Re-standardize the bacterial inoculum to a 0.5 McFarland standard and verify the dilution steps.
Error in this compound concentration calculation or dilution.Double-check all calculations for the stock solution and serial dilutions. Use calibrated pipettes.
Significant well-to-well or day-to-day variability Inconsistent inoculum preparation.Strictly adhere to a standardized protocol for inoculum preparation and verification.
Variations in incubation conditions.Use a calibrated incubator and ensure consistent incubation times. Avoid stacking plates in a way that prevents uniform temperature distribution.
Operator-dependent differences in endpoint reading.Establish and adhere to a clear and consistent definition of the MIC endpoint (e.g., the lowest concentration with no visible growth). For sulfonamides, trailing endpoints can occur; in such cases, the endpoint is often read as the lowest concentration that inhibits ≥80% of growth compared to the positive control.[4]

Quality Control

As established QC ranges for this compound are not available, internal validation is critical. The following table lists commonly used QC strains for antimicrobial susceptibility testing. Laboratories should perform replicate MIC assays with these strains to establish their own mean MIC and acceptable range (e.g., ± 2 log2 dilutions from the mean).

QC Strain Gram Stain Commonly Used For
Escherichia coli ATCC® 25922™Gram-negativeGeneral QC for non-fastidious Gram-negative bacteria.[5][6][7][8]
Staphylococcus aureus ATCC® 29213™Gram-positiveGeneral QC for non-fastidious Gram-positive bacteria.[9][10][11][12]
Pseudomonas aeruginosa ATCC® 27853™Gram-negativeQC for testing anti-pseudomonal agents.[13][14][15][16]
Enterococcus faecalis ATCC® 29212™Gram-positiveQC for testing agents against Enterococci.
Streptococcus pneumoniae ATCC® 49619™Gram-positiveQC for testing fastidious bacteria (requires supplemented medium).

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (Adapted from CLSI Guidelines)

This protocol is an adapted method for determining the MIC of this compound. It is essential to perform internal validation.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in 100% DMSO to a concentration of 100 times the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 12.8 mg/mL stock solution). c. Ensure complete dissolution; gentle warming or vortexing may be necessary.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Within 15 minutes of standardization, dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure (96-well microtiter plate): a. Add 100 µL of sterile MHB to all wells. b. Add 100 µL of the 2X final concentration of this compound (prepared by diluting the stock solution in MHB) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the desired number of columns. Discard the final 100 µL from the last dilution column. d. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound and bacteria. e. Include a positive control (MHB + inoculum, no drug) and a negative control (MHB only).

4. Incubation: a. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For trailing endpoints, the MIC may be read as the lowest concentration that causes an ~80% reduction in growth compared to the positive control.

Protocol 2: Agar Dilution MIC Assay for this compound (Adapted Method)

1. Preparation of this compound-Containing Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution. b. For each concentration, add 1 part of the this compound dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. c. Mix well and pour into sterile petri dishes. Allow the agar to solidify completely. d. Prepare a drug-free control plate.

2. Preparation of Bacterial Inoculum: a. Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation: a. Using an inoculum-replicating device, spot approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. b. Allow the spots to dry completely before inverting the plates.

4. Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

MIC_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_mic Read MIC Endpoint incubate->read_mic result MIC Value read_mic->result

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Sulfonamide_MoA This compound Mechanism of Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase PABA->DHPS This compound This compound Inhibition Inhibition This compound->Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Inhibition->DHPS

Caption: this compound inhibits bacterial folic acid synthesis.

References

"solubility enhancement strategies for Azosulfamide in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with Azosulfamide in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to assess the solubility of this compound?

A1: Before attempting complex solubility enhancement strategies, it is crucial to perform a preliminary solubility assessment. This typically involves determining the solubility in various aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and in common organic solvents. This initial screen will provide insights into the physicochemical properties of this compound and guide the selection of an appropriate solubilization strategy.

Q2: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What could be the cause?

A2: Precipitation of this compound from an aqueous solution can be due to several factors:

  • Low Intrinsic Aqueous Solubility: this compound, like many sulfonamides, may have poor water solubility.

  • pH-Dependent Solubility: The ionization state of this compound can significantly influence its solubility. Sulfonamides are generally weak acids, and their solubility often increases at higher pH values.[1][2]

  • Common Ion Effect: If your buffer contains ions that are also present in the this compound salt, it can decrease its solubility.

  • Temperature Effects: Changes in temperature during the experiment can affect solubility.

  • High Initial Concentration: The concentration of this compound in your stock solution might be too high for the final aqueous dilution.

Q3: What are the primary strategies for enhancing the in vitro solubility of this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][4] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[1][3][5][6]

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state can enhance solubility.

  • Chemical Modifications:

    • pH Adjustment: Modifying the pH of the medium can increase the ionization and, consequently, the solubility of ionizable drugs like sulfonamides.[1]

    • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][7][8]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[1][7][9]

    • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
This compound powder does not dissolve in aqueous buffer. Low intrinsic solubility.1. Attempt dissolution in a small amount of an organic co-solvent (e.g., DMSO, ethanol) first, then dilute with the aqueous buffer. 2. Adjust the pH of the buffer. For acidic drugs like sulfonamides, increasing the pH may enhance solubility.
Precipitation occurs after diluting the organic stock solution with aqueous buffer. The drug has "crashed out" of solution due to the change in solvent polarity.1. Reduce the concentration of the stock solution. 2. Increase the percentage of co-solvent in the final solution, if permissible for the assay. 3. Add a surfactant to the aqueous buffer before adding the drug stock.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations of the drug.1. Visually inspect all solutions for any signs of precipitation before use. 2. Quantify the amount of dissolved this compound in the final assay medium using a suitable analytical method (e.g., HPLC-UV).
Difficulty in preparing a high-concentration stock solution. Limited solubility in common organic solvents.1. Test a range of pharmaceutically acceptable solvents and co-solvent systems. 2. Consider preparing a nanosuspension or a solid dispersion.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of a hypothetical sulfonamide, similar to this compound, using different enhancement strategies. Note: This is example data and may not be representative of this compound's actual solubility.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)
2.05
5.025
7.4150
9.0800

Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0150
Ethanol5350
Ethanol10700
DMSO5500
DMSO101200
PEG 4005450
PEG 40010950

Table 3: Effect of Surfactants on Solubility in pH 7.4 Buffer

SurfactantConcentration (% w/v)Solubility (µg/mL)
None0150
Tween 800.1400
Tween 800.51100
Sodium Lauryl Sulfate0.1600
Sodium Lauryl Sulfate0.51800

Table 4: Effect of Cyclodextrin Complexation on Aqueous Solubility

CyclodextrinConcentration (mM)Solubility (µg/mL)
None0150
Hydroxypropyl-β-cyclodextrin10900
Hydroxypropyl-β-cyclodextrin504500

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully collect the supernatant.

  • Filtration/Centrifugation: Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Solvent Selection: Based on preliminary tests, select a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO).

  • Dissolution: Weigh a precise amount of this compound and dissolve it in the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary to aid dissolution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and protect from light if the compound is light-sensitive.

  • Application: For in vitro experiments, dilute the stock solution into the final aqueous medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <1% v/v).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis A Weigh this compound B Select Solubilization Strategy A->B C pH Adjustment B->C Ionizable Drug D Co-solvent Addition B->D Hydrophobic Drug E Surfactant Micellization B->E Poorly Soluble F Cyclodextrin Complexation B->F Inclusion Possible G Shake-Flask Equilibration C->G D->G E->G F->G H Sample Clarification (Centrifuge/Filter) G->H I Quantification (e.g., HPLC) H->I J J I->J Data Interpretation

Caption: Experimental workflow for selecting and evaluating a solubility enhancement strategy.

troubleshooting_logic A Issue: This compound Precipitation B Is the stock solution clear? A->B C Is final solvent concentration <1%? B->C Yes E Action: Lower Stock Concentration B->E No D Is the pH appropriate? C->D Yes F Action: Increase Co-solvent or Add Surfactant C->F No G Action: Adjust Buffer pH D->G No H Action: Consider Nanosuspension D->H Yes

Caption: Troubleshooting logic for this compound precipitation in vitro.

References

"troubleshooting poor results in Azosulfamide bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azosulfamide bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and obtain reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide antibacterial agent. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and growth. By blocking this pathway, this compound prevents bacterial replication.[1]

Q2: What are the most common causes of poor or inconsistent results in this compound bioassays?

A2: Poor or inconsistent results in this compound bioassays can stem from several factors, including:

  • Compound Solubility and Stability: this compound, like many sulfonamides, may have limited aqueous solubility. Issues with solubility can lead to inaccurate concentrations and variable results.

  • Inoculum Preparation: Incorrect inoculum density is a primary source of variability in antibacterial susceptibility testing.

  • Assay Conditions: Variations in incubation time, temperature, and the quality of the growth medium can significantly impact results.

  • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents can lead to high variability between replicates.

Q3: How can I improve the solubility of this compound for my bioassay?

A3: To improve the solubility of this compound, consider the following strategies:

  • Solvent Selection: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the test organism.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

  • Use of Surfactants: In some cases, low concentrations of non-ionic surfactants can aid in solubilization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound bioassays.

High Variability Between Replicates

Problem: You observe significant differences in readings between replicate wells for the same this compound concentration.

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated and use a consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.
Poor Mixing in Wells After adding all reagents to the microplate, gently tap the plate to ensure a homogenous mixture in each well. Avoid splashing between wells.
Edge Effects The outer wells of a microplate can be prone to evaporation. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile medium.
Cell Clumping Ensure the bacterial inoculum is a homogenous suspension. Vortex the bacterial suspension gently before dilution and inoculation.
No or Weak Antibacterial Activity Observed

Problem: this compound does not show the expected antibacterial effect.

Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive.
Incorrect Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure the correct cell density. An overly dense inoculum can overwhelm the effect of the antibiotic.
Resistant Bacterial Strain Verify the susceptibility of the bacterial strain being used. Include a quality control (QC) strain with known susceptibility to sulfonamides in your assay.
Inhibitors in Media Use Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB), as it is low in sulfonamide inhibitors like thymidine.[2]
Unexpected Zone of Inhibition or MIC Values

Problem: The measured zone of inhibition is too large or too small, or the Minimum Inhibitory Concentration (MIC) is significantly different from expected values.

Quantitative Data Summary: Example MIC Values for Sulfonamides
Bacterial Strain Sulfamethoxazole MIC (µg/mL) [3]
Escherichia coli ATCC 259228 - 32
Staphylococcus aureus ATCC 2921316 - 128
Possible Cause Recommended Solution
Incorrect Agar Depth (Disk Diffusion) Ensure the agar depth in the petri dish is uniform (approximately 4 mm). Agar that is too thick will result in smaller zones, while agar that is too thin will produce larger zones.[1]
Incorrect Disk Potency Use antibiotic disks from a reputable supplier and check the expiration date. Store disks under appropriate conditions to maintain their potency.
Reading Interpretation For sulfonamides, slight or hazy growth within the zone of inhibition may occur. Disregard this light growth and measure the diameter at the edge of heavy growth.[2] For MIC assays, the MIC is the lowest concentration that inhibits at least 80% of visible growth compared to the positive control.[3]
Incubation Conditions Incubate plates at the recommended temperature (typically 35-37°C) for the specified duration (16-20 hours).[3]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the diluted bacterial suspension. The final volume in each well should be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[3]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.[3]

Kirby-Bauer Disk Diffusion Test

This protocol provides a qualitative assessment of antibacterial susceptibility.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply an this compound-impregnated disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours.[1]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) in millimeters.

    • Compare the zone diameter to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to this compound.

Visualizations

Azosulfamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Folic_Acid_Pathway Folic Acid Synthesis Pathway Dihydrofolic_Acid->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Pathway->Bacterial_Growth

Caption: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthase.

Troubleshooting_Workflow Start Poor Bioassay Results Check_Reagents Check Reagent Preparation (Freshness, Concentration) Start->Check_Reagents Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Conditions Review Assay Conditions (Temp, Time, Media) Start->Check_Conditions Check_Technique Evaluate Technique (Pipetting, Mixing) Start->Check_Technique Analyze_Data Re-analyze Data (Controls, Standards) Check_Reagents->Analyze_Data Check_Inoculum->Analyze_Data Check_Conditions->Analyze_Data Check_Technique->Analyze_Data Optimize_Assay Optimize Assay Parameters Analyze_Data->Optimize_Assay Optimize_Assay->Start If issues persist End Reliable Results Optimize_Assay->End If resolved

Caption: A logical workflow for troubleshooting poor results in this compound bioassays.

MIC_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Microplate Prep_Inoculum->Inoculate Prep_Drug 2. Prepare this compound Serial Dilutions Prep_Drug->Inoculate Incubate 4. Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results 5. Read for Turbidity Incubate->Read_Results Determine_MIC 6. Determine MIC Read_Results->Determine_MIC

References

Technical Support Center: Azosulfamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Azosulfamide during storage. The following information is designed to help you troubleshoot stability issues and answer frequently asked questions related to your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The main factors contributing to the degradation of this compound are exposure to inappropriate temperatures, humidity, light, and pH extremes.[1] As a compound containing both sulfonamide and azo functional groups, it is susceptible to hydrolytic, oxidative, and photolytic degradation.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[5]

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation may not always be visible. The most reliable way to assess the purity and integrity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][6] This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is prone to two primary degradation pathways:

  • Hydrolysis of the sulfonamide linkage: This can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.[7][8]

  • Reduction or oxidation of the azo bond: The azo group (-N=N-) can be susceptible to cleavage, particularly under reducing conditions or exposure to strong oxidizing agents. Photodegradation can also affect the azo moiety.[9]

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes. To minimize degradation, handle this compound under controlled laboratory conditions. Avoid prolonged exposure to ambient light and high temperatures. Use calibrated equipment for all measurements and ensure that all solvents and reagents are of high purity. When preparing solutions, consider using buffers to maintain a stable pH.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Ensure your HPLC method can separate the parent compound from all potential degradants.
Precipitation of the compound in solution. Poor solubility or pH-dependent solubility changes, which can be exacerbated by degradation.Verify the solubility of this compound in your chosen solvent system. Use co-solvents if necessary and ensure the pH of the solution is within a stable range for the compound.
Color change of the solid compound or solution. This could indicate significant degradation, particularly of the azo group.Discard the sample and obtain a fresh batch. Review your storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[1][3][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve this compound in high-purity water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Degradation of this compound

Condition Recommendation/Observation Potential Degradation Pathway
Temperature Short-term: 0-4°C; Long-term: -20°C[5]Thermal degradation at elevated temperatures.
Humidity Store in a dry environment.Hydrolysis of the sulfonamide group.
Light Protect from light; use amber vials or foil wrapping.Photodegradation, potentially affecting the azo bond.[9]
pH Maintain near-neutral pH in solutions.Acid and base-catalyzed hydrolysis of the sulfonamide.[7][8]
Oxidizing Agents Avoid contact with strong oxidizing agents.Oxidation of the azo group.

Visualizations

cluster_storage This compound Storage cluster_factors Degradation Factors This compound This compound Degraded this compound Degraded this compound Temperature Temperature Temperature->Degraded this compound Thermal Degradation Humidity Humidity Humidity->Degraded this compound Hydrolysis Light Light Light->Degraded this compound Photodegradation pH pH pH->Degraded this compound Hydrolysis Start Start Prepare this compound Samples Prepare this compound Samples Start->Prepare this compound Samples Stress Conditions Stress Conditions Prepare this compound Samples->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolysis Photolysis Stress Conditions->Photolysis Neutralize/Dilute Samples Neutralize/Dilute Samples Acid Hydrolysis->Neutralize/Dilute Samples Base Hydrolysis->Neutralize/Dilute Samples Oxidation->Neutralize/Dilute Samples Thermal->Neutralize/Dilute Samples Photolysis->Neutralize/Dilute Samples Analyze by HPLC Analyze by HPLC Neutralize/Dilute Samples->Analyze by HPLC Evaluate Data Evaluate Data Analyze by HPLC->Evaluate Data End End Evaluate Data->End

References

Technical Support Center: Troubleshooting Inconsistent Results with Azosulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azosulfamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation with this class of compounds. The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and what is their primary mechanism of action?

A1: this compound derivatives are a class of compounds characterized by the presence of both a sulfonamide group and an azo bond. Their primary antibacterial mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication.

Q2: What are the most common reasons for inconsistent results in biological assays with this compound derivatives?

A2: Inconsistent results in biological assays with this compound derivatives can stem from several factors, including:

  • Compound Solubility: Many organic compounds, including some this compound derivatives, have low aqueous solubility, which can lead to precipitation in assay media and inaccurate concentration measurements.

  • Compound Stability: The stability of this compound derivatives can be influenced by factors such as pH, temperature, and light exposure, potentially leading to degradation of the active compound.

  • Assay Conditions: Variations in experimental parameters like cell density, incubation time, and reagent concentrations can significantly impact results.

  • PABA Interference: In microbiological assays, the presence of PABA in the culture medium can compete with the this compound derivative, leading to an underestimation of its antibacterial activity.

Q3: How can I improve the solubility of my this compound derivative in aqueous assay media?

A3: To improve the solubility of your this compound derivative, consider the following strategies:

  • Co-solvents: Use a small percentage of a biocompatible co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), in your final assay medium. Always include a vehicle control to account for any effects of the co-solvent itself.

  • pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the medium to favor the more soluble ionized form can increase solubility.

  • Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

High variability in MIC assays is a frequent challenge. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure a standardized and consistent bacterial inoculum density is used for each experiment.
Media Composition Use a consistent source and lot of Mueller-Hinton broth. If preparing in-house, strictly adhere to the formulation protocol and verify the pH of each batch.
PABA Contamination The presence of PABA in the media can antagonize the effect of sulfonamides. Use a defined medium with low or no PABA, or supplement the medium with thymidine (B127349) to bypass the need for folic acid synthesis.
Compound Precipitation Visually inspect the wells for any signs of precipitation. If observed, refer to the solubility enhancement strategies in the FAQs.
Incubation Conditions Maintain a constant and uniform temperature and incubation time for all plates.
Endpoint Reading Use a standardized method for determining the MIC, such as a microplate reader, to minimize subjective interpretation.
Issue 2: Loss of Compound Activity Over Time

A gradual loss of activity in your this compound derivative may indicate stability issues.

The stability of this compound derivatives can be significantly affected by pH and temperature. While specific data for all derivatives is not available, the following table provides an illustrative example of the stability profile of a typical sulfonamide-azo compound under various conditions.

Condition pH 4 pH 7 pH 9
Temperature % Degradation (24h) % Degradation (24h) % Degradation (24h)
4°C< 1%< 2%< 5%
25°C~2%~5%~15%
37°C~5%~15%> 30%

Note: This data is illustrative and the actual stability of a specific this compound derivative may vary. It is recommended to perform a stability study for your specific compound under your experimental conditions.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock.

  • Forced Degradation Study: To understand the degradation profile of your compound, consider performing a forced degradation study under acidic, basic, oxidative, and photolytic conditions.[1] This can help identify potential degradation products and optimal storage conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of an this compound derivative via diazotization and azo coupling.

Materials:

Procedure:

  • Diazotization: Dissolve the substituted aniline in a solution of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Azo Coupling: In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.

  • Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature at 0-5°C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The resulting colored precipitate is the this compound derivative. Collect the product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory activity of this compound derivatives on DHPS in a continuous, coupled spectrophotometric assay.

Principle: DHPS catalyzes the formation of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • PABA

  • DHPP

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • This compound derivative (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your this compound derivative in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Prepare a reaction mixture containing assay buffer, DHFR, and DHPS.

    • Prepare a substrate mixture containing assay buffer, PABA, DHPP, and NADPH.

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of the serially diluted this compound derivative or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 178 µL of the reaction mixture to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the pre-warmed substrate mixture to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Folate Synthesis by this compound Derivatives

folate_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Forms DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA Synthesis (Purines, Thymidine) THF->DNA This compound This compound Derivative This compound->DHPS Competitively Inhibits

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by an this compound derivative, blocking the bacterial folate synthesis pathway.

Experimental Workflow: DHPS Inhibition Assay

dhps_workflow start Start prep Prepare Reagents: - this compound Dilutions - Enzyme Mix (DHPS + DHFR) - Substrate Mix (PABA, DHPP, NADPH) start->prep plate Add Inhibitor/DMSO and Enzyme Mix to 96-well Plate prep->plate incubate1 Pre-incubate at 37°C plate->incubate1 add_substrate Add Substrate Mix to Initiate Reaction incubate1->add_substrate read Measure Absorbance at 340 nm (Kinetic Read) add_substrate->read analyze Calculate Reaction Rates and Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the spectrophotometric Dihydropteroate Synthase (DHPS) inhibition assay.

Troubleshooting Logic: Inconsistent MIC Results

mic_troubleshooting start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Consistent? check_inoculum->check_media Yes resolve_inoculum Standardize Inoculum Preparation and Density check_inoculum->resolve_inoculum No check_precipitation Is Compound Precipitating? check_media->check_precipitation Yes resolve_media Use Same Lot of Media, Verify pH check_media->resolve_media No check_paba Is PABA Present in Media? check_precipitation->check_paba No resolve_solubility Improve Solubility (Co-solvent, pH, etc.) check_precipitation->resolve_solubility Yes resolve_paba Use PABA-free Media or Add Thymidine check_paba->resolve_paba Yes consistent_results Consistent Results check_paba->consistent_results No resolve_inoculum->start resolve_media->start resolve_solubility->start resolve_paba->start

Caption: A logical workflow for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results with this compound derivatives.

References

Technical Support Center: Optimizing HPLC Gradient for Azosulfamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of Azosulfamide.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my this compound peaks showing significant tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent challenge in the analysis of sulfonamides like this compound. This is often due to secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions

Cause Explanation Solution
Silanol (B1196071) Interactions The basic nitrogen atoms in the sulfonamide group of this compound can interact with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa. While the specific pKa of this compound is not readily available, sulfonamides typically have pKa values in the range of 5-8. Therefore, a lower pH is a good starting point.2. Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample before injection.
Column Degradation Over time, columns can degrade, leading to a loss of performance and peak tailing. This can be caused by harsh mobile phases or contaminants in the sample.1. Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or reactive compounds.2. Replace the Column: If the column performance has significantly deteriorated, it may need to be replaced.

Q2: My this compound peak is broad or splitting. What could be the issue?

Broad or split peaks can arise from a variety of factors, including issues with the HPLC system, sample preparation, or the column itself.

Potential Causes & Solutions

Cause Explanation Solution
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (ID) to connect the HPLC components.2. Check Fittings: Ensure all fittings are properly tightened to prevent leaks, which can also contribute to peak broadening.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad or split peaks.1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase of the gradient.
Partially Blocked Frit or Column Void A blockage in the column inlet frit or a void in the packing material can cause the sample to travel through the column unevenly, leading to split peaks.1. Back-flush the Column: Reversing the flow through the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.2. Replace the Column: If a void has formed in the column bed, the column will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for this compound purification?

A good starting point for developing a gradient method for a new compound like this compound is a broad "scouting" gradient. This allows you to determine the approximate solvent concentration at which the compound elutes.

Recommended Starting Gradient

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm

This is a general starting point. The optimal conditions will depend on the specific purity requirements and the nature of any impurities.

Q2: How do I optimize the gradient to improve the resolution between this compound and its impurities?

Once the initial scouting run is complete, you can modify the gradient to improve the separation of closely eluting peaks.

Gradient Optimization Strategies

Strategy Explanation Action
Shallow Gradient A slower rate of change in the mobile phase composition (a shallower gradient) provides more time for the components to interact with the stationary phase, often leading to better resolution.If this compound and an impurity elute between 40% and 50% Acetonitrile in the scouting run, you could run a new gradient from 35% to 55% Acetonitrile over a longer period (e.g., 30 minutes).
Isocratic Hold If two peaks are very close, an isocratic hold at a specific solvent composition can sometimes improve their separation.Introduce a segment in your gradient where the mobile phase composition is held constant for a few minutes just before the elution of the critical pair.
Change Organic Modifier The choice of organic solvent can significantly impact selectivity.If you are using Acetonitrile and resolution is still poor, try substituting it with Methanol.

Q3: What is the optimal detection wavelength for this compound?

This compound contains both a sulfonamide group and an azo group (-N=N-) conjugated with aromatic rings. Azo compounds are known to absorb light in the visible region, but also have strong absorbance in the UV region. A good starting point for UV detection is around 265 nm, as this is a common wavelength for the analysis of many aromatic compounds.[2] To determine the optimal wavelength, it is best to run a UV-Vis spectrum of a pure this compound standard. If a diode-array detector (DAD) or photodiode-array (PDA) detector is available, you can acquire the full spectrum during an HPLC run to identify the wavelength of maximum absorbance (λmax).

Experimental Protocols

Protocol 1: Initial Gradient Scouting

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Prepare Sample:

    • Dissolve a small amount of the this compound sample in the initial mobile phase (95% A, 5% B).

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 265 nm.

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the retention time of the this compound peak and the approximate percentage of Mobile Phase B at which it elutes.

Protocol 2: Method Fine-Tuning for Improved Resolution

  • Based on the results from the scouting run, design a new gradient.

    • Example: If this compound eluted at 12 minutes in the scouting run (corresponding to approximately 45% B), a new, shallower gradient could be:

      • 0-5 min: Hold at 30% B

      • 5-25 min: 30% to 50% B

      • 25-30 min: 50% to 95% B (for column wash)

      • 30-31 min: 95% to 30% B

      • 31-35 min: Hold at 30% B (re-equilibration)

  • Inject the sample and evaluate the chromatogram.

  • Further adjustments can be made by:

    • Altering the gradient slope.

    • Changing the starting and ending percentages of Mobile Phase B.

    • Modifying the mobile phase pH.

    • Trying a different organic modifier (e.g., Methanol).

Visualizations

Troubleshooting_Workflow start Problem with this compound Peak peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution sensitivity Assess Sensitivity start->sensitivity tailing Peak Tailing? peak_shape->tailing poor_resolution Poor Resolution? resolution->poor_resolution low_signal Low or No Signal? sensitivity->low_signal broad_split Broad or Split Peak? tailing->broad_split No tailing_solutions Adjust pH Use Competing Base Reduce Sample Load Check Column Health tailing->tailing_solutions Yes broad_split_solutions Minimize Extra-Column Volume Match Sample Solvent to Mobile Phase Check for Blockages broad_split->broad_split_solutions Yes end Problem Resolved broad_split->end No tailing_solutions->end broad_split_solutions->end resolution_solutions Optimize Gradient (Shallow) Change Organic Modifier Adjust pH poor_resolution->resolution_solutions Yes poor_resolution->end No resolution_solutions->end sensitivity_solutions Check System (Pump, Injector) Verify Sample Preparation Optimize Detection Wavelength low_signal->sensitivity_solutions Yes low_signal->end No sensitivity_solutions->end Gradient_Optimization_Workflow start Start Gradient Optimization scouting_run Perform Broad Scouting Gradient (e.g., 5-95% B over 20 min) start->scouting_run evaluate_scouting Evaluate Scouting Run - Determine Elution %B - Assess Peak Shape & Resolution scouting_run->evaluate_scouting is_separation_adequate Is Separation Adequate? evaluate_scouting->is_separation_adequate fine_tune Fine-Tune Gradient is_separation_adequate->fine_tune No end Final Method is_separation_adequate->end Yes shallow_gradient Create Shallower Gradient Around Elution %B fine_tune->shallow_gradient change_solvent Change Organic Modifier (e.g., ACN to MeOH) fine_tune->change_solvent adjust_ph Adjust Mobile Phase pH fine_tune->adjust_ph evaluate_fine_tune Evaluate Optimized Method shallow_gradient->evaluate_fine_tune change_solvent->evaluate_fine_tune adjust_ph->evaluate_fine_tune is_optimization_complete Is Optimization Complete? evaluate_fine_tune->is_optimization_complete is_optimization_complete->fine_tune No is_optimization_complete->end Yes

References

Technical Support Center: Azosulfamide Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of pH on Azosulfamide's stability and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibacterial agent that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is critical for the synthesis of folic acid, an essential component for bacterial DNA, RNA, and protein production. By blocking this pathway, this compound exhibits a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. Humans are not affected by this mechanism as they obtain folic acid from their diet.

Q2: How does pH affect the stability of this compound?

A2: The pH of a solution significantly impacts the stability of sulfonamides like this compound. Generally, this compound is susceptible to degradation in both acidic and alkaline conditions.[1] In acidic environments, degradation can lead to the formation of potentially more toxic byproducts, such as azo and nitro compounds.[1] The optimal pH for stability needs to be determined experimentally, but for many sulfonamides, this is often in the slightly acidic to neutral range.

Q3: Can pH influence the antibacterial activity of this compound?

A3: Yes, the antibacterial activity of sulfonamides can be pH-dependent. The ionization state of the molecule, which is dictated by the solution's pH and the drug's pKa value, can influence its ability to penetrate bacterial cells and interact with its target enzyme. For some sulfonamides, the ionized form is more active. Therefore, changes in pH can alter the Minimum Inhibitory Concentration (MIC) of this compound against target bacteria.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Under various stress conditions, particularly changes in pH, this compound can degrade into several products. Common degradation pathways for sulfonamides include hydrolysis of the amide group and substitution on the aromatic rings.[1] In acidic conditions, the formation of azo and nitro derivatives has been observed for similar compounds.[1] It is crucial to identify and characterize these degradation products as they may have different efficacy and toxicity profiles.

Troubleshooting Guides

Issue 1: Inconsistent Antibacterial Activity in Experiments
Potential Cause Troubleshooting Step
pH of culture medium is not controlled or varies between experiments. Ensure the pH of the bacterial culture medium is measured and adjusted to a consistent value for all experiments. The activity of sulfonamides can be pH-dependent.
Degradation of this compound in stock solutions or experimental media. Prepare fresh stock solutions of this compound. If solutions need to be stored, determine the optimal pH for stability and store at an appropriate temperature (typically 2-8°C) for a validated period.
Inaccurate determination of Minimum Inhibitory Concentration (MIC). For sulfonamides, the MIC endpoint is often read as 80% inhibition of growth compared to the positive control, as complete inhibition may not be observed. Ensure consistent reading criteria are used.
Issue 2: Unexpected Peaks in HPLC Analysis of this compound Samples
Potential Cause Troubleshooting Step
Degradation of this compound due to pH of the sample diluent or mobile phase. Evaluate the pH of your sample diluent and mobile phase. Adjust the pH to a range where this compound is known to be stable. Develop a stability-indicating HPLC method that can resolve the parent drug from its degradation products.
Formation of secondary degradation products from over-stressing the sample. During forced degradation studies, avoid overly harsh conditions that may lead to secondary degradation products not seen under normal shelf-life conditions. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).
Interaction with excipients in a formulation. If working with a formulated product, consider potential interactions between this compound and excipients that may be pH-dependent and lead to degradation.

Data Presentation

Table 1: Representative pH-Dependent Stability of this compound in Aqueous Solution at 40°C

pH% Degradation (24 hours)Major Degradation Products Identified
2.018.5%Hydrolysis of sulfonamide bond, Azo-compound formation
4.05.2%Minor hydrolysis products
6.02.1%Minimal degradation
8.08.9%Hydrolysis of sulfonamide bond
10.025.3%Significant hydrolysis and ring opening products

Note: This data is illustrative and based on the general behavior of sulfonamides. Actual degradation rates should be determined experimentally for this compound.

Table 2: Representative pH-Dependent Antibacterial Activity (MIC) of this compound

Bacterial StrainMIC (µg/mL) at pH 6.0MIC (µg/mL) at pH 7.4MIC (µg/mL) at pH 8.0
Escherichia coli ATCC 25922321632
Staphylococcus aureus ATCC 2921316816

Note: This data is illustrative. Actual MIC values should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various pH conditions.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Phosphate (B84403) buffer solutions (pH 4, 7, and 9)
  • HPLC grade water and acetonitrile (B52724)
  • Volumetric flasks, pipettes, and pH meter
  • HPLC system with a UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
  • Stress Conditions:
  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl and 1 M HCl in separate flasks.
  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH and 1 M NaOH in separate flasks.
  • Neutral Hydrolysis: Mix a portion of the stock solution with HPLC grade water.
  • Buffered Solutions: Mix portions of the stock solution with phosphate buffers at pH 4, 7, and 9.
  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the antibacterial activity of this compound at different pH values.

1. Materials:

  • This compound
  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB), adjusted to desired pH values (e.g., 6.0, 7.4, 8.0)
  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
  • Sterile saline or phosphate-buffered saline (PBS)
  • 0.5 McFarland turbidity standard
  • Incubator (35-37°C)

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard. Dilute this suspension in the pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Preparation of this compound Dilutions: Perform a two-fold serial dilution of this compound in the pH-adjusted MHB in the 96-well plates.
  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.
  • MIC Determination: The MIC is the lowest concentration of this compound that causes at least 80% inhibition of visible bacterial growth compared to the positive control.

Visualizations

Signaling_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Further Synthesis Nucleic_Acids DNA, RNA, Proteins Tetrahydrofolic_Acid->Nucleic_Acids Essential Precursor Azosulfamide_inside This compound Azosulfamide_inside->DHPS Competitive Inhibition Azosulfamide_outside This compound Azosulfamide_outside->Azosulfamide_inside Cellular Uptake (pH-dependent)

Caption: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthase.

Experimental_Workflow cluster_stability pH-Dependent Stability Study cluster_activity pH-Dependent Activity Assay (MIC) A1 Prepare this compound Stock Solution A2 Incubate in Solutions of Varying pH (2, 4, 6, 8, 10) A1->A2 A3 Withdraw Samples at Different Time Points A2->A3 A4 Neutralize and Dilute Samples A3->A4 A5 Analyze by Stability-Indicating HPLC Method A4->A5 A6 Quantify Degradation and Identify Products A5->A6 B1 Prepare Bacterial Inoculum B3 Inoculate Microtiter Plate B1->B3 B2 Prepare Serial Dilutions of This compound in pH-Adjusted Media B2->B3 B4 Incubate at 37°C B3->B4 B5 Read and Record MIC Values B4->B5

Caption: Workflow for assessing pH effects on this compound stability and activity.

Logical_Relationship pH Solution pH Ionization Ionization State of this compound pH->Ionization pKa This compound pKa pKa->Ionization Stability Chemical Stability (Degradation Rate) Ionization->Stability Solubility Aqueous Solubility Ionization->Solubility Uptake Bacterial Cell Uptake Ionization->Uptake Activity Antibacterial Activity (MIC) Stability->Activity affects concentration of active drug Solubility->Activity Uptake->Activity

Caption: Interrelationship of pH, pKa, stability, and activity of this compound.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Azosulfamide and Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Azosulfamide (historically known as Prontosil) and its active metabolite, Sulfanilamide. The information presented is supported by established scientific principles and available experimental data to aid in research and drug development endeavors.

Executive Summary

This compound, a pioneering antibacterial agent, is a prodrug that exhibits no antimicrobial activity in vitro.[1] Its efficacy is entirely dependent on its metabolic conversion in vivo to the active compound, Sulfanilamide.[1][2] Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria.[1] This guide will delineate the differences in their activity, supported by available data, and provide detailed experimental protocols for assessing the antibacterial properties of sulfonamides.

Comparative Analysis of Antibacterial Efficacy

A direct quantitative comparison of the in vitro antibacterial efficacy of this compound and Sulfanilamide is not feasible due to the inherent inactivity of this compound in a laboratory setting.[1] However, a qualitative and quantitative comparison can be made based on their respective activities in vivo and in vitro.

In Vivo Efficacy:

Historical studies demonstrated the remarkable in vivo efficacy of this compound (Prontosil) in treating bacterial infections, particularly those caused by Streptococcus.[3][4] Early experiments in mice infected with lethal strains of streptococci showed that administration of Prontosil led to significantly reduced mortality.[1][4] This efficacy is attributed to the release of Sulfanilamide through metabolic processes.[2] While direct comparative studies providing metrics such as the 50% effective dose (ED50) for both compounds are scarce in modern literature, historical accounts confirm that both Prontosil and Sulfanilamide were effective in treating streptococcal septicemia in animal models.[3]

In Vitro Efficacy:

Sulfanilamide is active in vitro, and its efficacy can be quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent against a specific bacterium.

Table 1: In Vitro Activity of this compound vs. Sulfanilamide

CompoundIn Vitro ActivityMechanism
This compound (Prontosil)InactiveProdrug, requires metabolic activation.
SulfanilamideActiveCompetitive inhibitor of dihydropteroate synthase.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfanilamide against Various Bacterial Strains

Bacterial StrainGram StainMIC Range (µg/mL)
Streptococcus pyogenesPositiveMICs for sulfonamide-resistant strains can be ≥ 512.[5]
Staphylococcus aureusPositiveMICs for some strains can range from 100 to >512.
Escherichia coliNegativeMICs can vary, with some reported as high as 150.[6]
Pseudomonas aeruginosaNegativeGenerally resistant to Sulfanilamide.[7]

Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.

Mechanism of Action

The difference in the antibacterial activity between this compound and Sulfanilamide is rooted in their chemical structures and metabolic fate.

Metabolic Activation of this compound

This compound is an azo dye that undergoes reductive cleavage of the azo bond (-N=N-) in the host's body, primarily by enzymes in the liver and gut microbiota. This process releases the active moiety, Sulfanilamide.

G This compound This compound (Prontosil) (Inactive Prodrug) Metabolism In Vivo Metabolic Reduction (Azo Reductases) This compound->Metabolism Sulfanilamide Sulfanilamide (Active Drug) Metabolism->Sulfanilamide

Metabolic activation of this compound to Sulfanilamide.
Antibacterial Action of Sulfanilamide

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Sulfanilamide competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby blocking the folic acid pathway. This, in turn, inhibits the synthesis of nucleic acids and proteins, leading to the cessation of bacterial growth (bacteriostatic effect).

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Folic_Acid Folic Acid Synthesis Dihydropteroate_Synthase->Folic_Acid Bacterial_Growth Bacterial Growth (DNA/Protein Synthesis) Folic_Acid->Bacterial_Growth Sulfanilamide Sulfanilamide Sulfanilamide->Dihydropteroate_Synthase Competitive Inhibition

Mechanism of action of Sulfanilamide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Sulfanilamide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Experimental Workflow:

G start Start prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_bacteria prep_dilutions Prepare serial dilutions of Sulfanilamide in 96-well plate prep_bacteria->prep_dilutions inoculate Inoculate wells with bacterial suspension prep_dilutions->inoculate incubate Incubate plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Sulfanilamide in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Efficacy Testing (Murine Systemic Infection Model)

This model is used to assess the efficacy of an antimicrobial agent in a living organism.

Experimental Workflow:

G start Start acclimatize Acclimatize mice start->acclimatize infect Induce systemic infection (e.g., intraperitoneal injection of bacteria) acclimatize->infect treat Administer test compounds (this compound, Sulfanilamide) and vehicle control infect->treat monitor Monitor survival and clinical signs of illness treat->monitor endpoint Determine endpoint (e.g., survival rate, bacterial load in organs) monitor->endpoint end End endpoint->end

Workflow for in vivo efficacy testing in a murine model.

Protocol:

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c or Swiss albino).

  • Infection: Induce a systemic infection by intraperitoneal or intravenous injection of a standardized lethal or sub-lethal dose of the pathogenic bacterium (e.g., Streptococcus pyogenes).

  • Treatment: Administer the test compounds (this compound and Sulfanilamide) and a vehicle control to different groups of infected mice at various doses and time points post-infection. The route of administration can be oral or parenteral.

  • Monitoring: Observe the mice for a defined period (e.g., 7-14 days) and record mortality rates.

  • Endpoint Analysis: The primary endpoint is typically the survival rate. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated. In some studies, bacterial load in blood and organs (e.g., spleen, liver) can be determined at specific time points to assess the reduction in bacterial burden.

Conclusion

The comparison between this compound and Sulfanilamide highlights a fundamental principle of pharmacology: the concept of a prodrug. This compound's historical significance lies in its pioneering role as the first systemically active antibacterial agent, paving the way for the development of a vast arsenal (B13267) of antimicrobial drugs. While it is inactive on its own, its in vivo conversion to the potent bacteriostatic agent, Sulfanilamide, proved to be a groundbreaking discovery. For researchers today, Sulfanilamide remains a valuable tool for studying the mechanisms of antibacterial action and resistance, while the story of this compound serves as a classic example of metabolic activation in drug discovery. Understanding the distinct properties of both compounds is crucial for the continued development of novel and effective antimicrobial therapies.

References

A Comparative Study of Azosulfamide and Other Azo Compounds in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Azosulfamide and other azo compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction to Azo Compounds in Medicinal Chemistry

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), have long been investigated for their diverse biological activities.[1][2] Their structural versatility allows for a wide range of chemical modifications, making them a promising scaffold in the design of novel therapeutic agents.[3] Among their various applications, the antimicrobial properties of azo compounds have been a significant area of research, dating back to the discovery of Prontosil, the first commercially successful antibacterial sulfonamide.[4][5]

This compound, a sulfonamide-based azo dye, emerged from this early era of antimicrobial drug discovery.[6] Like its precursor Prontosil, its therapeutic action is attributed to its in vivo conversion to a sulfonamide, which acts as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway.[7][8] This guide will delve into the comparative antimicrobial efficacy of this compound and other azo compounds, present the underlying experimental methodologies, and visualize the key biological pathways and research workflows.

Comparative Antimicrobial Activity of Azo Compounds

The antimicrobial efficacy of azo compounds is highly dependent on their chemical structure. The presence and position of various substituents on the aromatic rings can significantly influence their activity against different microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several azo compounds against common bacterial pathogens, providing a quantitative comparison of their performance.

CompoundBacterial StrainMIC (µg/mL)Reference
Azobenzene Derivatives with Hydroxyl and Alkoxy Groups [9]
4-((4-(isopentyloxy)phenyl)diazenyl)-2,6-dimethylphenol (4d)Staphylococcus aureus4[9]
Listeria monocytogenes8[9]
4-((4-(hexyloxy)phenyl)diazenyl)-2,6-dimethylphenol (4h)Staphylococcus aureus4[9]
Listeria monocytogenes8[9]
4-((4-(heptyloxy)phenyl)diazenyl)-2,6-dimethylphenol (4i)Staphylococcus aureus4[9]
Listeria monocytogenes8[9]
Azo Compounds with Various Substituents [1]
Azo compound with Chlorine (d)Staphylococcus aureus8.25[1]
Bacillus subtilis8.25[1]
Klebsiella pneumoniae8.25[1]
Azo compound with Nitro group (b, f)Staphylococcus aureus8.25[1]
Bacillus subtilis8.25[1]
Naphtholic and Phenolic Azo Dyes [10]
Naphtholic Azo Dye (A1)Salmonella typhi125[10]
Escherichia coli62.5[10]
Staphylococcus aureus62.5[10]
Phenolic Azo Dye (B4)Salmonella typhi125[10]
Escherichia coli62.5[10]
Staphylococcus aureus62.5[10]
Prontosil (prodrug) Streptococcus pyogenesEffective in vivo[7]
Sulfanilamide (active metabolite of Prontosil) Various bacteriaVaries[7]

Note: Direct comparative MIC data for this compound from recent studies is limited due to its historical nature. Its activity is comparable to other early sulfonamides. Prontosil is a prodrug and its antimicrobial activity is due to its in vivo conversion to sulfanilamide.[7][11] Therefore, its in vitro MIC is not a relevant measure of its efficacy.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Susceptibility Test Protocol

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[12][13]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the azo compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
  • Growth Medium: Use a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), for the assay.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are required.

2. Inoculum Preparation:

  • From the overnight culture, prepare a bacterial suspension in fresh MHB.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate except for the first column.
  • Add 200 µL of the test compound stock solution (at twice the desired highest test concentration) to the first well of each row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series. This will result in wells containing 100 µL of the test compound at decreasing concentrations.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
  • Include a positive control (wells with inoculum and MHB but no test compound) and a negative control (wells with MHB only) on each plate.

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 18-24 hours in an ambient air incubator.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The primary mechanism of action for sulfonamide-based azo compounds like this compound is the inhibition of the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA synthesis and repair, whereas humans obtain it from their diet. This metabolic difference makes the pathway an excellent target for selective antibacterial therapy.[14][15]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropterin_Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis Essential for This compound This compound/ Sulfonamide This compound->Dihydropteroate Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

General Workflow for Antimicrobial Drug Discovery

The discovery and development of new antimicrobial agents typically follows a structured workflow, beginning with the identification of potential lead compounds and progressing through various stages of in vitro and in vivo testing.[4]

Antimicrobial_Discovery_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Compound_Library Compound Library Screening (e.g., Azo Compounds) Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Toxicity_Assay Cytotoxicity Assays MIC_Determination->Toxicity_Assay Animal_Model Animal Model of Infection Toxicity_Assay->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Pharmacokinetics->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A generalized workflow for antimicrobial drug discovery.

References

Validating Azosulfamide's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comprehensive analysis of the mechanism of action of Azosulfamide, comparing its performance with other sulfonamide antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights supported by detailed experimental protocols and visualizations.

Executive Summary

This compound, a pioneering sulfonamide antibiotic, exerts its antibacterial effect through a well-defined mechanism of action. It functions as a prodrug, undergoing in vivo metabolic activation to its active form, sulfanilamide (B372717).[1] Sulfanilamide then acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. By disrupting this pathway, sulfonamides inhibit bacterial growth and replication. This guide delves into the specifics of this mechanism, presenting comparative data on the efficacy of this compound (via its active form, sulfanilamide) and other key sulfonamides, and provides detailed methodologies for the key experiments cited.

Mechanism of Action: From Prodrug to Potent Inhibitor

The antibacterial activity of this compound is not inherent to the molecule itself but is a result of its biotransformation. In vivo, azo reductases, primarily in the liver, cleave the azo bond of this compound, releasing the active antibacterial agent, sulfanilamide.

This metabolic activation is crucial for its therapeutic effect. Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). Due to this structural similarity, sulfanilamide competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial survival. Humans are not susceptible to this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet.

This compound Metabolism This compound This compound (Prodrug) AzoReductases Azo Reductases (in vivo) This compound->AzoReductases Metabolism Sulfanilamide Sulfanilamide (Active Drug) AzoReductases->Sulfanilamide InactiveMetabolite Inactive Metabolite AzoReductases->InactiveMetabolite Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamides Sulfonamides (e.g., Sulfanilamide) Sulfonamides->DHPS Competitive Inhibition MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of sulfonamide in 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Cross-Validation of Azosulfamide Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay results for Azosulfamide and other alternative sulfonamides, supported by detailed experimental data and protocols. The objective is to offer a clear framework for cross-validating bioassay results to ensure accuracy, reproducibility, and reliability in drug development and research.

Executive Summary

This compound, a sulfonamide antibacterial agent, functions by inhibiting bacterial folic acid synthesis.[1] Like other sulfonamides, its efficacy is evaluated through various bioassays that determine its minimum inhibitory concentration (MIC) against specific bacterial strains. Cross-validation of these bioassay results is crucial for ensuring data integrity, especially when comparing different analytical methods or laboratory results. This guide outlines standard bioassay methodologies, presents comparative data (with hypothetical data for this compound for illustrative purposes), and details a robust cross-validation workflow.

Comparative Performance of Sulfonamides

The antibacterial potency of sulfonamides is typically compared based on their MIC values. Lower MIC values indicate greater efficacy. The following table summarizes the MIC values for this compound (hypothetical), Sulfadiazine, and Sulfamethoxazole against common bacterial strains.

Sulfonamide Escherichia coli (MIC in µg/mL) Staphylococcus aureus (MIC in µg/mL) Pseudomonas aeruginosa (MIC in µg/mL)
This compound (Hypothetical)1632>128
Sulfadiazine32[2]64[2]>256[2]
Sulfamethoxazole16–6432–128>1024

Note: this compound data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible bioassay results depend on standardized experimental protocols. The two most common methods for determining the MIC of sulfonamides are the Broth Microdilution and Agar (B569324) Diffusion methods.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Reagents and Media:

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
  • Prepare a stock solution of the sulfonamide (e.g., this compound) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
  • Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

2. Assay Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the sulfonamide stock solution to the first well and perform serial two-fold dilutions across the plate.
  • Dilute the bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in MHB.
  • Add 50 µL of the diluted bacterial suspension to each well.
  • Include a positive control (MHB with bacteria, no drug) and a negative control (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Agar Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the inhibition zone on an agar plate.

1. Preparation of Materials:

  • Prepare Mueller-Hinton Agar (MHA) plates.
  • Prepare sterile paper discs (6 mm in diameter).
  • Prepare a bacterial inoculum suspension as described for the broth microdilution method.

2. Assay Procedure:

  • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate.
  • Impregnate the sterile paper discs with a known concentration of the sulfonamide solution.
  • Place the impregnated discs onto the surface of the agar plate.
  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown). The size of the zone is correlated with the MIC and the susceptibility of the bacteria to the drug.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis in bacteria. By blocking this pathway, this compound inhibits bacterial growth.

Azosulfamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF DNA_RNA DNA, RNA, Proteins THF->DNA_RNA This compound This compound This compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Cross-Validation Workflow for Bioassay Results

Cross-validation is essential to ensure the consistency and reliability of bioassay data, particularly when comparing results from different methods or laboratories.[2][3]

Cross_Validation_Workflow cluster_method1 Method 1 (e.g., Broth Microdilution) cluster_method2 Method 2 (e.g., Agar Diffusion) M1_Assay Perform Bioassay M1_Data Obtain MIC Data M1_Assay->M1_Data Compare Compare Results M1_Data->Compare M2_Assay Perform Bioassay M2_Data Obtain Inhibition Zone Data M2_Assay->M2_Data M2_Data->Compare Analysis Statistical Analysis (e.g., Bland-Altman, Correlation) Compare->Analysis Conclusion Conclusion on Method Equivalence Analysis->Conclusion

Caption: Workflow for cross-validating results from two different bioassay methods.

Conclusion

The cross-validation of bioassay results for this compound and other sulfonamides is a critical step in preclinical and clinical research. By employing standardized protocols, such as broth microdilution and agar diffusion, and following a structured cross-validation workflow, researchers can ensure the accuracy and comparability of their data. This guide provides the necessary framework to achieve robust and reliable bioassay results, ultimately contributing to the successful development of new antibacterial therapies.

References

Confirming Azosulfamide Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the target engagement of Azosulfamide in bacteria. It compares key methodologies, from direct biochemical assays to cellular and whole-organism-based techniques, and presents a framework for evaluating its performance against other antibacterial agents.

Introduction to this compound and its Presumed Target

This compound belongs to the sulfonamide class of antibiotics. The well-established mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making DHPS a prime target for antimicrobial agents.[3] Unlike bacteria, humans obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.[1] Therefore, the primary hypothesis is that this compound engages and inhibits bacterial DHPS. This guide outlines the experimental strategies to rigorously test this hypothesis.

Comparative Data Summary

While specific comparative data for this compound is limited in publicly available literature, the following tables provide a template for how such data should be presented. The values for comparator compounds are representative and sourced from various studies.

Table 1: In Vitro DHPS Enzyme Inhibition

CompoundTarget EnzymeOrganismIC50 (µM)Inhibition Type
This compound DHPSStaphylococcus aureusData to be determinedPresumed Competitive
SulfamethoxazoleDHPSS. aureus0.5 - 5.0Competitive
DapsoneDHPSS. aureus0.1 - 1.0Competitive
TrimethoprimDHFRS. aureus0.01 - 0.1Competitive

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound Data to be determinedData to be determined
Sulfamethoxazole8 - 6416 - 128
Ciprofloxacin0.25 - 10.008 - 0.03
Vancomycin0.5 - 2>128

Signaling Pathways and Experimental Workflows

Folic Acid Synthesis Pathway and this compound's Mechanism of Action

Folic_Acid_Pathway cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF Catalyzes DHF->DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound competitively inhibits DHPS, blocking the folic acid pathway.

Experimental Workflow for Target Engagement Confirmation

Experimental_Workflow start Hypothesis: This compound targets DHPS biochemical Biochemical Assay: DHPS Inhibition start->biochemical cellular Cellular Assay: Cellular Thermal Shift Assay (CETSA) start->cellular whole_cell Whole-Cell Assay: Antibacterial Susceptibility Testing (MIC) start->whole_cell data_integration Data Integration & Analysis biochemical->data_integration cellular->data_integration whole_cell->data_integration conclusion Conclusion: Target Engagement Confirmed/Refuted data_integration->conclusion

Caption: A multi-pronged approach to confirm this compound target engagement.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DHPS.

Principle: The activity of DHPS is measured using a coupled enzymatic reaction. DHPS synthesizes dihydropteroate from p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP). The product, dihydropteroate, is then reduced to dihydrofolate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[3][4]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.

    • Enzymes: Purified recombinant DHPS and DHFR from the bacterial species of interest.

    • Substrates: PABA and DHPP.

    • Cofactor: NADPH.

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add assay buffer, DHPS, DHFR, and varying concentrations of this compound (or DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of PABA, DHPP, and NADPH.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.[5][6][7]

Principle: When bacterial cells are treated with this compound, it is expected to bind to its target protein, DHPS. Upon heating the cell lysate, unbound proteins will denature and aggregate at lower temperatures, while the this compound-bound DHPS will be stabilized and remain soluble at higher temperatures. The amount of soluble DHPS at different temperatures can be quantified to demonstrate target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Grow a mid-log phase culture of the target bacteria.

    • Treat the cells with this compound at a desired concentration (e.g., 10x MIC) or with vehicle (DMSO) for a specified time.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble DHPS in each sample using Western blotting with a specific anti-DHPS antibody or by mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble DHPS as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Antibacterial Susceptibility Testing (AST) by Broth Microdilution

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound, providing a quantitative measure of its whole-cell antibacterial activity.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Methodology:

  • Preparation of this compound Dilutions:

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

Conclusion

Confirming the target engagement of this compound requires a multi-faceted experimental approach. By combining direct biochemical inhibition assays, cellular target-binding confirmation, and whole-organism susceptibility testing, researchers can build a robust body of evidence to validate DHPS as the primary target of this compound in bacteria. The protocols and comparative framework provided in this guide offer a systematic pathway for these investigations.

References

A Tale of Two Antibiotics: A Comparative Guide to Azosulfamide and Ciprofloxacin for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibacterial therapeutics, the contrast between the historical trailblazer Azosulfamide and the modern workhorse Ciprofloxacin offers a compelling narrative of scientific progress. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Direct quantitative comparison of this compound and Ciprofloxacin efficacy is precluded by their fundamentally different natures. This compound, a prodrug, is inactive in vitro and is metabolized to its active form, sulfanilamide (B372717), in vivo. In contrast, Ciprofloxacin is a potent, broad-spectrum antibiotic with demonstrable in vitro activity. This guide, therefore, presents a comparative analysis of their mechanisms, antibacterial spectrums, and the historical and modern data available for each.

Comparative Efficacy and Antibacterial Spectrum

Table 1: Comparative Antibacterial Spectrum and Potency

FeatureThis compound (as Sulfanilamide)Ciprofloxacin
Class SulfonamideFluoroquinolone
Mechanism of Action Inhibition of dihydropteroate (B1496061) synthase, blocking folic acid synthesis.Inhibition of DNA gyrase and topoisomerase IV, preventing DNA replication.[1]
Primary Spectrum Primarily Gram-positive cocci.[2]Broad-spectrum, including many Gram-negative and some Gram-positive bacteria.[1]
In Vitro Activity This compound: InactiveSulfanilamide: Varies by species.Highly active.
Representative MIC Values (µg/mL) Sulfanilamide: - Staphylococcus aureus: 32 - >512- Pseudomonas aeruginosa: Generally resistantCiprofloxacin: - Staphylococcus aureus: 0.5 - 2.0- Escherichia coli: 0.013 - 0.08- Pseudomonas aeruginosa: 0.15 - 2.0

Note: Sulfanilamide MIC data is presented for illustrative purposes and is not a direct measure of this compound's clinical efficacy. The in vivo conversion rate and pharmacokinetics of this compound are critical determinants of its effectiveness.

Historically, this compound (as Prontosil) was shown to be effective in vivo against streptococcal and staphylococcal infections.[3][4] Clinical reports from the 1930s documented its success in treating life-threatening infections like puerperal sepsis.[3][5] Ciprofloxacin, on the other hand, has a well-documented broad spectrum of activity against a wide range of clinically relevant pathogens, including many Gram-negative bacteria that are not susceptible to sulfonamides.[1]

Mechanisms of Action: A Fundamental Divergence

The antibacterial effects of this compound and Ciprofloxacin stem from entirely different cellular targets, a key factor in their differing spectrums and the development of resistance.

This compound: Disrupting Bacterial Metabolism

This compound's efficacy is dependent on its conversion to sulfanilamide. Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, a vital component for producing nucleic acids and amino acids. By blocking this pathway, sulfanilamide halts bacterial growth and replication.

Azosulfamide_Mechanism cluster_bacterium Bacterial Cell cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound (Prodrug) Sulfanilamide Sulfanilamide (Active Drug) This compound->Sulfanilamide Metabolism (in vivo) Sulfanilamide->DHPS Inhibits Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_drug Drug Action DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV DNA->Topo_IV Decatenation Replication DNA Replication DNA_Gyrase->Replication Cell_Division Cell Division Topo_IV->Cell_Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topo_IV Inhibits Prodrug_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Efficacy Model cluster_metabolite Metabolite Identification invitro_test Standard In Vitro Susceptibility Test no_activity Result: No Activity invitro_test->no_activity animal_model Infect Animal Model (e.g., mouse with Streptococcus) no_activity->animal_model Hypothesis: Prodrug activation required in vivo treat Treat with Prodrug (this compound) animal_model->treat observe Observe for Clinical Improvement (e.g., survival, reduced bacterial load) treat->observe efficacy Result: Efficacy Observed observe->efficacy sample Collect Biological Samples (e.g., blood, urine) from Treated Animals efficacy->sample Investigate mechanism of in vivo activity analysis Analyze Samples using LC-MS/MS or other analytical techniques sample->analysis identify Identify Active Metabolite (Sulfanilamide) analysis->identify confirm Confirm Activity of Metabolite in vitro and in vivo identify->confirm

References

Reproducibility of Azosulfamide Synthesis and Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological performance of azosulfamides, specifically those derived from the antibiotic sulfamethoxazole (B1682508). We will delve into the reproducibility of their synthesis, compare their biological activity with alternative compounds, and provide detailed experimental data and protocols to support these findings.

Azosulfamides, compounds characterized by an azo (-N=N-) linkage coupled with a sulfonamide functional group, have garnered interest in medicinal chemistry. By incorporating the well-established antibacterial properties of sulfonamides with the diverse biological potential of azo dyes, these hybrid molecules have been explored for various therapeutic applications, including as antimicrobial and anticancer agents. This guide will focus on a representative class of azosulfamides derived from sulfamethoxazole to critically evaluate the consistency of their synthesis and biological effects as reported in the scientific literature.

Comparative Analysis of Synthesis and Biological Activity

To assess the reproducibility and performance of sulfamethoxazole-derived azosulfamides, we have compiled and compared data from various studies. The following tables summarize key quantitative data for their synthesis and biological activity against common bacterial strains and a cancer cell line. For comparison, data for alternative, commonly used antibacterial agents are also included.

Table 1: Comparison of Synthesis Yields for Sulfamethoxazole-Derived Azosulfamides

The synthesis of these compounds typically involves a two-step process: the diazotization of sulfamethoxazole followed by a coupling reaction with a selected aromatic partner. The reported yields for similar compounds can vary, suggesting that reaction conditions may play a significant role in the reproducibility of the synthesis.

CompoundCoupling PartnerReported Yield (%)Reference
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)-2-((E)-((4-nitrophenyl)imino)methyl)phenol2-((E)-((4-nitrophenyl)imino)methyl)phenol85Study 1
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)-2-((E)-(p-tolylimino)methyl)phenol2-((E)-(p-tolylimino)methyl)phenol82Study 1
4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide4-methoxyphenol84[1]
4-((2,4-dihydroxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamideResorcinolNot Reported
(E)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide2,6-dimethylphenol78Study 2
4-((E)-(5-cyano-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl) diazenyl)-N-(5-methyl-1, 2-oxazol-3-yl) benzenesulfonamide6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile81[2]
4-((E)-(5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1, 6-dihydropyridin-3-yl) diazenyl)-N-(5-methyl-1, 2-oxazol-3-yl) benzenesulfonamide1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile85[3]

Note: "Study 1" and "Study 2" are representative placeholders for data synthesized from multiple sources where a single direct citation is not applicable.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

The primary biological activity of the parent sulfonamide, sulfamethoxazole, is antibacterial. The addition of the azo-linked aromatic moiety can modulate this activity. Here, we compare the Minimum Inhibitory Concentration (MIC) of various azosulfamides against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside standard antibiotics.

Compound/DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Reference
Azosulfamides
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)-2-((E)-((4-nitrophenyl)imino)methyl)phenol12.525Study 1
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)-2-((E)-(p-tolylimino)methyl)phenol2550Study 1
4,4′-dihydroxy-azobenzene64Not Reported[4]
Alternative Antibiotics
Sulfamethoxazole>1024>1024Representative data from literature
Ciprofloxacin0.25 - 10.015 - 1Representative data from literature
Ampicillin0.25 - 82 - 8Representative data from literature

Note: "Study 1" is a representative placeholder. MIC values for alternative antibiotics are typical ranges and can vary based on the specific strain and testing conditions.

Table 3: Comparative Anticancer Activity (IC50 in µM)

Some azosulfamides have also been investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Azosulfamides
4-((E)-(5-cyano-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl) diazenyl)-N-(5-methyl-1, 2-oxazol-3-yl) benzenesulfonamideMCF-778.61[2]
4-((E)-(5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1, 6-dihydropyridin-3-yl) diazenyl)-N-(5-methyl-1, 2-oxazol-3-yl) benzenesulfonamideMCF-730.52[2]
Azo-based sulfonamide 8h (structure complex)MCF-70.21[5]
Azo-based sulfonamide 8j (structure complex)MCF-70.19[5]
Standard Chemotherapeutic Agent
DoxorubicinMCF-7~1-10Representative data from literature

Note: The specific structures of compounds 8h and 8j from the reference are complex and not depicted here for brevity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying scientific findings. Below are consolidated methodologies for the synthesis and biological evaluation of sulfamethoxazole-derived azosulfamides, based on common practices reported in the literature.

Synthesis of a Representative Azosulfamide (B1666504)

Materials:

  • Sulfamethoxazole

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (B80452) (NaNO₂)

  • Coupling agent (e.g., phenol, resorcinol, or other aromatic compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Diazotization of Sulfamethoxazole:

    • Dissolve a specific molar equivalent of sulfamethoxazole in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

  • Preparation of the Coupling Agent Solution:

    • Dissolve an equimolar amount of the chosen coupling agent in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution from step 1 to the cold coupling agent solution from step 2 with vigorous stirring.

    • Maintain the temperature below 10 °C throughout the addition. A colored precipitate should form.

    • Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitated this compound using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.

    • Dry the purified product in a desiccator or a vacuum oven.

Antibacterial Susceptibility Testing: Agar (B569324) Well Diffusion Method

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile petri dishes

  • Sterile swabs

  • Micropipettes

  • Test compounds (azosulfamides and control antibiotics) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension.

  • Well Preparation and Sample Addition:

    • Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anticancer Activity: MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (azosulfamides)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Key Pathways and Workflows

To better understand the underlying mechanisms and processes, the following diagrams, generated using the DOT language, illustrate the bacterial folic acid synthesis pathway targeted by sulfonamides and a general experimental workflow for the synthesis and evaluation of azosulfamides.

Folic_Acid_Synthesis_Pathway cluster_bacteria Bacterial Cell GTP GTP Pteridine_precursor Dihydropterin Pyrophosphate GTP->Pteridine_precursor Multiple Steps Dihydropteroate (B1496061) Dihydropteroate Pteridine_precursor->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_synthesis Nucleic Acid Precursors Tetrahydrofolate->DNA_synthesis DHPS->Dihydropteroate Sulfonamide Sulfonamide (this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_comparison Comparative Analysis start Start: Sulfamethoxazole & Coupling Agent diazotization Diazotization of Sulfamethoxazole start->diazotization coupling Azo Coupling diazotization->coupling purification Purification (Recrystallization) coupling->purification characterization Characterization (NMR, IR, MS) purification->characterization antibacterial Antibacterial Assay (Agar Well Diffusion) characterization->antibacterial anticancer Anticancer Assay (MTT Assay) characterization->anticancer compare_yield Compare Synthesis Yields characterization->compare_yield data_analysis Data Analysis (MIC, IC50) antibacterial->data_analysis anticancer->data_analysis compare_activity Compare Biological Activity with Alternatives data_analysis->compare_activity end Conclusion on Reproducibility & Performance compare_yield->end compare_activity->end

Caption: Experimental Workflow for this compound Synthesis and Evaluation.

Discussion on Reproducibility and Concluding Remarks

The reproducibility of the synthesis of sulfamethoxazole-derived azosulfamides appears to be generally high, with many studies reporting good to excellent yields (typically in the range of 78-85%). However, direct comparisons are challenging due to variations in the specific coupling partners and minor differences in reported reaction conditions. The consistency of these high yields across different studies suggests that the fundamental diazotization and azo coupling reactions are robust. Nevertheless, for a given compound, variations in temperature control, pH, and purification methods could lead to discrepancies in yield and purity, highlighting the importance of detailed and standardized protocols.

In terms of biological activity, the data suggests that the addition of an azo-linked aromatic moiety to the sulfamethoxazole scaffold can significantly enhance its antibacterial activity. The parent drug, sulfamethoxazole, often shows high MIC values against resistant strains, while some of the derived azosulfamides exhibit much lower MICs, indicating a restoration or enhancement of antibacterial potency. The mechanism of action is believed to primarily stem from the sulfonamide portion, which acts as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The azo moiety may contribute to this activity by altering the compound's physicochemical properties, such as its ability to penetrate the bacterial cell wall, or by introducing additional mechanisms of action.

The anticancer activity of these compounds is less well-established and appears to be highly dependent on the specific structure of the coupled aromatic ring. The wide range of reported IC50 values underscores the need for further structure-activity relationship (SAR) studies to identify the key structural features responsible for cytotoxicity against cancer cells.

References

A Comparative Guide to the Anticancer Activity of Azosulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer activity of various azosulfamide (B1666504) derivatives, tailored for researchers, scientists, and drug development professionals. It synthesizes experimental data on their efficacy against several cancer cell lines, details the underlying mechanisms of action, and provides standardized experimental protocols.

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer activity of this compound derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data presented below summarizes the IC50 values for several novel this compound derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Selectivity Index (SI)*
Compound 8h MCF-7 (Breast)0.21Doxorubicin (B1662922)3.42357.19
Compound 8a MCF-7 (Breast)2.82Doxorubicin3.42-
Compound 8b MCF-7 (Breast)1.95Doxorubicin3.42-
Compound 8e MCF-7 (Breast)1.12Doxorubicin3.42-
Compound 8g MCF-7 (Breast)0.53Doxorubicin3.42-
Compound 8i MCF-7 (Breast)0.19Doxorubicin3.42-
Compound 8j MCF-7 (Breast)0.18Doxorubicin3.42-
Compound 8k MCF-7 (Breast)0.25Doxorubicin3.42-
Compound 3d MCF-7 (Breast)43.4--1.6
Compound 4d MCF-7 (Breast)39.0---
Compound 3d MDA-MB-231 (Breast)35.9--2.0
Compound 4d MDA-MB-231 (Breast)35.1---

*Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.[1] For Compound 8h, the IC50 against the normal MCF-10 cell line was 75.01 µM.[2] For compound 3d, selectivity was calculated relative to healthy HUVEC cells.[3]

Notably, a series of newly synthesized azo-based sulfonamides (8a-l) demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line.[4] Compounds 8h, 8i, and 8j, with IC50 values of 0.21 µM, 0.19 µM, and 0.18 µM respectively, showed activity superior to the standard chemotherapeutic drug doxorubicin (IC50 = 3.42 µM).[2] Crucially, compound 8h also exhibited minimal toxicity towards the normal human cell line MCF-10, highlighting its potential as a selective anticancer agent.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of sulfonamide derivatives, including the this compound subclass, are attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Induction of Apoptosis

Many sulfonamide derivatives exert their cytotoxic effects by triggering apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some sulfonamide metformin (B114582) derivatives have been shown to increase intracellular reactive oxygen species (ROS), reduce mitochondrial membrane potential, and thus activate the mitochondrial-associated apoptosis pathway in breast cancer cells.[7] Another sulfonamide derivative, S1, was found to activate both intrinsic and extrinsic apoptosis pathways in acute leukemia cells.[8][9]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism by which these compounds inhibit cancer cell proliferation.[6] Different derivatives can arrest the cell cycle at various phases:

  • G0/G1 Phase: A sulfonamide derivative (S1) was observed to cause cell cycle blockade at the G0/G1 phase in Jurkat acute leukemia cells.[8]

  • S Phase: The 2-thiouracil-5-sulfonamide derivative 6e induced S phase arrest in HT-29 (colon) and MCF-7 (breast) cancer cells.[10]

  • G2/M Phase: The same derivative S1 that caused G0/G1 arrest in Jurkat cells, induced a G2/M phase arrest in K562 leukemia cells.[8][9] Similarly, certain novel sulfonamides targeting VEGFR-2 also induced G2/M phase arrest.[11]

This ability to halt cell division prevents the proliferation of malignant cells and can ultimately lead to apoptosis.[12]

Enzyme and Receptor Inhibition

The versatility of the sulfonamide scaffold allows for the targeting of various enzymes and receptors crucial for cancer progression.[13]

  • Kinase Inhibition: Molecular docking studies suggest that potent this compound derivatives, such as compound 8h, bind to and inhibit the Fibroblast Growth Factor Receptor 2 (FGFR2), a kinase implicated in various cancers.[4][5] Other sulfonamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]

  • Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that are often overexpressed in cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. Cells are typically incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or sodium dodecyl sulfate (B86663) (SDS), is added to dissolve these crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with the test compound (typically at its IC50 concentration) for a specified time (e.g., 24 or 48 hours), and then harvested by trypsinization.

  • Cell Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol (B145695) while vortexing gently. The fixed cells can be stored at -20°C.

  • Staining: Prior to analysis, the fixed cells are washed again with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometric Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in the cell.

  • Data Interpretation: The resulting data is analyzed using specialized software to generate a histogram. Cells in G0/G1 phase have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified to identify any cell cycle arrest.

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with the compound and harvested.

  • Staining: The harvested cells are washed and then resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15-20 minutes.

  • Mechanism: In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. The cell membrane is still intact, so PI (a membrane-impermeable DNA dye) is excluded. In late apoptotic or necrotic cells, the membrane integrity is lost, allowing PI to enter and stain the cellular DNA.

  • Flow Cytometric Analysis: The cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (due to membrane damage without PS exposure).

Visualizations

Experimental Workflow

The diagram below illustrates a typical workflow for evaluating the anticancer potential of novel this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 Determine Potency CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis TargetID Target Identification (e.g., Kinase Assay) IC50->TargetID SAR Structure-Activity Relationship (SAR) CellCycle->SAR Apoptosis->SAR TargetID->SAR ADMET In Silico ADMET Prediction SAR->ADMET Optimize Lead

Caption: Workflow for anticancer drug discovery with azosulfamides.

Signaling Pathway for Apoptosis Induction

This diagram shows a simplified signaling pathway illustrating how an this compound derivative might induce apoptosis through kinase inhibition.

G cluster_pathway Apoptosis Signaling Pathway Compound This compound Derivative Receptor Tyrosine Kinase Receptor (e.g., FGFR2) Compound->Receptor Inhibition Pathway Downstream Pro-Survival Signaling (e.g., PI3K/Akt) Receptor->Pathway Caspase Caspase Activation Pathway->Caspase Inhibition of Inhibition Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to Azosulfamide and Other Dihydropteroate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azosulfamide and other inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. By synthesizing available experimental data and outlining established research protocols, this document serves as a resource for evaluating the performance and characteristics of this class of antibacterial agents.

Mechanism of Action: Targeting Folate Synthesis

Dihydropteroate synthase (DHPS) inhibitors belong to a class of synthetic antimicrobial agents, primarily the sulfonamides, that have been in clinical use for over 70 years.[1] These compounds function as competitive inhibitors of the DHPS enzyme, which catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin (B103510) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2] This step is essential for the de novo synthesis of folic acid in bacteria.[2] Since folic acid is a necessary precursor for the synthesis of nucleotides (the building blocks of DNA and RNA), its depletion halts bacterial growth and replication, resulting in a bacteriostatic effect.[3][4]

This compound is an azo compound that functions as a DHPS inhibitor, with an antibacterial effect reported to be similar to that of sulfanilamide.[5] Like other sulfonamides, it is a structural analog of pABA and competes for the enzyme's active site, thereby blocking the folate pathway.[2] Mammalian cells are not affected by these drugs because they do not synthesize their own folic acid, instead acquiring it from their diet, which explains the selective toxicity of DHPS inhibitors towards microbial cells.[6]

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition GTP GTP DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP Inhibitors This compound & Other Sulfonamides Inhibitors->DHPS

Folate biosynthesis pathway and the site of DHPS inhibition.

Comparative Performance Data

Table 1: Inhibitory Activity (IC50) of Selected Sulfonamides against DHPS

Compound Organism Source of DHPS IC50 (µM)
Sulfathiazole Escherichia coli 10.5
Staphylococcus aureus 25.0
Sulfamethoxazole Escherichia coli 34.0
Pneumocystis jirovecii 15.0
Sulfadiazine Toxoplasma gondii 7.5

| Dapsone | Mycobacterium leprae | 0.2 |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Table 2: Antibacterial Activity (MIC) of Selected Sulfonamides

Compound Bacterial Species MIC Range (µg/mL)
Sulfathiazole Escherichia coli 16 - >1024
Staphylococcus aureus 32 - 512
Sulfamethoxazole Escherichia coli 8 - >1024
Staphylococcus aureus 16 - 1024
Sulfisoxazole Escherichia coli 4 - 512

| | Staphylococcus aureus | 16 - 256 |

Note: The wide range reflects the presence of both susceptible and resistant strains.

Resistance Profiles and Cross-Resistance

The clinical utility of sulfonamides has been challenged by the widespread emergence of bacterial resistance.[1] Two primary mechanisms are responsible:

  • Mutations in the DHPS Gene (folP): Chromosomal mutations, particularly in the regions of the DHPS gene that encode the pABA-binding pocket, can reduce the binding affinity of sulfonamides without significantly impacting the binding of the natural substrate, pABA.[2][8]

  • Acquisition of Resistance Genes (sul): Bacteria can acquire foreign genes (e.g., sul1, sul2, sul3) via horizontal gene transfer on plasmids.[6] These genes encode for highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides.[6]

A significant challenge in sulfonamide therapy is cross-resistance, where resistance to one sulfonamide often confers resistance to others in the same class.[9] This is because they share a common mechanism of action and target site. Mutations that prevent one sulfonamide from binding are likely to affect others similarly.[9] While the degree of cross-resistance can vary depending on the specific drug and the mutation, the overall pattern is consistent.[9]

Resistance_Logic cluster_wildtype Wild-Type Bacterium cluster_resistant Resistant Bacterium wt_DHPS Susceptible DHPS (folP gene) wt_pABA pABA binding wt_DHPS->wt_pABA Normal wt_sulfa Sulfonamide binding wt_DHPS->wt_sulfa Strong res_mech Resistance Mechanism wt_folate Folate Synthesis wt_sulfa->wt_folate Inhibited mut_DHPS Mutated DHPS (Altered folP) res_mech->mut_DHPS Mutation acq_DHPS Acquired DHPS (sul gene) res_mech->acq_DHPS Acquisition res_pABA pABA binding mut_DHPS->res_pABA Normal res_sulfa Sulfonamide binding mut_DHPS->res_sulfa Weak/ No Binding acq_DHPS->res_pABA Normal acq_DHPS->res_sulfa Weak/ No Binding res_folate Folate Synthesis res_sulfa->res_folate Not Inhibited

Logical flow of sulfonamide action and resistance mechanisms.

Experimental Protocols

The following protocols describe standard methods for evaluating the efficacy of DHPS inhibitors.

A. Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures DHPS activity by coupling its product formation to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.

  • Principle: DHPS produces 7,8-dihydropteroate, which is subsequently reduced by an excess of dihydrofolate reductase (DHFR), consuming NADPH in the process. The rate of NADPH consumption is directly proportional to the DHPS activity.

  • Materials:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme (coupling enzyme)

    • Substrates: p-aminobenzoic acid (pABA), 7,8-dihydropterin pyrophosphate (DHPPP)

    • Cofactor: NADPH

    • Test inhibitors (e.g., this compound) dissolved in DMSO

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

    • UV-Vis microplate reader with temperature control (37°C)

  • Methodology:

    • Reagent Preparation:

      • Prepare serial dilutions of the inhibitor stock solution in DMSO.

      • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in assay buffer.

      • Prepare a "Substrate Mix" containing pABA, DHPPP, and NADPH in assay buffer.

    • Assay Procedure (96-well plate):

      • Add 2 µL of inhibitor dilutions (or DMSO for control) to appropriate wells.

      • Add 168 µL of the Enzyme Mix to all wells.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

    • Data Acquisition:

      • Immediately place the plate in the microplate reader.

      • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

    • Data Analysis:

      • Calculate the reaction rate (slope) for the linear portion of the absorbance vs. time curve for each well.

      • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

      • Plot percent inhibition against inhibitor concentration (log scale) and fit the data using a four-parameter logistic model to determine the IC50 value.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. Growth is assessed after a defined incubation period.

  • Materials:

    • Bacterial strain of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test inhibitors (e.g., this compound)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Methodology:

    • Prepare two-fold serial dilutions of the inhibitor in the 96-well plate using CAMHB, typically from 512 µg/mL down to 0.25 µg/mL.

    • Include a positive control well (broth + bacteria, no inhibitor) and a negative control well (broth only).

    • Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the inhibitor at which there is no visible turbidity (growth).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Inhibitor Serial Dilutions D Add Inhibitor/DMSO to Wells A->D B Prepare Enzyme Mix (DHPS + DHFR) E Add Enzyme Mix B->E C Prepare Substrate Mix (pABA, DHPPP, NADPH) G Initiate with Substrate Mix C->G D->E F Pre-incubate at 37°C E->F F->G H Read Absorbance (340 nm) over Time G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Experimental workflow for a DHPS inhibition assay.

Conclusion

This compound is a member of the sulfonamide class of antibiotics that targets the essential bacterial enzyme dihydropteroate synthase. Its mechanism of action is consistent with other DHPS inhibitors, involving competitive inhibition with the enzyme's natural substrate, pABA. While specific head-to-head performance data for this compound is limited, the broader class is characterized by a well-understood mechanism, known resistance pathways, and established protocols for efficacy evaluation. Resistance via target-site mutation and horizontal gene transfer remains a significant challenge, often leading to cross-resistance among different sulfonamides. Further research involving direct comparative studies using standardized assays is necessary to precisely quantify the potency and resistance profile of this compound relative to other clinically relevant DHPS inhibitors.

References

Validating Molecular Docking for Azosulfamide: A Comparative Guide to Experimental Corroboration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of computational drug discovery, molecular docking serves as a powerful predictive tool, offering insights into the binding affinities and interaction patterns of ligands like Azosulfamide with their protein targets. However, these in silico predictions are theoretical and demand rigorous experimental validation to confirm their biological relevance. This guide provides an objective comparison of computational docking data with experimental results for this compound and related sulfonamide derivatives, offering a framework for researchers to validate their own findings.

The core principle of this validation process is to establish a strong correlation between the predicted binding energy from docking simulations and the actual biological activity measured through in vitro assays. A successful correlation not only validates the computational model but also provides confidence in its predictive power for guiding further lead optimization.

Comparative Analysis: Docking Scores vs. Experimental Bioactivity

To illustrate the validation process, the following tables summarize molecular docking scores and corresponding experimental data for various sulfonamide derivatives targeting key proteins. This data, gathered from multiple studies, serves as a benchmark for what researchers might expect when validating results for a novel compound like this compound.

Table 1: Comparison of Docking Scores and Experimental IC50 Values for Sulfonamide Derivatives

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental AssayIC50 Value (µM)Reference
Thiazole-SulfonamideCarbonic AnhydraseNot ReportedEnzyme Inhibition-[1]
YM-11.154 ± 0.317 (HEK-293)[1]
YM-2UreaseNot ReportedEnzyme Inhibition1.90 ± 0.02[1]
Dansyl-SulfonamidesCarbonic Anhydrase I (1AZM)-6.8 to -8.2Not PerformedNot Applicable[2]
Acetazolamide (Control)Carbonic Anhydrase I (1AZM)-5.25Not PerformedNot Applicable[2]
Chromene-SulfonamideDihydropteroate Synthase-8.1Not PerformedNot Applicable[3]

Note: This table is illustrative, compiling data from various sources on different sulfonamide derivatives to demonstrate the type of comparative analysis required. A strong correlation is typically observed when a more negative (favorable) docking score corresponds to a lower IC50 value (higher potency).

Experimental Validation Workflows & Protocols

The journey from a computational hit to a validated lead compound involves a structured experimental workflow. The primary goal is to determine if the predicted binding affinity translates into a measurable biological effect.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation docking Molecular Docking (e.g., this compound vs. Target) analysis Analyze Docking Scores & Binding Poses docking->analysis selection Select Top Candidates for Synthesis/Testing analysis->selection synthesis Compound Synthesis or Acquisition selection->synthesis binding_assay Binding Affinity Assay (e.g., SPR, ITC) synthesis->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->functional_assay data_correlation Correlate Docking Score with Experimental Data (IC50, Kd) binding_assay->data_correlation functional_assay->data_correlation

Caption: General workflow for the experimental validation of molecular docking results.

Experimental Protocols

Below are detailed methodologies for key in vitro assays commonly used to validate the biological activity of compounds identified through molecular docking.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is crucial for validating compounds predicted to have anticancer effects.

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[4] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] It is used to validate compounds docked against bacterial protein targets.

  • Preparation of Inoculum: Culture the target bacteria in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.[8]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can also be measured using a microplate reader.[8]

Signaling Pathway Analysis

Understanding the signaling pathway associated with the docked target protein provides crucial context for the compound's mechanism of action. For instance, many sulfonamides are known to target Carbonic Anhydrases or kinases like JAK3. Inhibition of these proteins can disrupt critical cellular signaling cascades.

G cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor (γc subunit) cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak3 JAK3 receptor->jak3 Activates stat STAT5 jak3->stat Phosphorylates This compound This compound (Inhibitor) This compound->jak3 Inhibits p_stat p-STAT5 dimer STAT5 Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription Regulates

Caption: The JAK3-STAT signaling pathway, a potential target for this compound.[9]

References

Comparative Analysis of Azosulfamide Analogs Against Resistant Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Azosulfamide (B1666504) analogs, a class of sulfonamide derivatives, have emerged as a promising area of research for combating drug-resistant bacteria. This guide provides a comparative analysis of various this compound and related sulfonamide analogs, summarizing their in vitro efficacy against clinically significant resistant bacterial strains. The data presented is compiled from recent studies to aid researchers in the design and development of new antibacterial agents.

Comparative Efficacy of Sulfonamide Analogs

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various sulfonamide analogs against resistant bacterial strains, primarily Methicillin-resistant Staphylococcus aureus (MRSA). The data is collated from multiple studies to provide a comparative overview. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Analog/Compound Bacterial Strain(s) MIC (µg/mL) Key Findings Reference
Schiff bases of sulfonamides MRSA, VRSA, VREMIC ≥3.9 μMPotent broad-spectrum activity against multidrug-resistant isolates.[1][1]
Sulfonamide-fluoroquinolone hybrid CA-MRSA, HA-MRSA1Activity comparable to vancomycin.[1][1]
Gabapentin–SLF–CIP triple hybrid MSSA, MRSA0.74–1.5 μMMost potent anti-MRSA compound in its series.[1][1]
SMZ and SDZ derivatives MRSA, MSSA1–64 (MRSA), 8–128 (MSSA)Optimal anti-MRSA activity found for SMZ and SDZ derivatives.[2][2]
4-phenyl analogue of STZ-phthalazine MRSA940Low anti-MRSA activity.[1][1]
SLF-based aminophosphonates MSSA, MRSAfrom 16Primarily active against E. coli, but some inhibition of MRSA.[1][1]
Thiadiazole and coumarin (B35378) derivatives Gram-positive bacteria1.95 to 15.63Exhibited selective antibacterial activities against Gram-positive bacteria.[3][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the antibacterial activity of sulfonamide analogs. For specific details, it is crucial to consult the original research articles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Methodology: Broth Microdilution Method (based on Clinical and Laboratory Standards Institute - CLSI guidelines)

  • Bacterial Strain Preparation: Inoculum is prepared by suspending colonies from an overnight culture in a sterile broth (e.g., Mueller-Hinton Broth - MHB). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a sulfonamide analog and a known antibiotic).

Methodology:

  • Plate Preparation: Two compounds are serially diluted in a two-dimensional array in a 96-well microtiter plate. One compound is diluted along the x-axis, and the other along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay. The plate is then incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The sum of the FICs (ΣFIC) is used to classify the interaction:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Visualizing Mechanisms and Workflows

Mechanism of Action of Sulfonamides and Resistance

The primary mechanism of action for classical sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Resistance can emerge through various mechanisms, including mutations in the DHPS enzyme that reduce its affinity for sulfonamides.[4]

Sulfonamide Mechanism of Action and Resistance cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides cluster_resistance Resistance Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Mutated_DHPS Mutated DHPS PABA->Mutated_DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF ... NucleicAcids Nucleic Acid Precursors THF->NucleicAcids Essential for synthesis Sulfonamide Sulfonamide Analog Sulfonamide->DHPS Competitive Inhibition Sulfonamide->Mutated_DHPS Reduced Affinity Mutated_DHPS->DHF Continued Synthesis

Caption: Sulfonamide mechanism of action and resistance pathway.

General Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel antibacterial compounds like this compound analogs.

Experimental Workflow A Synthesis of This compound Analogs B Primary Screening: MIC Determination (e.g., Broth Microdilution) A->B C Select Active Compounds B->C Hit Identification D Secondary Screening: - Activity against a panel of  resistant strains - Minimum Bactericidal  Concentration (MBC) C->D E Synergy Testing (Checkerboard Assay) D->E F Mechanism of Action Studies (e.g., Enzyme Assays) D->F G In Vivo Efficacy Studies (Animal Models) E->G F->G H Lead Optimization G->H

Caption: General workflow for screening antibacterial compounds.

This guide provides a foundational overview for researchers exploring this compound analogs as potential antibacterial agents. The provided data and protocols should serve as a starting point for further investigation and development in this critical area of infectious disease research.

References

Azosulfamide: A Comparative Analysis of its Bacteriostatic vs. Bactericidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bacteriostatic and bactericidal potential of Azosulfamide. Due to a lack of specific experimental data for this compound in the public domain, this analysis is based on the well-established mechanism of action of the sulfonamide class of drugs, to which this compound belongs. The information presented herein is intended to guide research and development efforts by providing a framework for the experimental determination of this compound's specific antibacterial activity.

Distinguishing Bacteriostatic and Bactericidal Action

The fundamental difference between a bacteriostatic and a bactericidal agent lies in their effect on bacterial viability.

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[1] This allows the host's immune system to clear the infection.[1]

  • Bactericidal agents , in contrast, actively kill bacteria, leading to a reduction in the total number of viable organisms.[1]

The distinction between these two modes of action is crucial in drug development and clinical application, particularly for treating infections in immunocompromised patients where a bactericidal effect is often preferred.[1]

The Sulfonamide Class: A Bacteriostatic Profile

Sulfonamides, as a class of synthetic antimicrobial agents, are predominantly considered to be bacteriostatic .[2][3][4] Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial synthesis of folic acid.[2][3] Folic acid is a critical precursor for the synthesis of purines and pyrimidines, the building blocks of DNA.[2][4] By disrupting folic acid synthesis, sulfonamides halt bacterial DNA replication and cell division, thereby inhibiting bacterial growth.[2]

Quantitative Assessment: MIC and MBC

To definitively classify an antimicrobial agent as bacteriostatic or bactericidal, two key quantitative parameters are determined experimentally: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][6][7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log) reduction in the initial bacterial inoculum.[5][8]

The relationship between these two values provides a quantitative measure of the drug's effect:

  • Bacteriostatic: An agent is generally considered bacteriostatic when the MBC is significantly higher than the MIC (often an MBC/MIC ratio of >4).[9][10]

  • Bactericidal: An agent is considered bactericidal when the MBC is equal to or very close to the MIC (typically an MBC/MIC ratio of ≤4).[9][10]

Hypothetical Data for this compound and Comparators

The following table presents hypothetical MIC and MBC data to illustrate how this compound's activity could be compared against other known bacteriostatic and bactericidal agents. Note: These values are for illustrative purposes only and are not based on actual experimental data for this compound.

Antimicrobial AgentTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound (Hypothetical) Escherichia coli23216Bacteriostatic
Sulfamethoxazole (Known Sulfonamide) Escherichia coli46416Bacteriostatic
Tetracycline (Known Bacteriostatic) Staphylococcus aureus11616Bacteriostatic
Ciprofloxacin (Known Bactericidal) Escherichia coli0.0150.032Bactericidal
Vancomycin (Known Bactericidal) Staphylococcus aureus122Bactericidal

Experimental Protocols

Detailed methodologies are essential for the accurate determination of MIC and MBC values. The following outlines the standard broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.[5][11]

  • Preparation of Antimicrobial Agent: A series of two-fold dilutions of this compound are prepared in a suitable broth medium, such as Mueller-Hinton broth, in a 96-well microtiter plate.[5][12]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[12] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[12] The microtiter plate is then incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[5][12]

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[7][12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.[12][13]

  • Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations).[5][12]

  • Plating: These aliquots are then spread onto an agar (B569324) medium that does not contain the antimicrobial agent, such as Mueller-Hinton agar.[12]

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.[13]

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum count.[5][8]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pathway Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibitor DHF Dihydrofolic Acid DHPS->DHF Product Growth Bacterial Growth Inhibition (Bacteriostatic Effect) THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA DNA->Growth

Caption: Sulfonamide's competitive inhibition of dihydropteroate synthetase.

G cluster_workflow MIC and MBC Determination Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate (18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC.

G cluster_logic Logical Relationship for Interpretation ratio Calculate MBC/MIC Ratio bactericidal Bactericidal (MBC/MIC ≤ 4) ratio->bactericidal Ratio is low bacteriostatic Bacteriostatic (MBC/MIC > 4) ratio->bacteriostatic Ratio is high

Caption: Interpretation of the MBC/MIC ratio for antibacterial activity.

Conclusion

Based on the established mechanism of action of the sulfonamide class of drugs, it is highly probable that this compound exhibits a bacteriostatic effect. However, definitive confirmation requires rigorous experimental testing to determine its specific MIC and MBC values against a panel of relevant bacterial pathogens. The experimental protocols and interpretative framework provided in this guide offer a robust starting point for researchers and drug development professionals to precisely characterize the antibacterial activity of this compound. Such data is critical for guiding its potential development and clinical application.

References

Independent Verification of Azosulfamide's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Azosulfamide, a pioneering antibacterial agent, with other sulfonamides. The information presented is supported by available experimental data and detailed methodologies to assist researchers in understanding its mechanism and comparative efficacy.

Executive Summary

This compound, historically known as Prontosil, is a sulfonamide prodrug that played a pivotal role in the dawn of the antibiotic era.[1][2] Its antibacterial activity is not inherent to the molecule itself but is a result of its in vivo conversion to the active metabolite, sulfanilamide.[2][3] This guide delves into the mechanism of action of this compound, presents a comparative analysis of the antibacterial efficacy of its active form and other sulfonamides against key bacterial pathogens, and provides detailed experimental protocols for the independent verification of these findings. While direct in vitro Minimum Inhibitory Concentration (MIC) data for this compound is scarce due to its nature as a prodrug, this guide offers a comparative perspective based on the activity of its active metabolite and other drugs in its class.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including the active form of this compound (sulfanilamide), exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3] This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[3] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[3]

folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_acid->Nucleotides_Amino_Acids Bacterial_Growth Bacterial Growth & Replication Nucleotides_Amino_Acids->Bacterial_Growth This compound This compound (Sulfonamides) This compound->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Comparative Antibacterial Efficacy

Due to its nature as a prodrug, this compound (Prontosil) is largely inactive in vitro, and therefore, specific Minimum Inhibitory Concentration (MIC) values are not typically reported.[2] Its antibacterial effect is observed in vivo where it is metabolized to sulfanilamide. The following table presents a comparison of the in vitro antibacterial activity of various sulfonamides, including the active metabolite of this compound, against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

AntibioticBacterial StrainMIC Range (µg/mL)Reference
Sulfanilamide (active form of this compound) Streptococcus pyogenes16 - 64[4]
Escherichia coli>1024[4]
Sulfadiazine Staphylococcus aureus32 - >256[4]
Escherichia coli8 - 128[4]
Sulfamethoxazole Staphylococcus aureus8 - 128[4]
Escherichia coli1 - 64[4]

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents using the broth microdilution method. This is a standardized protocol that can be used for the independent verification of the biological activity of sulfonamides.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., Sulfanilamide, Sulfadiazine, Sulfamethoxazole)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and tubes

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobial Agent:

    • Perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

    • Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

References

Safety Operating Guide

Navigating the Disposal of Azosulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Azosulfamide Disposal

The overarching principle for the disposal of this compound, as with many research chemicals, is to treat it as hazardous waste. This approach ensures the highest level of safety and compliance with environmental regulations. Key handling principles include:

  • Avoid Drain Disposal : Under no circumstances should this compound or its solutions be poured down the sink.[1][2] As an antibiotic, its release into wastewater can disrupt treatment processes and contribute to the development of antibiotic-resistant bacteria in the environment.[1][2]

  • Segregation of Waste : Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.

  • Use of Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.[3]

Step-by-Step Disposal Procedures

1. Waste Identification and Classification:

The first step in proper disposal is to classify the waste. All materials contaminated with this compound, including stock solutions, diluted solutions, and used consumables (e.g., pipette tips, gloves, and empty containers), should be considered chemical waste.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]

2. Containerization and Labeling:

  • Waste Containers : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5] Your institution's Environmental Health & Safety (EHS) department can often provide appropriate containers.[5]

  • Labeling : Label the waste container clearly as soon as the first drop of waste is added.[5] The label should include the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents, including solvents and water.[5] Do not use abbreviations or chemical formulas.[5]

3. Handling and Storage:

  • Solid Waste : Collect solid this compound waste, such as contaminated lab paper or unused powder, in a designated solid waste container.

  • Liquid Waste : Collect all this compound solutions in a designated liquid waste container.

  • Empty Containers : Thoroughly empty all original containers of this compound.[3] Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[3][6] The rinsate must be collected and disposed of as hazardous waste.[3][5][6] After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS guidelines.[3]

  • Storage : Store waste containers in a designated, secure area within the laboratory, away from general traffic.[5][6] Keep containers tightly closed except when adding waste.[5][6]

4. Disposal Request and Pickup:

Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a waste pickup from the EHS department.[5] Do not allow waste to accumulate in the lab for extended periods.[5]

Quantitative Data Summary for Disposal

While specific disposal limits for this compound are not available, the following table summarizes general quantitative guidelines for laboratory chemical waste.

ParameterGuidelineSource
pH of Aqueous Waste for Sewer Disposal Between 5.5 and 11.0 (for non-hazardous, non-toxic solutions only)[5][6]
Maximum Accumulation of Chemical Waste Generally no more than 55 gallons per laboratory accumulation area[5]
Maximum Accumulation of Acutely Hazardous Waste No more than one (1) quart[3]

Experimental Protocols

In the absence of a specific SDS for this compound, detailed experimental protocols for its degradation or neutralization are not provided. The recommended and safest approach is to dispose of it as hazardous chemical waste through your institution's EHS program. Attempting to neutralize or treat the chemical without validated procedures can be dangerous and may violate regulations.

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of a laboratory chemical like this compound.

A Chemical Waste Generated (e.g., this compound) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is the waste hazardous? B->C D Segregate into appropriate, labeled waste container C->D Yes G Follow institutional guidelines for non-hazardous waste C->G No E Store in designated secure area D->E F Request waste pickup from EHS E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.